3-Hydroxy-2-methyl-6-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGQXOAJMAJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309734 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-84-4 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Hydroxy-2-methyl-6-nitropyridine
Abstract
This technical guide provides an in-depth exploration of a viable and chemically sound synthetic pathway for 3-Hydroxy-2-methyl-6-nitropyridine. The document is structured for researchers, scientists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles. The primary focus is a two-step synthesis commencing with the preparation of the 2-methyl-3-hydroxypyridine precursor, followed by a regioselective electrophilic nitration. This guide emphasizes the causality behind experimental choices, provides detailed protocols, and discusses the critical parameters governing the reaction's success. The synthesis of substituted nitropyridines is of significant interest as these compounds are versatile intermediates in the development of novel pharmaceuticals and bioactive molecules.[1]
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound is most logically approached by installing the nitro group onto a pre-existing 2-methyl-3-hydroxypyridine scaffold. This strategy is predicated on the powerful directing effects of the hydroxyl substituent.
A retrosynthetic disconnection at the C-N bond of the nitro group points directly to 2-methyl-3-hydroxypyridine as the key precursor. This precursor, in turn, can be synthesized via several established methods, including those involving the ring-opening and subsequent recyclization of furan derivatives.[2]
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway
The proposed synthesis is a two-stage process that offers a logical and efficient route to the target compound.
-
Stage 1: Synthesis of the Precursor, 2-Methyl-3-hydroxypyridine.
-
Stage 2: Regioselective Nitration of 2-Methyl-3-hydroxypyridine.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 2-Methyl-3-hydroxypyridine
The precursor 2-methyl-3-hydroxypyridine (also known as 2-methylpyridin-3-ol) is a critical intermediate.[3] While several synthetic routes exist, one common method involves the high-temperature reaction of 2-acetylfuran with ammonia, which induces a ring-opening and re-closure sequence to form the pyridine ring.[2] However, this method can be challenging due to the tendency of furan to polymerize at high temperatures.[2] Alternative syntheses, such as those employing Diels-Alder reactions between substituted oxazoles and ethylenic compounds, offer a more controlled approach.[4] For the purposes of this guide, we will assume the availability of 2-methyl-3-hydroxypyridine from a commercial source or a suitable literature preparation.
Stage 2: Regioselective Nitration
This step is the core of the synthesis, where the nitro group is introduced onto the 2-methyl-3-hydroxypyridine ring.
The outcome of the electrophilic nitration is governed by the electronic properties of the substituents on the pyridine ring.
-
Hydroxyl Group (-OH): As a strongly activating, ortho-, para-directing group, the hydroxyl at position 3 will direct incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the alpha (2, 6) and gamma (4) positions.
In a strong acid medium, the pyridine nitrogen will be protonated, further increasing its deactivating effect. However, the hydroxyl group's powerful activating and directing influence is dominant. With position 2 blocked by the methyl group, the nitration is strongly biased towards positions 4 and 6. The para-position (C-6) is often favored sterically and electronically, making it the desired site for nitration.
The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective reagent. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. Temperature control is paramount to prevent side reactions, including di-nitration and oxidative decomposition of the substrate.
This protocol is adapted from established procedures for the nitration of analogous hydroxypyridine systems.[5][6][7]
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (approx. 3-5 mL per gram of substrate).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0 °C to -5 °C.
-
Substrate Addition: Slowly add 2-methyl-3-hydroxypyridine (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5 °C. The substrate should fully dissolve.
-
Nitrating Agent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 10-15 g of ice per mL of acid mixture). This step is highly exothermic and must be performed with caution in a fume hood.
-
Precipitation & Isolation: A precipitate of the product should form upon quenching. Collect the solid by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Extraction (if no precipitate forms): If the product is soluble or oily, neutralize the acidic solution carefully with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) and extract the product into a suitable organic solvent like ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Alternative Synthetic Considerations
While the direct nitration of 2-methyl-3-hydroxypyridine is the most logical route, other multi-step pathways could be envisioned, though they often present significant challenges with regioselectivity.
For instance, a route starting from 2-amino-6-methylpyridine might seem plausible.[9][10] A sequence involving:
-
Diazotization of the amine to form a diazonium salt.[11][12]
-
Substitution with a chloro group via a Sandmeyer reaction to give 2-chloro-6-methylpyridine.[13][14]
-
Nitration of 2-chloro-6-methylpyridine.
-
Hydrolysis of the chloro group to a hydroxyl group.
The critical flaw in this approach lies in the nitration step (Step 3). The directing effects on 2-chloro-6-methylpyridine would favor nitration at the 3- or 5-positions, not the desired 3-hydroxy-6-nitro substitution pattern. This highlights the superior regiochemical control offered by the recommended pathway, which leverages the powerful directing effect of the hydroxyl group.
Data Summary
The following table provides expected parameters for the core nitration reaction, based on analogous transformations reported in the literature. Actual results may vary.
| Parameter | Value/Condition | Source/Rationale |
| Starting Material | 2-Methyl-3-hydroxypyridine | Key Precursor[3] |
| Reagents | HNO₃ / H₂SO₄ | Standard conditions for nitration of activated rings |
| Temperature | 0 °C to 5 °C | Critical for selectivity and safety[5] |
| Reaction Time | 1 - 2 hours | Typical for nitration reactions |
| Workup | Quenching on ice | Standard procedure to stop the reaction and precipitate the product |
| Yield | 35-80% | Expected range for similar nitrations[5][7] |
Conclusion
The synthesis of this compound is most effectively and strategically achieved through the electrophilic nitration of 2-methyl-3-hydroxypyridine. This approach takes advantage of the strong activating and para-directing nature of the hydroxyl group to ensure the desired regioselectivity. Careful control of the reaction temperature is the most critical parameter for achieving a high yield and purity. The protocols and rationale presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and materials science.
References
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A Technical Guide to the Physicochemical Properties of 3-Hydroxy-6-methyl-2-nitropyridine
Section 1: Introduction
3-Hydroxy-6-methyl-2-nitropyridine (CAS Number: 15128-90-2) is a substituted nitropyridine derivative that serves as a valuable building block in synthetic organic chemistry.[1] Its molecular architecture, featuring a pyridine core functionalized with hydroxyl, methyl, and nitro groups, imparts a unique combination of reactivity and physical properties. This makes it a significant intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals, agrochemicals, and dyes.[2][3] Recent studies have also highlighted its potential as a novel third-order nonlinear optical material, opening avenues for its use in photonics and optoelectronics.[4]
This guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-6-methyl-2-nitropyridine. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's characteristics. We will delve into its fundamental properties, the significance of these properties in a drug discovery context, and detailed, field-proven protocols for their experimental determination.
A Note on Nomenclature: The literature predominantly refers to the compound with CAS number 15128-90-2 as 3-Hydroxy-6-methyl-2-nitropyridine. This guide will focus exclusively on this well-documented isomer.
Section 2: Core Physicochemical & Spectroscopic Data
The fundamental properties of a compound are the bedrock of its application. The data below has been consolidated from various authoritative sources.
Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 15128-90-2 | [1][2][5] |
| Molecular Formula | C₆H₆N₂O₃ | [1][5][6] |
| Molecular Weight | 154.13 g/mol | [5][7] |
| IUPAC Name | 6-methyl-2-nitropyridin-3-ol | [5][6] |
| Synonyms | 6-Methyl-2-nitro-3-pyridinol | [1][8] |
| Appearance | Pale yellow to yellow crystalline powder | [2][5][6] |
| Melting Point | 104.5 - 108.5 °C | [5][6][9] |
| Purity (Assay by GC) | ≥98.5% | [5][6] |
| Solubility | Exhibits moderate solubility in polar solvents.[1] | [1] |
Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (DMSO-d₆, 300 MHz) δ: 7.58 (d, J = 8.5 Hz, 1H), 7.52 (d, J = 8.5 Hz, 1H), 2.44 (s, 3H) | [2] |
| Mass Spectrum | (ESI-Q1MS) m/z 153 [M-H]⁻ | [2] |
| UV-Vis | Transparent in the visible region.[4] | [4] |
| FT-IR / FT-Raman | Vibrational modes have been assigned using these techniques.[4] | [4] |
Section 3: Significance of Physicochemical Parameters in Research & Development
Understanding the "why" behind these properties is critical for predicting a molecule's behavior, particularly in a biological system.
Melting Point: A Seal of Purity
A sharp and defined melting point range, such as the 104.5-108.5 °C observed for this compound, is a primary indicator of high purity for a crystalline solid. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon leveraged for quality control in synthesis and manufacturing.
Acidity/Basicity (pKa): The Driver of In-Vivo Behavior
The ionization state of a molecule at physiological pH (typically ~7.4) is governed by its pKa value(s) and is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 3-Hydroxy-6-methyl-2-nitropyridine possesses three key features that influence its pKa:
-
Pyridine Nitrogen: Inherently basic, but its basicity is significantly reduced by the strong electron-withdrawing effect of the adjacent nitro group.
-
Hydroxyl Group: Phenolic hydroxyl groups are weakly acidic. This acidity is enhanced by the electron-withdrawing nitro group on the same ring.
-
Nitro Group: A powerful electron-withdrawing group that influences the electron density across the entire pyridine ring.
The interplay of these groups dictates the molecule's charge state in different environments, affecting its ability to cross biological membranes and interact with protein targets.[1]
Lipophilicity (LogP): The Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug discovery.[10][11] It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]
-
High LogP values often correlate with high membrane permeability and tissue binding, but can also lead to poor aqueous solubility and increased metabolic clearance.[13]
-
Low LogP values suggest good aqueous solubility but may limit the ability of a compound to cross the lipid bilayers of cell membranes.
For a molecule like 3-Hydroxy-6-methyl-2-nitropyridine, the polar hydroxyl and nitro groups suggest a moderate LogP value, a characteristic often sought in drug candidates to achieve a balance between solubility and permeability.[1]
Section 4: Standardized Protocols for Physicochemical Characterization
Reproducibility is the cornerstone of scientific integrity. The following protocols describe robust, self-validating methods for determining the key properties discussed.
Protocol for Melting Point Determination
Rationale: The capillary method with a calibrated digital apparatus provides high accuracy and reproducibility. A slow heating rate near the melting point is crucial for an accurate reading.[14]
Methodology:
-
Sample Preparation: Place a small amount of the dry, crystalline 3-Hydroxy-6-methyl-2-nitropyridine onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[15]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh capillary, heat the block again. As the temperature approaches the approximate melting point, reduce the heating rate to approximately 1-2 °C per minute.[14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[16]
Protocol for Lipophilicity (LogP) Determination by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid, reliable, and widely used indirect method for determining LogP.[12] It requires a very small amount of sample and is less prone to issues like emulsion formation that can plague the traditional shake-flask method.[12][13] The method relies on the linear correlation between the logarithm of the retention factor (log k) and the known LogP values of a series of standard compounds.
Caption: Workflow for LogP determination via RP-HPLC.
Methodology:
-
System Setup: An HPLC system equipped with a UV detector and a C18 stationary phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, run under isocratic conditions.
-
Standards Preparation: Prepare solutions of at least five standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Sample Preparation: Prepare a dilute solution of 3-Hydroxy-6-methyl-2-nitropyridine in the mobile phase.
-
Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject each standard and the sample, recording the retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculation: a. For each compound, calculate the retention factor, k = (tᵣ - t₀) / t₀. b. Create a calibration curve by plotting log k (y-axis) versus the known LogP values of the standards (x-axis). c. Perform a linear regression to obtain the equation of the line (y = mx + c). d. Using the calculated log k of 3-Hydroxy-6-methyl-2-nitropyridine, solve for its LogP value using the regression equation.
Protocol for Spectroscopic Analysis
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantification and purity assessment. A proper blank correction is essential for accurate results.[17]
Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Cuvette Preparation: Use a matched pair of quartz cuvettes. Clean them thoroughly and rinse with the chosen solvent.[18]
-
Baseline Correction: Fill both cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).[17]
-
Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder and acquire the absorbance spectrum. The resulting spectrum will show the absorbance maxima (λₘₐₓ).
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. The use of a high-purity deuterated solvent and a clean, high-quality NMR tube is critical for obtaining high-resolution spectra.[19]
Methodology:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of 3-Hydroxy-6-methyl-2-nitropyridine in approximately 0.6 mL of the deuterated solvent in a clean vial.[20]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[21] The final solution height should be at least 4 cm.[22]
-
Analysis: Cap the NMR tube and wipe it clean. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any other desired experiments (e.g., DEPT, COSY).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.
Section 5: Synthesis Overview
The primary route to 3-Hydroxy-6-methyl-2-nitropyridine is through the electrophilic nitration of its precursor, 3-hydroxy-6-methylpyridine.[2]
Reaction Scheme: 3-hydroxy-6-methylpyridine is treated with a nitrating agent, typically fuming nitric acid, in the presence of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring.[2][23]
Caption: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine.
Section 6: Conclusion
3-Hydroxy-6-methyl-2-nitropyridine is a compound with a well-defined set of physicochemical properties that make it a valuable tool for chemical synthesis and materials science. Its moderate polarity, crystalline nature, and specific spectroscopic signature are key identifiers for quality control and reaction monitoring. For professionals in drug development, a thorough understanding of its potential pKa and lipophilicity is crucial for predicting its behavior in biological systems. The standardized protocols provided herein offer a robust framework for the experimental validation of these critical parameters, ensuring data integrity and reproducibility in any research or development setting.
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Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
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3-Hydroxy-6-methyl-2-nitropyridine, 99%. (n.d.). Alfa Aesar. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Gwinnett County Public Schools. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55353. Retrieved from [Link]
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Valko, K., Bevan, C., & Reynolds, D. (1997). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Journal of Pharmaceutical Sciences, 86(7), 848-854. Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]
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Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Hydroxy-2-methyl-6-nitropyridine and its Isomer, 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-Hydroxy-2-methyl-6-nitropyridine, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited publicly available data on this specific isomer, this guide also offers an in-depth analysis of its closely related and more extensively studied isomer, 3-Hydroxy-6-methyl-2-nitropyridine. This comparative approach is intended to provide a broader context and deeper understanding for researchers working with nitropyridine derivatives.
Part 1: this compound
Core Identification and Properties
-
CAS Number : 15128-84-4[1]
-
Molecular Formula : C₆H₆N₂O₃[1]
-
Molecular Weight : 154.12 g/mol [1]
-
Purity : Typically available at 97%[1]
Chemical Structure
Caption: Chemical structure of this compound.
Availability and Sourcing
This compound is available from specialized chemical suppliers. It is typically offered in research quantities, with lead times of approximately 6 to 8 days for standard pack sizes.[1] Pricing varies by quantity, with bulk quotes available upon request.[1]
Part 2: An In-Depth Technical Guide to 3-Hydroxy-6-methyl-2-nitropyridine
Given the extensive research and data available, this section provides a comprehensive guide to the isomer, 3-Hydroxy-6-methyl-2-nitropyridine.
Core Identification and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15128-90-2 | [2][3][4] |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| IUPAC Name | 6-methyl-2-nitropyridin-3-ol | |
| Appearance | Pale yellow to yellow crystals or powder | [5][3] |
| Melting Point | 106-107 °C | [2][6][7] |
| Boiling Point | 370.4 °C at 760 mmHg | [6] |
| Purity | ≥98.5% (GC) | [5] |
| Storage | 2-8°C, under inert gas | [6][8] |
Chemical Structure and Spectroscopic Data
Caption: Chemical structure of 3-Hydroxy-6-methyl-2-nitropyridine.
-
SMILES : Cc1ccc(O)c(n1)=O
-
Spectroscopic Studies : The molecular structure and vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine have been investigated using density functional theory (DFT).[2] Vibrational spectroscopic studies (FT-IR and FT-Raman), along with natural bond orbital analysis and molecular electrostatic potential surface analysis, have also been conducted.
Synthesis Protocols
A common method for the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine involves the nitration of 3-hydroxy-6-methylpyridine.[2]
Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid
-
Dissolution : Dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL) and cool the solution to 0 °C in an ice bath.[2]
-
Nitration : Slowly add fuming nitric acid (50 mL) over a period of 1 hour, maintaining the low temperature.[2]
-
Reaction : Stir the reaction mixture at room temperature for 1 hour.[2]
-
Precipitation : Pour the reaction mixture into ice (400 g) to precipitate the product.[2]
-
Filtration and Washing : Collect the precipitate by filtration. Dissolve the resulting solid in ethyl acetate and wash the organic layer with brine (100 mL).[2]
-
Drying and Isolation : Dry the organic layer and evaporate the solvent to obtain the final product.
Protocol 2: Nitration using Nitric Acid and Sulfuric Acid
-
Reaction Setup : Add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to 20 ml of concentrated sulfuric acid, cooling in an ice bath.[9]
-
Addition of Nitrating Agent : While stirring and maintaining the temperature at 30°C, add 2.35 ml of fuming nitric acid.[9]
-
Overnight Reaction : Leave the mixture to react overnight at room temperature.[9]
-
Workup : Add 100 g of ice with stirring. Filter the product, rinse with water, and dry.[9]
Applications in Research and Development
3-Hydroxy-6-methyl-2-nitropyridine is a versatile intermediate with applications in several fields:
-
Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[10] The nitropyridine moiety is a privileged structural motif in drug design, present in approximately 14% of FDA-approved N-heterocyclic drugs as of 2021.[11]
-
Agrochemical Chemistry : The compound is used in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[6][10] It is particularly valuable in the development of herbicides and plant growth regulators.[6]
-
Material Science : It finds applications in the development of specialized materials, including polymers and coatings.[10]
-
Organic Synthesis : It is a valuable building block for creating more complex molecules.[10] For example, it has been used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine.[2]
-
Analytical Chemistry : It can act as a reagent in analytical methods for the detection and quantification of other compounds.[10]
Safety and Handling
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[12]
-
Precautionary Measures : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
Storage : Store in a well-ventilated place. Keep container tightly closed.[12]
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thermal decomposition of 3-Hydroxy-2-methyl-6-nitropyridine
An In-Depth Technical Guide to the Thermal Decomposition of 3-Hydroxy-2-methyl-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the (CAS No: 15128-90-2), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the thermal stability, decomposition kinetics, and potential hazards of this compound is critical for ensuring safe handling, processing, and storage, particularly in drug development where process safety and material characterization are paramount. This document synthesizes available data on its thermal behavior, outlines detailed protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the safety implications of its decomposition.
Introduction and Significance
This compound is a substituted nitropyridine derivative whose structural features—a hydroxyl group, a methyl group, and a nitro group on a pyridine ring—make it a versatile building block in organic synthesis.[3] It serves as a precursor in the development of a range of bioactive molecules, including anti-inflammatory and analgesic drugs, as well as herbicides and plant growth regulators.[2][4]
The presence of the nitro group (a well-known energetic functional group) inherently raises questions about the compound's thermal stability.[5] Exothermic decomposition of nitro-containing compounds can lead to runaway reactions if not properly understood and controlled, posing significant safety risks.[6][7] Therefore, a thorough characterization of the is not merely an academic exercise but a critical component of risk assessment and process optimization in any research or manufacturing setting.
This guide is designed to provide drug development professionals and researchers with the necessary technical knowledge, field-proven insights, and actionable protocols to manage the thermal hazards associated with this compound effectively.
Physicochemical and Thermal Properties
A foundational understanding begins with the compound's basic properties. The data presented below has been consolidated from various chemical suppliers and scientific publications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 15128-90-2 | |
| Molecular Formula | C₆H₆N₂O₃ | [8] |
| Molecular Weight | 154.12 g/mol | [4] |
| Appearance | Pale yellow to yellow crystalline powder | [3][8][9] |
| Melting Point (mp) | 106-107 °C (lit.) | [3][4] |
| Purity (Assay) | ≥98.5% (GC) |[8][9] |
Thermal Behavior and Stability Analysis
Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of a compound.
Onset of Decomposition
Studies have shown that this compound exhibits thermal stability up to approximately 182°C, with one study noting a decomposition point of 205°C.[10] The discrepancy may arise from different experimental conditions, such as heating rate or atmosphere, which significantly influence decomposition temperatures. TGA measures the mass loss of a sample as a function of temperature, providing a clear indication of when decomposition begins. The process typically shows a major weight loss associated with the breakdown of the molecule.[10]
Exothermic Decomposition
As a nitro-containing compound, its decomposition is expected to be exothermic.[5][6] DSC measurements confirm this by showing an exothermic peak corresponding to the energy released during decomposition. This release of heat is a critical safety parameter; a large and sharp exotherm indicates a rapid release of energy that could lead to a thermal runaway event if heat is not dissipated effectively.[7]
Kinetics of Thermal Decomposition
Understanding the kinetics of decomposition is vital for predicting the rate of reaction at different temperatures and assessing long-term stability.
Activation Energy and Thermodynamic Parameters
One study calculated the kinetic and thermodynamic parameters for the decomposition of this compound from TGA data using integral methods such as Coats-Redfern and Horowitz-Metzger.[10] These methods are used to determine the activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction. Other parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can also be derived.[10]
While the specific values from the primary literature require access to the full study, the application of these models indicates a structured approach to quantifying the compound's stability. A higher activation energy generally implies greater thermal stability.
Proposed Decomposition Pathway and Products
The primary initiation step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the C–NO₂ bond.[11] The subsequent reactions are complex and can involve intramolecular rearrangements and reactions with other molecules. The presence of the hydroxyl and methyl groups will influence the subsequent steps.
Hazardous Decomposition Products: Under thermal stress, the compound is expected to decompose into smaller, gaseous molecules. The primary hazardous products identified include:
The formation of toxic gases like NOx and CO is a significant concern, necessitating the use of well-ventilated areas or closed systems when handling the compound at elevated temperatures.[12]
Caption: Proposed high-level thermal decomposition pathway.
Hazard Assessment and Safety Considerations
The primary thermal hazard associated with this compound is its potential for a rapid, exothermic runaway reaction.
-
Runaway Potential: The release of heat during decomposition can increase the reaction rate, which in turn generates more heat. This feedback loop, described by the Arrhenius equation, can lead to a dangerous and rapid increase in temperature and pressure if cooling is insufficient.[7]
-
Gas Evolution: The decomposition produces a significant volume of gas, which can cause over-pressurization and rupture of closed vessels.
-
Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases, which could potentially lower the decomposition temperature or catalyze a runaway reaction.[12]
Self-Validating Safety Protocol: When working with this compound near its decomposition temperature, a self-validating system must be in place. This includes continuous temperature monitoring, an adequate cooling system with built-in redundancy, and pressure relief systems for all vessels.
Experimental Protocols
The following sections provide detailed, standardized methodologies for the thermal analysis of this compound.
Protocol: Thermogravimetric Analysis (TGA)
TGA is used to determine thermal stability and measure compositional properties of materials.[13]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Place 3-5 mg of the finely powdered sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), typically calculated using the tangent method at the point of initial significant mass loss.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_peak).
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting and decomposition.[14][15]
Objective: To determine the melting point, enthalpy of fusion, and the exothermic decomposition energy of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is crucial to contain any pressure generated during decomposition and prevent mass loss before the thermal event.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to melting. Determine the onset temperature and the peak temperature. Integrate the peak area to calculate the enthalpy of fusion (ΔH_fus).
-
Identify the exothermic peak corresponding to decomposition. Determine the onset temperature and integrate the peak area to calculate the heat of decomposition (ΔH_d).
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This compound is a valuable synthetic intermediate whose utility is counterbalanced by the potential hazards associated with its thermal decomposition. This guide has established that the compound is thermally stable up to approximately 182°C, after which it undergoes a significant, exothermic decomposition process, releasing hazardous gases such as NOx and CO.[10][12] A comprehensive understanding of these characteristics, gained through rigorous thermoanalytical studies as outlined in the provided protocols, is non-negotiable for ensuring safety and control in research and manufacturing environments. Further research to definitively elucidate the decomposition mechanism and identify all intermediate products would be highly beneficial for a more complete risk profile.
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Growth, Characterisation and DFT investigations on 3-hydroxy-6- methyl -2- nitropyridine (3H6M2NP)-A Novel third order nonlinear optical material. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Crystal Structure Analysis of 3-Hydroxy-2-methyl-6-nitropyridine: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the crystal structure of 3-Hydroxy-2-methyl-6-nitropyridine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] We will dissect the entire workflow, from the initial synthesis and crystallization to advanced single-crystal X-ray diffraction (SCXRD) analysis and the computational exploration of its supramolecular architecture. The focus is not merely on the protocol but on the underlying scientific rationale that governs experimental choices, ensuring a reproducible and self-validating methodology.
Introduction: The Significance of this compound
This compound (IUPAC name: 6-Methyl-2-nitro-3-pyridinol, CAS No: 15128-90-2) is a heterocyclic compound of significant interest.[4][5][6] Its molecular framework, featuring a pyridine ring functionalized with hydroxyl, methyl, and nitro groups, makes it a versatile building block in organic synthesis.[1] These functional groups provide reactive sites for creating more complex molecules, positioning it as a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and specialized agrochemicals like herbicides.[1][2]
Understanding the three-dimensional atomic arrangement of this molecule in its solid state is paramount. The crystal structure dictates crucial physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. Furthermore, a detailed analysis of its intermolecular interactions provides a roadmap for designing co-crystals and new materials with tailored properties. This guide elucidates the complete process of determining and interpreting this vital structural information.
Methodology: From Synthesis to High-Quality Single Crystals
The journey to analyzing a crystal structure begins with the synthesis and meticulous crystallization of the target compound. The quality of the final structural model is directly dependent on the perfection of the single crystal used for analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a pyridine precursor. A common and effective method involves the reaction of 5-hydroxy-2-methylpyridine with a nitrating agent in a strong acid medium.
Detailed Protocol:
-
Reaction Setup: 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine is carefully added to 20 ml of concentrated sulfuric acid while cooling the mixture in an ice bath to manage the exothermic dissolution.[7]
-
Nitration: While maintaining the temperature below 30°C, 2.35 ml of fuming nitric acid is added dropwise with continuous stirring.[7] The controlled addition and low temperature are crucial to prevent over-nitration and side reactions.
-
Reaction Progression: The mixture is stirred and allowed to stand overnight at room temperature to ensure the reaction proceeds to completion.[7]
-
Precipitation: The reaction mixture is then carefully poured over approximately 100 g of crushed ice with stirring. The rapid change in polarity and temperature causes the product to precipitate out of the solution.[7]
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried to yield the final product.[7]
Crystallization
Obtaining a single crystal suitable for X-ray diffraction is an art that relies on creating conditions for slow, ordered molecular assembly. For this compound, the slow evaporation solution growth technique has proven effective.[8]
Causality Behind the Choice of Method:
-
Solvent Selection: Ethanol is chosen as the solvent. The ideal solvent is one in which the compound is moderately soluble, meaning it dissolves completely when heated but becomes supersaturated upon slow cooling or solvent evaporation.[9] This moderate solubility is key to preventing rapid precipitation, which would lead to an amorphous powder or poorly-ordered microcrystals.
-
Slow Evaporation: This technique gradually increases the concentration of the solute over an extended period. This slow path to supersaturation allows molecules sufficient time to orient themselves correctly and integrate into a growing crystal lattice, minimizing defects and maximizing crystal size and quality.[8]
Detailed Protocol:
-
Prepare a saturated solution of synthesized this compound in ethanol at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.[9][10]
-
Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of well-defined, yellow, crystalline solids.[11]
Experimental Workflow Overview
The overall process from synthesis to data collection is a linear progression where the quality of the output from each step determines the success of the next.
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An In-Depth Technical Guide to 3-Hydroxy-2-methyl-6-nitropyridine: Commercial Availability, Procurement, and Scientific Context
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methyl-6-nitropyridine (CAS No. 15128-84-4) is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its utility as a versatile building block stems from the reactive hydroxyl and nitro groups positioned on the pyridine ring, which allow for diverse chemical modifications. This guide provides a comprehensive overview of its commercial availability, offering a comparative analysis of leading suppliers. Furthermore, it consolidates key physicochemical properties, safety and handling protocols, and discusses its applications in organic synthesis, serving as a critical resource for professionals in drug discovery and chemical process development.
Introduction and Chemical Identity
This compound, also known as 2-methyl-6-nitro-3-pyridinol, is a heterocyclic aromatic compound. The pyridine scaffold is a "privileged structural motif" frequently found in FDA-approved drugs, highlighting the importance of its derivatives in pharmaceutical research.[1] The presence of a nitro group (-NO₂), a hydroxyl group (-OH), and a methyl group (-CH₃) makes this molecule a valuable intermediate for synthesizing more complex molecular architectures.[2] Nitropyridines, in general, are recognized as readily available precursors for a wide range of bioactive heterocyclic systems, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1]
Key Identifiers:
-
CAS Number: 15128-84-4
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol [2]
-
IUPAC Name: 2-methyl-6-nitropyridin-3-ol
-
InChI Key: ADKGQXOAJMAJRS-UHFFFAOYSA-N
-
Synonyms: 2-methyl-6-nitro-3-pyridinol
Physicochemical Properties
The compound typically appears as a solid, ranging in color from pale yellow to yellow or brown crystalline powder.[2][3][4] Understanding its physical and chemical properties is paramount for its effective use in experimental design and for ensuring safe laboratory practices.
| Property | Value | Source |
| Physical Form | Solid, Crystals or Powder | [3] |
| Melting Point | 106-107 °C (lit.) | |
| Assay / Purity | ≥98% to 99% | [3] |
| Storage Temperature | 2-8°C, store under inert gas/nitrogen | [2][5] |
Commercial Availability and Supplier Analysis
This compound is readily available from several major chemical suppliers, facilitating its use in both academic research and commercial drug development. When procuring this reagent, researchers should consider factors such as purity, quantity, lead time, and the availability of comprehensive technical documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent suppliers. Please note that catalog numbers and availability are subject to change, and direct verification with the supplier is recommended.
| Supplier | Purity | Available Quantities (Example) | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 98% | Custom | 15128-84-4 | Marketed under the ChemScene LLC partner brand. |
| Thermo Scientific Chemicals | 99% | 50 g | 15128-90-2 (Isomer) | Originally an Alfa Aesar product. Note: CAS listed is for an isomer.[3] |
| Chem-Impex | ≥ 99% (HPLC) | Inquire | 15128-90-2 (Isomer) | Notes applications in pharma and agrochemicals.[2] |
| ChemicalBook | 99% | Grams to Kilograms | 15128-90-2 (Isomer) | Aggregates multiple suppliers from Asia.[6] |
Note: Some suppliers list the CAS number for the isomer 3-Hydroxy-6-methyl-2-nitropyridine (15128-90-2). It is crucial to verify the correct isomer structure and CAS number (15128-84-4) with the supplier before purchase.
Procurement and Verification Workflow
A systematic approach to procurement is essential to ensure the quality and identity of the starting material, which is a foundational element of experimental reproducibility.
Caption: Workflow for procuring and verifying chemical reagents.
Applications in Scientific Research
The strategic placement of functional groups makes this compound a valuable intermediate in organic synthesis.
-
Pharmaceutical Development: As a heterocyclic building block, it serves as a precursor for synthesizing more complex molecules with potential biological activity. Nitropyridines are used to create compounds targeting a range of diseases.[1] Its structure is relevant for developing novel anti-inflammatory or analgesic drugs.[2]
-
Agrochemical Chemistry: The compound is utilized in formulating agrochemicals, such as herbicides and plant growth regulators.[2][5] The nitro and hydroxyl groups allow for selective chemical modifications to build complex heterocyclic systems that can enhance the efficacy of crop protection agents.[2][5]
-
Materials Science: It finds use in the development of specialized materials, including dyes and polymers, where specific chemical properties are required for performance.[1][2]
A common synthetic application involves the derivatization of the hydroxyl group, for instance, in the synthesis of 3-methoxy-6-methyl-2-nitropyridine.[6] Furthermore, the nitro group can be reduced to an amine, opening up another avenue for functionalization and library synthesis.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification (Based on GHS Classifications for Isomers and Related Compounds):
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[7][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a dust mask (type N95) or a full-face respirator if exposure limits are exceeded or dust is generated.[9]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[7][10] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen) to maintain stability.[2][5] Keep away from strong oxidizing agents and strong bases.[7]
Conclusion
This compound is a commercially accessible and synthetically valuable heterocyclic compound. Its utility in the synthesis of bioactive molecules for the pharmaceutical and agricultural sectors is well-established. For researchers and drug development professionals, a thorough understanding of its properties, supplier landscape, and safety protocols is essential for successful and safe implementation in the laboratory. The procurement of this reagent should be approached with diligence, including careful verification of its identity and purity upon receipt to ensure the integrity of subsequent experimental work.
References
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MySkinRecipes. 3-Hydroxy-6-methyl-2-nitropyridine. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Google Patents. Synthesizing technology for 3-hydroxy-2-nitropyridine.
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An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-6-methyl-2-nitropyridine
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 3-Hydroxy-6-methyl-2-nitropyridine (CAS No. 15128-90-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Chemical Identification and Core Properties
A foundational aspect of safe handling is a thorough understanding of the substance's identity and physical characteristics.
1.1. Nomenclature and Identifiers
-
Chemical Name: 3-Hydroxy-6-methyl-2-nitropyridine
1.2. Physicochemical Data
Understanding the physical state and properties is critical for anticipating its behavior during handling and in the event of a spill. The compound is a solid at room temperature, which mitigates vapor inhalation risks but emphasizes the hazard of airborne dust.
| Property | Value | Source(s) |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Pale yellow to yellow crystals or powder | [4][5][6] |
| Melting Point | 104.5 - 108.5 °C | [2][5] |
| Purity | Typically ≥98% | [3][5] |
Hazard Analysis and GHS Classification
3-Hydroxy-6-methyl-2-nitropyridine is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Classification | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
| Signal Word | - | Warning |
The causality for these classifications lies in the chemical reactivity of the nitropyridine structure. The nitro group (-NO₂) is electron-withdrawing, which can influence the compound's interaction with biological tissues, leading to irritant responses upon contact.
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This proactive approach, known as the Hierarchy of Controls, forms the backbone of a robust safety system.
Caption: A streamlined workflow for responding to laboratory incidents.
5.1. First-Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][7]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. [1][7]If skin irritation persists, get medical advice. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. [1]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water. [1][7]Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8][9] 5.2. Accidental Release (Spill) Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area. [10]2. Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control: Prevent further spillage if possible.
-
Cleanup:
-
Wear full PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material. [1][7]Avoid generating dust. [11]Do NOT use compressed air for cleaning. [11] * Place the collected material into a suitable, labeled container for disposal. [1][7]5. Decontaminate: Wash the spill area thoroughly once the material has been removed.
-
-
Waste: Dispose of the waste as hazardous material in accordance with regulations. [10] 5.3. Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [1][8][12]* Hazards of Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [1][7]* Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode. [1][7]
Disposal Considerations
Improper disposal of chemical waste can harm the environment and violate regulations.
-
Classification: This material must be disposed of as hazardous waste. [1]* Procedure: Waste disposal should be conducted by a licensed professional service. Do not empty into drains. [1]* Regulatory Compliance: Chemical waste generators are required to consult and comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal. [1][7]
Toxicological Information
While a full toxicological profile has not been investigated, the primary hazards are well-defined. [1][13]* Acute Effects: The main effects of a single exposure are irritation to the skin, eyes, and respiratory system. [1][13]* Chronic Effects: No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. [1][13]The absence of data necessitates treating the compound with caution and minimizing all routes of exposure.
References
-
NJ.gov. Right to Know Hazardous Substance Fact Sheet: PYRIDINE, 4-NITRO, 1-OXIDE.[Link]
-
CHEMM. Personal Protective Equipment (PPE).[Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]
-
PubChem. 2-Hydroxy-6-methyl-3-nitropyridine.[Link]
-
Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.[Link]
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Methodological & Application
Introduction: The Strategic Value of Substituted Nitropyridines
An In-Depth Guide to the Application of Hydroxy-Nitropyridine Scaffolds in Organic Synthesis
In the landscape of modern organic synthesis, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures, particularly in the fields of medicinal and agricultural chemistry. Among these, the nitropyridine scaffold holds a privileged position. The presence of a nitro group on the pyridine ring profoundly influences its electronic properties, activating it for a variety of chemical transformations. When combined with other functional groups, such as hydroxyl and methyl groups, the synthetic utility is magnified, offering multiple reaction handles for diversification.
This guide focuses on the applications of 3-Hydroxy-2-methyl-6-nitropyridine and its close structural isomers, such as 3-Hydroxy-6-methyl-2-nitropyridine. These compounds are versatile intermediates, valued for the orthogonal reactivity of their functional groups.[1][2] The hydroxyl group provides a nucleophilic center for etherification, the nitro group can be reduced to a primary amine for further elaboration or participate in nucleophilic aromatic substitution, and the methyl group offers a site for oxidation or condensation reactions. This multi-functionality allows for a stepwise and controlled approach to building molecular complexity.[1][2] This document serves as a technical resource for researchers, outlining the synthesis, key reactions, and detailed protocols relevant to this valuable class of reagents.
Table 1: Physicochemical Properties of 3-Hydroxy-6-methyl-2-nitropyridine
| Property | Value | Reference |
| CAS Number | 15128-90-2 | |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Yellow fine crystalline powder | [4] |
| Melting Point | 106-107 °C | [2] |
| InChI Key | WZMGQHIBXUAYGS-UHFFFAOYSA-N |
Note: The user prompt specified this compound (CAS 15128-84-4). Much of the available literature details the closely related and commercially available isomer, 3-Hydroxy-6-methyl-2-nitropyridine (CAS 15128-90-2). The synthetic principles and applications discussed are largely applicable to both isomers.
Core Synthetic Applications and Mechanistic Considerations
The utility of hydroxy-methyl-nitropyridines stems from the distinct reactivity of each functional group, which can be addressed selectively under different reaction conditions.
Role as a Versatile Synthetic Intermediate
The primary application of these compounds is as a foundational building block for more complex heterocyclic systems.[1][2] The pyridine core is a common motif in bioactive molecules, and the substituents on this scaffold allow for the systematic exploration of chemical space in drug discovery and agrochemical development.[5][6]
-
Pharmaceutical Development : These scaffolds serve as intermediates in the synthesis of drugs, including anti-inflammatory and analgesic agents.[1] The nitropyridine moiety is a precursor to aminopyridines, which are key components in a wide range of pharmacologically active compounds, such as kinase inhibitors.[5]
-
Agricultural Chemistry : They are employed in the formulation of next-generation herbicides and pesticides. The unique electronic and steric properties of the substituted pyridine ring can enhance the efficacy and selectivity of the final product.[1][2]
Key Transformations and Strategic Synthesis
The true synthetic power of this compound lies in the selective manipulation of its functional groups. The general workflow involves sequential reactions, starting with the most reactive site under a given set of conditions.
Figure 1: A generalized workflow for the derivatization of the hydroxy-methyl-nitropyridine scaffold, highlighting the sequential modification of the hydroxyl and nitro groups to build complex target molecules.
Experimental Protocols and Methodologies
The following sections provide detailed, field-tested protocols for the synthesis and key transformations of hydroxy-methyl-nitropyridines.
Protocol 1: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
This protocol describes the nitration of a hydroxymethylpyridine precursor. The mechanism involves electrophilic aromatic substitution, where the potent nitronium ion (NO₂⁺), generated in-situ from nitric and sulfuric acids, attacks the electron-rich pyridine ring. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the electrophile.
Materials:
-
3-Hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL). Maintain the temperature at 0 °C.[4]
-
Slowly add fuming nitric acid (50 mL) dropwise over a period of 1 hour, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[4]
-
Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring. A precipitate will form.
-
Collect the solid precipitate by filtration and wash with cold water.
-
Dissolve the resulting solid in ethyl acetate. Wash the organic layer with brine (100 mL).[4]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.[4]
Self-Validation:
-
Expected Yield: ~36%[4]
-
Characterization: The product can be verified by ¹H NMR spectroscopy, mass spectrometry, and melting point analysis (expected: 102-105 °C).[4]
Protocol 2: O-Alkylation of 3-Hydroxy-6-methyl-2-nitropyridine
This protocol demonstrates the etherification of the hydroxyl group. The reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an Sₙ2 reaction.
Materials:
-
3-Hydroxy-6-methyl-2-nitropyridine
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)
-
Anhydrous Dimethylformamide (DMF) or Acetone
Procedure:
-
To a solution of 3-hydroxy-6-methyl-2-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Causality: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the phenoxide anion, enhancing its nucleophilicity.
-
Characterization: Successful O-alkylation can be confirmed by the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum and the disappearance of the broad hydroxyl proton signal. A specific example is the synthesis of 3-methoxy-6-methyl-2-nitropyridine.[4]
Protocol 3: Reduction of the Nitro Group to a Primary Amine
The reduction of the nitro group to an amine is a pivotal transformation, unlocking a wealth of subsequent chemical reactions. Catalytic hydrogenation is a clean and efficient method. The nitro group is reduced on the surface of the palladium catalyst by hydrogen gas.
Materials:
-
Substituted 2-Nitropyridine (e.g., product from Protocol 2)
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve the nitropyridine starting material (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the aminopyridine product.
Self-Validation:
-
Trustworthiness: The Celite filtration is critical to remove the pyrophoric palladium catalyst completely and safely. The product is often pure enough for the next step, but can be purified by chromatography if necessary.
-
Characterization: The successful reduction is confirmed by a significant upfield shift of the aromatic protons in the ¹H NMR spectrum and by mass spectrometry, which will show a mass change corresponding to the conversion of -NO₂ to -NH₂.
Conclusion
This compound and its isomers are not merely reagents but strategic platforms for synthetic innovation. Their value lies in the predictable and selective reactivity of their functional groups, which allows for the efficient construction of diverse and complex molecular libraries. The protocols detailed herein provide a reliable foundation for researchers to leverage these building blocks in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for novel heterocyclic compounds continues to grow, the strategic application of multifunctional intermediates like the hydroxy-methyl-nitropyridine scaffold will remain a cornerstone of modern organic synthesis.
References
-
ChemicalBook. (2024). 3-HYDROXY-6-METHYL-2-NITROPYRIDINE Chemical Properties,Uses,Production.
-
Sigma-Aldrich. (2024). 3-Hydroxy-6-methyl-2-nitropyridine 99%.
-
Chem-Impex. (2024). 3-Hydroxy-6-methyl-2-nitropyridine.
-
MySkinRecipes. (2024). 3-Hydroxy-6-methyl-2-nitropyridine.
-
PrepChem.com. (2024). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE.
-
ChemicalBook. (2024). 3-Hydroxy-2-nitropyridine synthesis.
-
Google Patents. (2016). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
-
BLD Pharm. (2024). 15128-90-2|3-Hydroxy-6-methyl-2-nitropyridine.
-
Sigma-Aldrich. (2024). This compound.
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
-
National Center for Biotechnology Information. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
-
Cheméo. (2024). 3-Hydroxy-6-methyl-2-nitropyridine.
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- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Hydroxy-2-methyl-6-nitropyridine as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: Substituted pyridine scaffolds are integral to modern medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a detailed technical guide on the application of 3-hydroxy-2-methyl-6-nitropyridine (CAS No: 15128-90-2), a key heterocyclic building block. We will explore its physicochemical properties, provide a robust protocol for its synthesis, and demonstrate its utility as a precursor in a prototypical pharmaceutical synthesis workflow. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex, biologically active molecules.
Introduction: The Strategic Importance of Nitropyridine Intermediates
The pyridine ring is a privileged structure in drug discovery, prized for its metabolic stability and ability to engage in hydrogen bonding. The strategic placement of functional groups is critical for modulating the pharmacological profile of a lead compound. This compound offers three distinct points for chemical modification: a nucleophilic hydroxyl group, a reducible nitro group, and a methyl group that can influence steric and electronic properties.
The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the pyridine ring, while its potential for reduction to a highly versatile primary amine opens numerous pathways for subsequent derivatization. This makes the compound an ideal starting point for creating libraries of novel compounds for screening and development, particularly in research programs targeting anti-inflammatory, analgesic, and neurological agents[1][2].
Physicochemical Properties and Characterization
This compound is typically a yellow to brown crystalline powder[1][3]. Its structural features—a hydroxyl group at position 3, a methyl group at position 2, and a nitro group at position 6—dictate its reactivity and physical properties. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitro) influences its solid-state packing and solubility.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 15128-90-2 | [1][4] |
| Molecular Formula | C₆H₆N₂O₃ | [1][5] |
| Molecular Weight | 154.12 g/mol | [1][4] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 106-107 °C | [3][4][6] |
| Purity | ≥ 99% (HPLC) is commercially available | [1] |
| Synonyms | 6-Methyl-2-nitro-3-pyridinol, 3-Hydroxy-2-nitro-6-picoline | [1][7] |
Note: While extensive spectroscopic data (NMR, LC-MS, etc.) is available from commercial suppliers, it is imperative for researchers to perform their own analytical characterization to verify the identity and purity of the intermediate before use in a synthetic sequence.[8]
Synthesis Protocol and Workflow
The most common and reliable method for synthesizing this compound is through the electrophilic nitration of its precursor, 5-hydroxy-2-methylpyridine (also known as 3-hydroxy-6-methylpyridine).
Protocol 3.1: Synthesis via Nitration of 5-Hydroxy-2-methylpyridine
This protocol describes a laboratory-scale synthesis using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
5-Hydroxy-2-methylpyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-hydroxy-2-methylpyridine (e.g., 5.45 g, 50 mmol) in concentrated sulfuric acid (20 mL)[9].
-
Cool the mixture to 0 °C using an ice bath. The dissolution is exothermic and cooling is critical to prevent undesired side reactions.
-
Slowly add fuming nitric acid (e.g., 2.35 mL) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C[9].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 100-400 g) with vigorous stirring[9][10]. This quenches the reaction and precipitates the product.
-
Collect the resulting yellow precipitate by vacuum filtration and wash the solid with cold water to remove residual acid[9].
-
For purification, dissolve the crude solid in ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound[10].
Expert Insights:
-
Causality: The use of concentrated sulfuric acid is crucial as it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Control: The slow, dropwise addition of nitric acid at low temperatures is a critical safety and selectivity measure. Nitration is a highly exothermic process, and poor temperature control can lead to over-nitration or decomposition, reducing yield and purity.
-
Workup: Pouring the acidic mixture into ice is a standard quenching procedure that safely dilutes the strong acids and leverages the low solubility of the product in cold aqueous media for efficient precipitation.
Application in a Prototypical Pharmaceutical Workflow
The true value of this compound lies in its capacity for differential functionalization. The nitro and hydroxyl groups serve as orthogonal synthetic handles, allowing for sequential modifications to build molecular complexity. A common and powerful strategy involves the reduction of the nitro group to an amine, which can then undergo a host of reactions (e.g., acylation, sulfonylation, alkylation).
Protocol 4.1: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride, a standard and effective method.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate
Procedure:
-
Suspend this compound in a suitable solvent like ethanol or concentrated HCl in a round-bottom flask.
-
Add tin(II) chloride dihydrate in portions. The reaction is often exothermic.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a concentrated solution of NaOH to neutralize the acid and precipitate tin salts. Adjust the pH to be basic (pH > 8).
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-amino-2-methylpyridin-3-ol.
Protocol 4.2: N-Acylation of the Resulting Amine
The newly formed amine is a potent nucleophile, readily participating in reactions with electrophiles like acyl chlorides to form stable amide bonds, a common linkage in pharmaceutical agents.
Materials:
-
6-Amino-2-methylpyridin-3-ol (1.0 eq)
-
Acyl chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
A non-nucleophilic base (e.g., Triethylamine, TEA) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-amino-2-methylpyridin-3-ol in anhydrous DCM under an inert atmosphere.
-
Add the base (triethylamine) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated product.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. It is classified as a skin and eye irritant and may cause respiratory irritation[4][7][11].
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][7][12] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[4][7][12] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7][11] |
Personal Protective Equipment (PPE):
-
Respiratory: Use a dust mask or respirator (e.g., N95) when handling the powder[4].
-
Eye/Face: Wear chemical safety goggles or a face shield[7][12].
-
Hand/Skin: Wear appropriate chemical-resistant gloves and a lab coat[4][7].
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust[7][12]. Wash hands thoroughly after handling[7][12].
-
Storage: Store in a tightly closed container in a cool, dry place[12]. Some suppliers recommend refrigerated storage (0-8 °C)[1][6]. Store away from incompatible materials such as strong oxidizing agents and strong bases[7][12].
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, get medical attention[7][11].
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice[7][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[7][12].
Conclusion
This compound is a high-value intermediate for pharmaceutical synthesis. Its well-defined structure provides chemists with multiple, orthogonally reactive sites, enabling the efficient construction of diverse and complex molecular architectures. The protocols outlined in this guide for its synthesis and subsequent functionalization offer a reliable foundation for its use in drug discovery and development programs. Adherence to strict safety protocols is mandatory when handling this compound to ensure the well-being of laboratory personnel.
References
-
Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE . PrepChem.com. [Link]
-
3-Hydroxy-6-methyl-2-nitropyridine . MySkinRecipes. [Link]
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- 4. 3-Hydroxy-6-methyl-2-nitropyridine 99 15128-90-2 [sigmaaldrich.com]
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- 7. fishersci.com [fishersci.com]
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- 9. prepchem.com [prepchem.com]
- 10. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
Introduction: The Strategic Role of Nitropyridine Scaffolds in Agrochemical Innovation
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Hydroxy-2-methyl-6-nitropyridine and its analogs in agrochemical research.
The pyridine ring is a foundational structural motif in modern agrochemicals, present in a wide array of successful fungicides, insecticides, and herbicides.[1][2] Its versatility allows for extensive chemical modification to fine-tune biological activity, selectivity, and environmental profiles. Within this important class of heterocycles, nitropyridines such as this compound serve as highly valuable intermediates.[3] The presence of hydroxyl (-OH) and nitro (-NO2) groups on the pyridine scaffold imparts specific reactivity, making these compounds powerful building blocks for the synthesis of novel active ingredients.[4][5]
This guide provides a detailed exploration of the application of this compound and related structures in agrochemical research. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering detailed protocols for synthesis and bioactivity screening. The focus is on leveraging this intermediate to discover and develop next-generation crop protection agents. While this compound is primarily used as a precursor, its strategic importance lies in its potential to be transformed into a diverse range of bioactive molecules.[4][6][7]
Physicochemical Properties
A thorough understanding of the compound's properties is the first step in its effective application.
| Property | Value | Source |
| CAS Number | 15128-90-2 | [8] |
| Molecular Formula | C₆H₆N₂O₃ | [8][9] |
| Molecular Weight | 154.12 g/mol | [8][9] |
| Appearance | White to yellow powder/crystal | [10] |
| Melting Point | 106-107 °C | [8] |
| Synonyms | 6-Methyl-2-nitro-3-pyridinol | [8] |
Synthesis Protocols: From Precursors to Key Intermediates
The synthesis of nitropyridine intermediates is a critical first step. The choice of nitrating agent and reaction conditions can significantly impact yield, purity, and safety. Below are two representative protocols.
Protocol 1: Classical Nitration using Mixed Acid
This method employs a traditional but effective combination of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the aromatic nitration of the pyridine ring.
Objective: To synthesize 3-Hydroxy-6-methyl-2-nitropyridine from 3-hydroxy-6-methylpyridine.
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-hydroxy-6-methylpyridine in concentrated sulfuric acid. Cool the mixture to 0 °C using an ice bath.[9]
-
Nitration: Slowly add fuming nitric acid to the cooled solution via a dropping funnel over a period of approximately 1 hour. Maintain the temperature at 0 °C to control the exothermic reaction and prevent unwanted side products.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[9]
-
Quenching & Precipitation: Carefully pour the reaction mixture over a large volume of ice. This quenches the reaction and precipitates the product.[9]
-
Isolation: Collect the solid precipitate by filtration using a Büchner funnel.[9]
-
Workup: Dissolve the collected solid in ethyl acetate. Transfer the solution to a separatory funnel and wash with brine to remove any remaining acid.[9]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the final product, 3-Hydroxy-6-methyl-2-nitropyridine.[9]
Protocol 2: Alternative "Greener" Nitration
To address the hazards associated with mixed acid nitration (e.g., strong corrosivity, generation of acidic waste), alternative methods have been developed. This protocol uses a metal nitrate/acetic anhydride system, which is a milder and often safer approach.
Objective: To synthesize 3-hydroxy-2-nitropyridine from 3-hydroxypyridine using a metal nitrate.
Materials:
-
3-hydroxypyridine
-
Potassium nitrate (KNO₃) or other suitable nitrate salt
-
Acetic anhydride ((CH₃CO)₂O)
-
Ethyl acetate
-
Saturated sodium hydroxide (NaOH) solution
-
Activated carbon
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Combine 3-hydroxypyridine, ethyl acetate, potassium nitrate, and acetic anhydride in a three-necked flask equipped with a magnetic stirrer and condenser.[11]
-
Heating: Heat the mixture to 35-55 °C with stirring. The optimal temperature may need to be determined empirically, but a target of 45 °C is a good starting point.[11]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[11]
-
Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the solution with a saturated NaOH solution to a neutral pH. Extract the aqueous layer multiple times with ethyl acetate.[11]
-
Purification: Combine the organic extracts and decolorize by refluxing with activated carbon for about 1 hour. Filter the hot solution.[11]
-
Final Product: Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified 3-hydroxy-2-nitropyridine.[11]
Application in Agrochemical Discovery Workflow
This compound is not typically the final active ingredient. Instead, it is a versatile scaffold for creating libraries of new chemical entities (NCEs) for screening. The hydroxyl and nitro groups are key handles for derivatization.
-
Hydroxyl Group (-OH): Can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution reactions.
-
Nitro Group (-NO₂): Can be reduced to an amino group (-NH₂), which opens up a vast array of subsequent reactions (e.g., amide formation, sulfonamide synthesis, diazotization). The nitro group also activates the pyridine ring for nucleophilic aromatic substitution.
Caption: Workflow for agrochemical discovery using a pyridine intermediate.
Protocols for Bioactivity Screening
Once a library of derivatives has been synthesized, the next step is to screen them for potential agrochemical activity.
Protocol 3: In Vitro Fungicidal Activity Screening (Mycelial Growth Inhibition Assay)
This protocol provides a fundamental method for assessing the intrinsic ability of a compound to inhibit the growth of pathogenic fungi.
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against selected fungal pathogens.
Materials:
-
Synthesized pyridine derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Cultures of fungal pathogens (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)[12]
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Commercial fungicide as a positive control (e.g., Flutriafol)[12]
Equipment:
-
Laminar flow hood
-
Autoclave
-
Incubator
-
Micropipettes
-
Digital calipers or ruler
Procedure:
-
Stock Solution Preparation: Dissolve each test compound in DMSO to a high concentration (e.g., 10,000 mg/L).
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50 °C in a water bath.
-
Dosing the Media: In the laminar flow hood, add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a negative control plate with DMSO only and a positive control plate with the commercial fungicide. Swirl gently to mix and pour into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at a suitable temperature (e.g., 25 °C) until the mycelial growth in the negative control plate has nearly reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value for each active compound by probit analysis or other suitable statistical software.
Protocol 4: Herbicidal Activity Screening (Whole-Plant Pot Assay)
This protocol assesses the post-emergence herbicidal effects of compounds on target weed species.
Objective: To evaluate the phytotoxicity of test compounds on common weed species.
Materials:
-
Synthesized pyridine derivatives
-
Acetone and Tween-20 (surfactant) for formulation
-
Seeds of weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Potting soil
-
Pots or trays
-
Commercial herbicide as a positive control (e.g., Glyphosate)[13]
Equipment:
-
Greenhouse or growth chamber with controlled light, temperature, and humidity
-
Laboratory spray chamber or track sprayer
-
Balance
Procedure:
-
Plant Cultivation: Sow seeds of the selected weed species in pots filled with potting soil. Grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Formulation Preparation: Dissolve a precise weight of each test compound in a small amount of acetone. Add water and a surfactant (e.g., Tween-20 at 0.1% v/v) to create a stable spray solution at the desired application rate (e.g., 1000 g a.i./ha).
-
Application: Transfer the plants to a laboratory spray chamber. Apply the treatment solution evenly over the foliage at a calibrated volume. Treat a set of plants with a blank formulation (solvent, water, surfactant) as a negative control and another set with a commercial herbicide.
-
Incubation: Return the treated plants to the greenhouse. Water them as needed, avoiding washing the compound off the leaves.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, stunting, and mortality.
-
Data Analysis: Score the herbicidal injury on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death. This provides a clear, quantitative measure of efficacy.
Caption: General workflows for fungicidal and herbicidal screening.
Conclusion
This compound and its structural analogs are not merely shelf chemicals; they are strategic starting points in the quest for new agrochemical solutions. Their value is realized through thoughtful chemical derivatization and systematic biological screening. By understanding the chemistry of this scaffold and applying rigorous, validated protocols for synthesis and evaluation, researchers can unlock its potential to generate novel lead compounds. The methodologies outlined in this guide provide a robust framework for R&D professionals to harness the power of nitropyridine chemistry, contributing to the development of more effective and sustainable crop protection technologies.
References
- J&K Scientific. 3-Hydroxy-6-methyl-2-nitropyridine | 15128-90-2.
- Chem-Impex. 3-Hydroxy-6-methyl-2-nitropyridine.
- Ivanova, E. V., et al. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MySkinRecipes. 3-Hydroxy-6-methyl-2-nitropyridine.
- The Versatility of 3-Hydroxy-2-nitropyridine in Dye and Agrochemical Formul
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- MySkinRecipes. 3-Hydroxy-6-methyl-2-nitropyridine.
- Google Patents. Synthesizing technology for 3-hydroxy-2-nitropyridine.
- Google Patents. Preparation method of 3-hydroxy-2-nitropyridine.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). Bioorganic & Medicinal Chemistry.
- Sigma-Aldrich. 3-Hydroxy-6-methyl-2-nitropyridine 99 15128-90-2.
- ChemicalBook. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2.
- Patsnap. Preparation method of 3-hydroxy-2-nitropyridine.
- Tokyo Chemical Industry Co., Ltd. 3-Hydroxy-6-methyl-2-nitropyridine 15128-90-2.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2024). Molecules.
- Thermo Scientific Chemicals. 3-Hydroxy-6-methyl-2-nitropyridine, 99% 50 g.
- Google Patents. Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
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- 10. 3-Hydroxy-6-méthyl-2-nitropyridine, 99 %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
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Application Note: 3-Hydroxy-2-methyl-6-nitropyridine as a Promising Material for Nonlinear Optical Applications
Introduction
The field of nonlinear optics (NLO) is driven by the demand for advanced materials that can manipulate light for a variety of applications, including optical switching, data storage, and frequency conversion.[1] Organic materials have emerged as a particularly interesting class of NLO materials due to their large nonlinear optical susceptibilities, which are often orders of magnitude higher than those of their inorganic counterparts.[2] The microscopic origins of this enhanced nonlinearity in organic molecules offer the potential for tailored design and synthesis to optimize NLO responses.[2]
This application note explores the potential of 3-Hydroxy-2-methyl-6-nitropyridine as a valuable material for nonlinear optical applications. This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its molecular structure, featuring both a hydroxyl and a nitro group, makes it a compelling candidate for NLO studies.[3] The nitro group acts as an electron acceptor, while the hydroxyl and methyl groups can serve as electron donors, creating a charge-transfer system that is often associated with high nonlinear optical activity. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, crystal growth, and characterization of this compound for NLO applications.
Synthesis of this compound
The synthesis of this compound is a critical first step in harnessing its NLO properties. A common and effective method involves the nitration of a pyridine derivative. The following protocol is adapted from established synthetic procedures.[5][6]
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine in 20 ml of concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a low temperature.[6]
-
Nitration: While stirring vigorously, slowly add 2.35 ml of fuming nitric acid to the solution.[6] The temperature should be carefully monitored and maintained at or below 30°C to control the exothermic reaction.
-
Reaction Monitoring: After the addition of nitric acid is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Precipitation and Filtration: Pour the reaction mixture over 100 g of crushed ice with constant stirring. The product will precipitate out of the solution.[6] Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a yellow crystalline powder.[5]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination (literature value: 106-107 °C), NMR spectroscopy, and mass spectrometry.[5][7]
Crystal Growth of this compound for NLO Studies
High-quality single crystals are essential for evaluating the nonlinear optical properties of a material. The slow solvent evaporation technique is a widely used and effective method for growing organic NLO crystals.[2]
Protocol: Single Crystal Growth by Slow Solvent Evaporation
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility and that evaporates at a suitable rate. Acetone is often a good choice for similar organic compounds.[2]
-
Saturated Solution Preparation: Prepare a saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm, saturated solution through a fine filter paper or a syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Crystal Growth Environment: Transfer the filtered solution to a clean beaker or crystallizing dish. Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the container in a vibration-free environment with a stable temperature.
-
Crystal Harvesting: As the solvent slowly evaporates, single crystals will begin to form and grow. Once the crystals have reached a suitable size, carefully harvest them from the solution.
-
Drying and Storage: Gently dry the harvested crystals with a lint-free cloth and store them in a desiccator to prevent any atmospheric moisture absorption.
Characterization of Nonlinear Optical Properties
The nonlinear optical properties of this compound crystals can be investigated using several well-established techniques. This section focuses on the characterization of second-harmonic generation (SHG) and third-order nonlinearities.
Second-Harmonic Generation (SHG) Analysis
SHG is a second-order nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency.[8] It is a powerful technique for probing the non-centrosymmetric nature of crystalline materials, a prerequisite for observing second-order NLO effects.[8]
-
Sample Preparation: Grind the grown crystals of this compound into a fine powder and sieve them to obtain a uniform particle size.
-
Laser Source: Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Experimental Setup: Direct the laser beam onto the powdered sample. A photomultiplier tube is used to detect the generated second-harmonic signal at 532 nm. A filter is placed before the detector to block the fundamental wavelength.
-
Data Acquisition: Measure the intensity of the second-harmonic signal. For a quantitative comparison, use a standard NLO material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP), as a reference.
-
Analysis: The SHG efficiency of the sample can be estimated by comparing the intensity of its second-harmonic signal to that of the reference material.
Workflow for Synthesis and NLO Characterization
Caption: Workflow from synthesis to NLO characterization.
Third-Order Nonlinear Optical Properties: The Z-Scan Technique
The Z-scan technique is a simple yet sensitive method to measure both the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[9] This technique is crucial for evaluating materials for applications such as optical limiting and all-optical switching.[1]
-
Experimental Setup: A high-intensity laser beam is focused using a lens. The sample, dissolved in a suitable solvent or as a thin single crystal, is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. The transmitted beam is split, with one part going to a detector with an aperture in front of it (closed-aperture) and the other to a detector without an aperture (open-aperture).[10]
-
Closed-Aperture Z-Scan: This configuration is sensitive to nonlinear refraction. As the sample moves through the focus, self-focusing or self-defocusing effects will cause changes in the beam divergence, leading to a characteristic peak-valley or valley-peak transmittance curve at the detector. The shape of this curve reveals the sign of the nonlinear refractive index (n₂), and the difference between the peak and valley transmittance gives its magnitude.[11]
-
Open-Aperture Z-Scan: This measurement is sensitive to nonlinear absorption. The detector collects the entire transmitted beam, and any change in transmittance is due to nonlinear absorption processes like two-photon absorption. A valley in the transmittance curve at the focal point indicates the presence of nonlinear absorption.[11]
-
Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be calculated from the closed-aperture and open-aperture Z-scan data, respectively. From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined.
Expected Nonlinear Optical Properties
Based on the molecular structure of this compound and data from similar organic NLO materials, we can anticipate its NLO characteristics. The presence of a strong electron-withdrawing nitro group and electron-donating hydroxyl and methyl groups suggests a significant intramolecular charge transfer, which is a key factor for high second-order and third-order nonlinearities.
| Property | Expected Value/Characteristic | Significance |
| Second-Harmonic Generation (SHG) Efficiency | Potentially higher than KDP | Indicates a strong second-order NLO response, suitable for frequency doubling applications. |
| Nonlinear Refractive Index (n₂) (from Z-scan) | Negative sign | Self-defocusing behavior, which is useful for optical limiting applications. |
| Nonlinear Absorption Coefficient (β) (from Z-scan) | Positive value | Indicates two-photon absorption, a key mechanism for optical limiting. |
| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | On the order of 10⁻¹² to 10⁻¹³ esu | A large value is desirable for all-optical switching and other third-order NLO applications. |
Conclusion
This compound presents itself as a compelling candidate for research in nonlinear optical materials. Its straightforward synthesis, potential for high-quality crystal growth, and promising molecular structure for NLO activity make it an attractive material for further investigation. The protocols outlined in this application note provide a solid foundation for researchers to explore its synthesis, crystal growth, and NLO characterization. The anticipated strong second- and third-order nonlinear optical responses could pave the way for its use in a new generation of photonic and optoelectronic devices. Further studies are encouraged to fully elucidate its NLO properties and optimize its performance for specific applications.
Relationship between Molecular Structure and NLO Properties
Caption: Molecular features enhancing NLO properties.
References
- Z-scan technique for nonlinear materials characterization: a review - Research Plateau Publishers.
- A novel growth method for organic nonlinear optical crystals.
- 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 - ChemicalBook.
- Characterization of organic crystals for second-harmonic generation.
- Characterization of organic crystals for second-harmonic generation - PubMed.
- Organic Crystals for Nonlinear Optics and Devices.
- Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams - Optica Publishing Group.
- Measurements of third-order optical nonlinearity using Z-scan technique: A review.
- Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses.
- Growth and Characterization of Organic NLO Material - International Journal of Computer Applications.
- 3-Hydroxy-6-methyl-2-nitropyridine - Chem-Impex.
- Characterization of organic crystals for second-harmonic generation.
- 3-Hydroxy-6-methyl-2-nitropyridine 99 15128-90-2 - Sigma-Aldrich.
- Bulk crystal growth and optical properties of a novel organic–inorganic hybrid nonlinear optical thiocyanate: [Mn(CH3CONH2)2] [Hg(SCN)4] - RSC Publishing.
- Crystal Growth and Characterization of Organic NLO Materials and their Application in Optical Devices - AIP Publishing.
- APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials - Newport.
- Characterization of organic crystals for second-harmonic generation | Request PDF.
- Second-harmonic generation - Wikipedia.
- Growth, Characterisation and DFT investigations on 3-hydroxy-6- methyl -2- nitropyridine (3H6M2NP)-A Novel third order nonlinear optical material. | Request PDF - ResearchGate.
- Growth, structural, thermal, mechanical, optical and third order nonlinear optical studies of 3-hydroxy 2-nitropyridine single crystal | Request PDF - ResearchGate.
- Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE - PrepChem.com.
- 3-Hydroxy-2-nitropyridine synthesis - ChemicalBook.
- 3-Hydroxy-6-methyl-2-nitropyridine - MySkinRecipes.
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
- 3-Hydroxy-6-methyl-2-nitropyridine 15128-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
- 3-Hydroxy-6-methyl-2-nitropyridine - Cheméo.
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Application Notes and Protocols: Experimental Setups for Reactions Involving 3-Hydroxy-2-methyl-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 3-Hydroxy-2-methyl-6-nitropyridine
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with a hydroxyl, a methyl, and a nitro group, provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring for certain reactions, while the hydroxyl and methyl groups offer additional sites for modification. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.
This guide provides an in-depth look at the fundamental reactivity of this compound and offers detailed, field-proven protocols for two of its most common and synthetically useful transformations: O-alkylation of the hydroxyl group and reduction of the nitro group.
Compound Profile & Physicochemical Properties
A clear understanding of the substrate's properties is critical for experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonym(s) | 2-methyl-6-nitro-3-pyridinol | |
| CAS Number | 15128-84-4 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | N/A |
| Melting Point | 106-107 °C (for the related 6-methyl isomer) | [2] |
Critical Safety & Handling Procedures
Proper handling of nitropyridine derivatives is essential to ensure laboratory safety. These compounds should be treated as potentially hazardous.
-
Hazard Identification : Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5]
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator if dust is generated or if working outside a certified chemical fume hood.[4][6]
-
-
Handling :
-
Storage :
Core Reactivity and Mechanistic Rationale
The reactivity of this compound is governed by the electronic interplay of its functional groups.
-
The Hydroxyl Group (-OH) : The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base to form a nucleophilic phenoxide. This anion is the active species in O-alkylation and O-arylation reactions.
-
The Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution. However, its primary synthetic utility lies in its capacity to be reduced to an amino group (-NH₂), a critical transformation for introducing a key nucleophilic site and building block for further derivatization. The reduction proceeds through nitroso and hydroxylamino intermediates.[7]
-
The Pyridine Ring : The pyridine nitrogen itself is electron-withdrawing, further influencing the electron density of the aromatic system. The positions on the ring are susceptible to nucleophilic aromatic substitution, particularly when activated by the nitro group.
Application Protocol 1: O-Alkylation to Synthesize 3-Methoxy-2-methyl-6-nitropyridine
This protocol details the etherification of the hydroxyl group, a common strategy to modify the compound's solubility, hydrogen bonding capability, and to protect the hydroxyl group for subsequent reactions. The reaction proceeds via the formation of a pyridinolate anion followed by nucleophilic attack on an alkyl halide. A similar transformation is documented for the related isomer, 3-hydroxy-6-methyl-2-nitropyridine.[2]
Workflow for O-Alkylation
Caption: Experimental workflow for the O-methylation of this compound.
Detailed Step-by-Step Methodology
-
Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 1.54 g, 10 mmol).
-
Dissolution : Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the solid is fully dissolved.
-
Deprotonation : Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes.
-
Scientist's Note : NaH is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Activation : Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium pyridinolate salt may be observed as a color change.
-
Alkylation : Add methyl iodide (CH₃I, 1.5 eq, e.g., 0.93 mL, 15 mmol) dropwise via syringe.
-
Reaction Monitoring : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) to destroy any excess NaH.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-methoxy-2-methyl-6-nitropyridine.
Self-Validation & Characterization
-
TLC : The product should have a higher Rf value than the starting material in a hexane/ethyl acetate system.
-
¹H NMR : Expect to see a new singlet integrating to 3H around 3.9-4.1 ppm corresponding to the methoxy group protons, and the disappearance of the broad hydroxyl proton signal.
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₇H₈N₂O₃, M.W. 168.15).
Application Protocol 2: Reduction of the Nitro Group to Synthesize 6-Amino-2-methylpyridin-3-ol
The conversion of the nitro group to a primary amine is a cornerstone transformation, unlocking a wealth of subsequent chemistry (e.g., amide bond formation, diazotization). Catalytic hydrogenation is a clean and efficient method for this purpose.
Workflow for Nitro Group Reduction
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Detailed Step-by-Step Methodology
-
Preparation : In a suitable hydrogenation flask (e.g., a thick-walled round-bottom flask or a Parr shaker vessel), dissolve this compound (1.0 eq, e.g., 1.54 g, 10 mmol) in methanol or ethanol (40 mL).
-
Catalyst Addition : Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol % by weight, e.g., 75-150 mg).
-
Scientist's Note : Pd/C is pyrophoric and must be handled with care, especially when dry. Adding it under an inert atmosphere prevents accidental ignition with the flammable solvent.
-
-
System Purge : Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Hydrogenation : Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (typically 1 atm from a balloon is sufficient, but a Parr apparatus can be used for higher pressures if needed).
-
Reaction Monitoring : Monitor the reaction by TLC. The product, being more polar, will have a significantly lower Rf than the starting material. The reaction is often complete within 2-6 hours.
-
Catalyst Removal : Once the reaction is complete, carefully purge the system with an inert gas (N₂ or Argon) to remove all hydrogen.
-
Filtration : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Scientist's Note : The Celite® pad should be kept wet with the solvent during filtration, as the catalyst can become pyrophoric again upon drying.
-
-
Washing : Wash the filter cake with additional methanol or ethanol (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation : Combine the filtrates and remove the solvent under reduced pressure to yield 6-Amino-2-methylpyridin-3-ol, which may be used without further purification or recrystallized if necessary.
Self-Validation & Characterization
-
TLC : The product will be significantly more polar than the starting material. Staining (e.g., with ninhydrin) can be used to visualize the amine.
-
¹H NMR : Expect the disappearance of aromatic signals corresponding to the nitro-substituted ring and the appearance of new aromatic signals in a more upfield region due to the electron-donating effect of the new amino group. A broad singlet corresponding to the -NH₂ protons will also appear.
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₆H₈N₂O, M.W. 124.14).
References
-
PrepChem.com. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. Available at: [Link]
- Crossley, S. W., et al. (2014).Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- Google Patents. (2016).CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- MDPI. (2024).
- Purohit, D. C., & D'Souza, F. R. (2019).Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
- Google Patents. (1975).US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
- ACS Omega. (2022).Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
- ResearchGate. (2008).The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Request PDF.
Sources
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- 3. fishersci.com [fishersci.com]
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- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Hydroxy-2-methyl-6-nitropyridine: A Guide for Researchers
This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 3-Hydroxy-2-methyl-6-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the determination of this compound in various matrices.
Introduction
This compound is a versatile chemical building block whose accurate quantification is critical for reaction monitoring, quality control of starting materials, and stability studies. Its polar nature, stemming from the hydroxyl group, and the presence of a UV-absorbing nitropyridine chromophore make it amenable to analysis by modern chromatographic techniques. This guide will focus on two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Appearance | Pale yellow to yellow crystalline powder | [1][3] |
| Melting Point | 106-107 °C | [2][3] |
| CAS Number | 15128-90-2 | [1][3] |
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for this compound. Given the compound's polarity, a reversed-phase (RP-HPLC) method is the most common and robust approach.
Causality Behind Experimental Choices
The selection of a C18 stationary phase in RP-HPLC is based on its wide availability and proven efficacy in retaining moderately polar aromatic compounds. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention time and peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the hydroxyl group, thereby ensuring a consistent retention time and symmetrical peak shape. UV detection is selected due to the strong absorbance of the nitropyridine ring, providing excellent sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Aqueous Buffer: Deionized water with 0.1% (v/v) formic acid or phosphoric acid.
-
Reference Standard: A certified reference standard of this compound (>99% purity).
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2][4]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis or for the analysis of this compound in complex matrices. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve volatility and chromatographic peak shape.
Rationale for Derivatization and Method Selection
The hydroxyl group of this compound can lead to peak tailing and poor chromatographic performance in GC. Derivatization, such as silylation, converts the polar -OH group into a less polar and more volatile silyl ether, significantly improving its chromatographic behavior. Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural confirmation and inclusion in spectral libraries.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents and Standards:
-
Solvent: Dichloromethane or ethyl acetate (GC grade).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reference Standard: A certified reference standard of this compound (>99% purity).
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
4. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Prepare stock and working solutions in a volatile organic solvent like ethyl acetate.
-
Derivatization Procedure: To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Method Validation
To ensure the reliability and accuracy of the analytical data, the developed HPLC or GC-MS method must be validated according to established guidelines.[5]
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for drug substance.[6] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |
Conclusion
This guide provides a comprehensive framework for the quantitative analysis of this compound using HPLC-UV and GC-MS. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to develop and validate robust analytical methods tailored to their specific needs. Adherence to good analytical practices and thorough method validation will ensure the generation of high-quality, reliable, and reproducible data in the research, development, and quality control of products containing this important chemical intermediate.
References
-
Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – HPLC. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
ResearchGate. Analytical method validation: A brief review. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. Available at: [Link]
Sources
derivatization of 3-Hydroxy-2-methyl-6-nitropyridine for biological assays
Application Notes & Protocols
Topic: Strategic Derivatization of 3-Hydroxy-2-methyl-6-nitropyridine for the Development of Probes and Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active molecules.[1][2][3] The compound this compound is a particularly compelling starting scaffold for chemical biology and drug discovery. Its utility stems from a combination of features:
-
A Nucleophilic Hydroxyl Group: The hydroxyl (-OH) group at the 3-position is a prime handle for derivatization, allowing for the attachment of various chemical reporters or pharmacophores through ether or ester linkages.
-
An Electron-Deficient Ring: The potent electron-withdrawing nitro (-NO₂) group at the 6-position renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), providing an additional avenue for modification.
-
Modulated Basicity: The pyridine nitrogen offers a site for potential hydrogen bonding or salt formation, influencing solubility and target engagement.
This application note provides a comprehensive guide to the strategic derivatization of this scaffold. We will explore the chemical logic behind derivatization strategies and provide detailed, validated protocols for synthesizing functional probes and screening for biological activity.
Logical Framework for Derivatization and Application
The successful application of the this compound scaffold hinges on a logical workflow that connects chemical modification to biological interrogation. The overall strategy involves selecting a derivatization path based on the desired final application, followed by synthesis, purification, and deployment in a relevant biological assay.
Figure 1: High-level workflow from scaffold to validated biological tool.
Part 1: Derivatization Chemistry & Protocols
The primary and most accessible site for modification is the 3-hydroxyl group. O-alkylation via the Williamson ether synthesis is a robust and versatile method for introducing new functionalities.
Causality Behind Experimental Choices:
-
Reaction: Williamson Ether Synthesis. This classic SN2 reaction is chosen for its reliability and broad substrate scope.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-hygroscopic base. It is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic pyridinolate anion, without causing unwanted side reactions.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent. It readily dissolves the pyridine starting material and the carbonate base, facilitates the SN2 mechanism by solvating the potassium cation, and has a high boiling point, allowing for reactions to be conducted at elevated temperatures to drive them to completion.
-
Electrophile (R-X): An alkyl halide (or sulfonate) is the "carrier" of the desired functional group (R). For this example, we use a generic fluorophore-linker conjugate.
Reaction Scheme: Synthesis of a Fluorescent Probe
The following scheme illustrates the attachment of a generic functional group (R), such as a fluorophore, to the core scaffold.
Figure 2: General reaction scheme for O-alkylation of the scaffold.
Protocol 1.1: Synthesis of an O-Alkylated Derivative
This protocol describes a general procedure for the O-alkylation of this compound. The electrophile R-X should be substituted with the specific alkyl halide carrying the desired functionality (e.g., a fluorophore, a solubilizing group, or a pharmacophore).
Materials:
-
This compound (CAS 15128-84-4)[4]
-
Alkyl Halide (R-X) (e.g., N-(2-bromoethyl)phthalimide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen/argon line.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M). Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Addition of Electrophile: Add the alkyl halide R-X (1.1 - 1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine. This removes the DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification (Self-Validation Step 1): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.
-
Characterization (Self-Validation Step 2): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the hydroxyl proton in the NMR and the correct mass in the MS validate the success of the derivatization.
Part 2: Application in Biological Assays
Nitropyridine derivatives have shown significant potential as both anticancer and antimicrobial agents.[5][6][7] A common first-pass screen for novel compounds in cancer research is a cytotoxicity assay. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Protocol 2.1: MTT Cytotoxicity Assay
This protocol details the steps to evaluate the cytotoxic effects of newly synthesized derivatives on a cancer cell line (e.g., MCF-7 breast cancer or HT-29 colon cancer cells).[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized pyridine derivatives, dissolved in DMSO to make a 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds from the 10 mM stock in complete medium. Final concentrations might range from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Results from the cytotoxicity screen should be summarized in a clear, tabular format for easy comparison of the different derivatives.
| Derivative ID | R-Group Modification | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Scaffold | -H | MCF-7 | 72 | >100 |
| DERIV-01 | -CH₂CH₂-Ph | MCF-7 | 72 | 15.2 |
| DERIV-02 | -CH₂(4-F-Ph) | MCF-7 | 72 | 8.7 |
| DERIV-03 | -CH₂(4-OMe-Ph) | MCF-7 | 72 | 22.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 72 | 1.9 |
Table 1: Hypothetical cytotoxicity data for a series of O-alkylated this compound derivatives against the MCF-7 breast cancer cell line.
Assay Workflow Visualization
Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a versatile and accessible starting point for generating novel chemical tools and potential therapeutic leads. The straightforward derivatization of the hydroxyl group allows for the rapid creation of compound libraries for screening. By following validated protocols for synthesis and biological evaluation, such as the ones detailed here, researchers can efficiently probe the structure-activity relationships of their custom derivatives. Future work could involve exploring SNAr chemistry on the pyridine ring, synthesizing dual-functionalized molecules, or developing derivatives for other applications such as antimicrobial screening or as PET imaging agents, a known application for some nitropyridine derivatives.[7]
References
- Benchchem. (n.d.). Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis.
- Benchchem. (n.d.). A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers.
-
Bridges, J. W., Davies, D. S., & Williams, R. T. (1966). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. PubMed. Retrieved from [Link]
-
Weisbuch, G., & Souchay, P. (1974). A fluorescence study of hydroxypyridines. Sci-Hub. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Temple, C. Jr., & Kussner, C. L. (1992). Antimitotic agents: structure-activity studies with some pyridine derivatives. Consensus. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine. Retrieved from [Link]
-
Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence excitation spectrum of the 2-hydroxypyridine/. Retrieved from [Link]
-
ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
IJNRD. (2024). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]
-
Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]
-
MDPI. (2021). Derivatization in Analytical Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine. Retrieved from [Link]
-
PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. This compound | 15128-84-4 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
Welcome to the technical support center for the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1]
Q1: What is the most common synthetic route for 3-Hydroxy-6-methyl-2-nitropyridine?
The most prevalent and direct method is the electrophilic nitration of 3-hydroxy-6-methylpyridine. This reaction typically employs a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, to introduce a nitro group onto the pyridine ring.[2]
Q2: Why is concentrated sulfuric acid used with nitric acid as the nitrating agent?
Concentrated sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a dehydrating agent, sequestering the water molecule produced during the reaction, which would otherwise dilute the acid and inhibit the reaction.
Q3: What are the primary challenges and side reactions in this synthesis?
The main challenges are controlling the regioselectivity of the nitration and preventing over-nitration or oxidation of the starting material. The hydroxyl group is an activating group, but the pyridine nitrogen is deactivating under strongly acidic conditions (as it gets protonated). This complex electronic landscape can lead to the formation of undesired isomers. Oxidation of the methyl group or the pyridine ring itself can also occur under harsh conditions, leading to byproducts and reduced yields.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, the desired product, and any major byproducts. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of the product over time.
Q5: What is the recommended method for purifying the final product?
The crude product obtained after quenching the reaction in ice water and filtration is typically purified by recrystallization.[2] Ethyl acetate is a commonly used solvent for this purpose. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Yield | 1. Ineffective Nitrating Agent: The nitric acid may be old or not fuming, leading to a low concentration of the nitronium ion. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met, resulting in a very slow or stalled reaction. 3. Poor Quality Starting Material: Impurities in the 3-hydroxy-6-methylpyridine can interfere with the reaction. | 1. Use fresh, high-quality reagents. Ensure fuming nitric acid and concentrated sulfuric acid are used. 2. Optimize Temperature. While initial cooling is crucial for safety during reagent addition, the reaction may require warming to room temperature to proceed to completion.[2] Monitor via TLC to determine the optimal temperature profile. 3. Purify Starting Material. Consider recrystallizing or distilling the starting 3-hydroxy-6-methylpyridine if its purity is questionable. |
| Formation of Multiple Products (Isomers/Byproducts) | 1. Incorrect Temperature Control: Adding the nitrating agent at too high a temperature can lead to a loss of regioselectivity and increased side reactions. 2. Incorrect Stoichiometry: An excessive amount of nitric acid can lead to the formation of dinitro- or other over-nitrated products. 3. Oxidation: Reaction temperature being too high or reaction time being too long can cause oxidation of the methyl group or the aromatic ring. | 1. Maintain Strict Temperature Control. The addition of fuming nitric acid to sulfuric acid is highly exothermic. This mixture should be pre-cooled, and the nitric acid should be added very slowly to the solution of the substrate in sulfuric acid, keeping the temperature at or below 0 °C.[2] 2. Use Appropriate Stoichiometry. Carefully control the molar equivalents of the nitrating agent. Start with a 1:1 molar ratio of substrate to nitric acid and optimize from there. 3. Limit Reaction Time. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed to prevent subsequent side reactions. |
| Product is a Dark Oil or Tar, Not a Precipitate | 1. Reaction Overheated: Significant overheating can lead to polymerization and decomposition, forming intractable tars. 2. Incomplete Reaction: A mixture of product, starting material, and byproducts may have a lower melting point and appear as an oil. 3. Inefficient Quenching: Pouring the reaction mixture into an insufficient amount of ice can cause a localized temperature increase, leading to degradation. | 1. Ensure Adequate Cooling. Use an ice/salt bath if necessary during the addition of reagents. 2. Confirm Reaction Completion. Use TLC to ensure the starting material has been fully consumed before work-up. 3. Use a Large Excess of Ice. Ensure the reaction mixture is rapidly and thoroughly cooled by pouring it slowly into a large volume of vigorously stirred ice water (e.g., at least 10 parts ice to 1 part reaction mixture by weight).[2] |
| Difficulty with Product Purification | 1. Persistent Impurities: Some byproducts may have similar solubility profiles to the desired product, making recrystallization difficult. 2. Product Oiling Out: The product may separate as an oil instead of crystallizing during recrystallization. | 1. Utilize Column Chromatography. If recrystallization fails, silica gel chromatography is the next logical step. A gradient elution from hexane to ethyl acetate is often effective. 2. Optimize Recrystallization. Try different solvent systems (e.g., ethanol/water, acetone/hexane). If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal to induce crystallization. Ensure the solution is not supersaturated before cooling. |
Detailed Experimental Protocol
This protocol is a self-validating system for the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine.
Safety Precautions: This procedure involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of nitric acid to sulfuric acid is extremely exothermic.
Reagents and Equipment:
-
3-hydroxy-6-methylpyridine (e.g., 10.0 g, 91.6 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (e.g., 25 mL)
-
Fuming Nitric Acid (HNO₃, >90%) (e.g., 25 mL)
-
Crushed Ice and Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxy-6-methylpyridine (10.0 g) in concentrated sulfuric acid (25 mL). Cool the flask in an ice bath to 0 °C.
-
Nitration: Slowly add fuming nitric acid (25 mL) dropwise via a dropping funnel over a period of at least 1 hour. Crucially, maintain the internal reaction temperature at or below 0 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 400 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acids.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the solution is colored, you can treat it with a small amount of activated charcoal and filter it hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The expected product is a powder with a melting point of 106-107 °C.
Key Optimization Parameters
The yield and purity of 3-Hydroxy-6-methyl-2-nitropyridine are highly sensitive to several parameters. The table below summarizes the key variables and their typical impact.
| Parameter | Recommended Range | Effect on Yield & Purity | Rationale |
| Substrate:HNO₃ Molar Ratio | 1 : 1.1 - 1.4 | A slight excess of nitric acid ensures complete conversion of the starting material. A large excess can lead to over-nitration and reduced yield. | Stoichiometric control is key to preventing side reactions. This principle is also seen in optimizing similar nitration reactions.[3] |
| Reaction Temperature | 0 °C (addition), RT (reaction) | Lower temperatures during addition are critical for safety and selectivity. Allowing the reaction to warm up may be necessary for completion. | Controls the rate of formation of the nitronium ion and minimizes decomposition and side reactions. |
| Reaction Time | 1-3 hours post-addition | Insufficient time leads to incomplete conversion. Excessive time can promote byproduct formation through oxidation. | The optimal time should be determined by reaction monitoring (TLC). |
| Quenching Method | Slow addition to >10x mass of ice | Rapid and efficient cooling prevents product degradation from localized heat during neutralization of the strong acids. | Ensures the product precipitates cleanly and minimizes the formation of soluble byproducts. |
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of 3-Hydroxy-6-methyl-2-nitropyridine.
Caption: Workflow for 3-Hydroxy-6-methyl-2-nitropyridine Synthesis.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
-
Preparation method of 3-hydroxy-2-nitropyridine. Patsnap.[Link]
-
Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ResearchGate.[Link]
-
Growth, Characterisation and DFT investigations on 3-hydroxy-6- methyl -2- nitropyridine (3H6M2NP)-A Novel third order nonlinear optical material. ResearchGate.[Link]
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.[Link]
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses.[Link]
Sources
Technical Support Center: Purification of 3-Hydroxy-2-methyl-6-nitropyridine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Hydroxy-2-methyl-6-nitropyridine (CAS No. 15128-84-4). The methodologies described are grounded in established chemical principles and aim to provide both practical steps and the causal logic behind them.
Introduction: The Purification Challenge
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthesis, typically involving the nitration of a substituted pyridine ring, often yields a crude product contaminated with isomeric byproducts, unreacted starting materials, and degradation products.[3][4] The presence of a hydroxyl (-OH), a methyl (-CH₃), and a nitro (-NO₂) group on the pyridine ring gives the molecule a unique polarity and reactivity profile, which presents specific purification hurdles. This guide will help you navigate these challenges to obtain a high-purity final product.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Issue 1: My final product has a persistent yellow to orange color, and the melting point is broad (e.g., 98-104 °C).
Q: Why is my product intensely colored and melting over a wide range, and how can I fix it?
A: A broad melting point and intense coloration are classic indicators of impurities. While this compound is itself a yellow crystalline solid, the presence of contaminants can intensify the color and depress/broaden the melting range from the expected 106-107 °C.[3][5]
Probable Causes:
-
Residual Starting Material: Incomplete nitration can leave behind the starting material, 3-hydroxy-6-methylpyridine.
-
Isomeric Impurities: Nitration of the pyridine ring may not be perfectly regioselective, leading to other isomers like 5-hydroxy-2-methyl-6-nitropyridine.
-
Dinitrated Products: Overly harsh reaction conditions can lead to the formation of dinitrated species.
-
Degradation Products: The combination of strong acids (sulfuric and nitric) and heat can cause some degradation of the pyridine ring.[4]
Solution: Recrystallization
Recrystallization is the most effective first-line technique for removing small amounts of impurities from a solid product. The goal is to find a solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. For nitropyridine derivatives, alcohols or acetone are often effective.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing solvents. Place a small amount of your crude product in separate test tubes and add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate). A good solvent will dissolve the compound when heated but will cause it to precipitate upon cooling. A mixture, such as ethanol/water, can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is critical to ensure a good yield.
-
Decolorization (Optional): If the solution is still highly colored, it may contain polar, colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.
-
Purity Check: Confirm purity by measuring the melting point and running a Thin-Layer Chromatography (TLC) analysis.
Issue 2: My TLC plate shows multiple spots, even after recrystallization.
Q: Recrystallization didn't work. How do I separate compounds with very similar properties?
A: If recrystallization fails to remove impurities, it indicates that the impurities have solubility properties very similar to your target compound. This is common with structural isomers. In this case, a more powerful technique like column chromatography is required.[6]
Solution: Silica Gel Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Visual Workflow: Purification Logic
Caption: Decision workflow for purifying crude this compound.
Experimental Protocol: Flash Column Chromatography
-
TLC System Development: First, find a suitable mobile phase using TLC. Test solvent systems like hexane/ethyl acetate or dichloromethane/methanol. The ideal system will give your target compound an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (the less polar component, e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?
A: Understanding the compound's properties is crucial for designing an effective purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₆H₆N₂O₃ | Indicates the presence of heteroatoms (N, O) that contribute to polarity.[7] |
| Molecular Weight | 154.13 g/mol | Standard property for calculations. |
| Appearance | Yellow to orange crystalline powder.[3][7] | The inherent color means a colorless product is not the goal; a pure, bright yellow is. |
| Melting Point | 106-107 °C (lit.)[5] | A sharp melting point in this range is a key indicator of high purity. |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, acetone); limited solubility in water and nonpolar solvents.[7][8] | Guides the choice of solvents for recrystallization and chromatography. |
| Chemical Nature | The hydroxyl group is weakly acidic. The nitro group is strongly electron-withdrawing, making the pyridine ring electron-deficient. | The acidic proton can interact with basic sites on silica gel. Avoid strongly basic conditions during work-up to prevent side reactions.[9] |
Q2: What is the best way to monitor reaction completion and crude product purity before starting a large-scale purification?
A: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new major product spot indicates reaction progression. The presence of multiple new spots suggests side reactions, alerting you to the need for more rigorous purification like column chromatography.[10][11]
Q3: My compound seems to degrade on the silica gel column (streaking on TLC, low recovery). What can I do?
A: The weakly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The hydroxyl group on your compound can also lead to strong adsorption and streaking.
-
Deactivate the Silica: Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%). This can mitigate degradation and improve peak shape.
-
Switch Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol.
Q4: What are the recommended storage conditions for purified this compound?
A: The compound is stable under normal conditions.[9] However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents and strong bases.[9] For long-term storage, consider keeping it at 4°C under a nitrogen atmosphere.
Q5: Beyond melting point and TLC, which analytical techniques should I use to confirm the final purity and structure?
A: For unambiguous confirmation, a combination of techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure by showing the expected proton signals and their splitting patterns. A clean spectrum with correct integrations is a strong indicator of purity. The expected peaks are around δ 2.44 (s, 3H) for the methyl group and δ 7.5-7.6 (d, 2H) for the pyridine ring protons.[3]
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity. A single sharp peak on an HPLC chromatogram is a robust sign of a pure compound.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound, helping to rule out structural isomers or byproducts with different masses.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₆H₆N₂O₃.[3]
Visual Guide: Analytical Workflow for Purity Confirmation
Caption: Recommended analytical workflow for final product validation.
References
-
Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 29(1), 843-853. Retrieved from [Link]
-
Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 29(1), 720-726. Retrieved from [Link]
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature, 167(4238), 119-120. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
- Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine. Google Patents.
-
Jacobson, K. B., & Papa, D. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 244-249. Retrieved from [Link]
-
Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature, 167(4238), 119-120. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com. Retrieved from [Link]
-
Bakher, S. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-羟基-6-甲基-2-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 15128-90-2: 3-Hydroxy-6-methyl-2-nitropyridine [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paper chromatography of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-methyl-6-nitropyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-methyl-6-nitropyridine. As a critical intermediate in pharmaceutical manufacturing, ensuring a high-purity final product is paramount. This document provides in-depth troubleshooting for common side product formation, offering insights into the underlying reaction mechanisms and practical solutions for their mitigation.
Core Principles of the Nitration of 2-Methyl-3-hydroxypyridine
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of 2-methyl-3-hydroxypyridine. The reaction employs a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and methyl substituents on the pyridine ring. Both are activating groups and direct incoming electrophiles to the ortho and para positions. However, in the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack, particularly at the positions alpha and gamma to the nitrogen. The interplay of these electronic effects dictates the position of nitration.
Below, we address the most frequently encountered side products in this synthesis and provide guidance on their identification and prevention.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with an isomeric impurity. What is it and how can I prevent its formation?
Answer:
A common impurity in the synthesis of this compound is the positional isomer, 3-Hydroxy-2-methyl-4-nitropyridine .
Causality of Formation:
The formation of this isomer is a direct consequence of the directing effects of the hydroxyl and methyl groups on the 2-methyl-3-hydroxypyridine starting material. The hydroxyl group at position 3 is a powerful activating group, directing nitration to the ortho positions (2 and 4) and the para position (6). The methyl group at position 2 is also an activating group, reinforcing the direction to positions 4 and 6.
While the desired product is formed by nitration at the 6-position, the 4-position is also electronically activated. The ratio of the 6-nitro to the 4-nitro isomer is highly dependent on the reaction conditions. Factors such as temperature, the concentration of the nitrating agent, and the rate of addition can influence the regioselectivity of the reaction.
Experimental Protocol for Minimizing Isomer Formation:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. This enhances the selectivity for the thermodynamically more stable 6-nitro isomer.
-
Slow Addition of Nitrating Agent: Add the nitric acid/sulfuric acid mixture dropwise to the solution of 2-methyl-3-hydroxypyridine in sulfuric acid. This keeps the concentration of the nitronium ion low and constant, favoring the more selective reaction pathway.
-
Alternative Nitrating Agents: Consider the use of milder nitrating agents. For instance, using potassium nitrate (KNO₃) in sulfuric acid can lead to a more controlled release of the nitronium ion, which has been reported to reduce side reactions[1].
Identification:
The two isomers can be distinguished by chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Their structural differences will also be evident in their ¹H NMR spectra, particularly in the chemical shifts and coupling constants of the aromatic protons.
Reaction Pathway Diagram:
Caption: Formation of the dinitrated side product from the desired mononitrated product.
Question 3: My product appears to be contaminated with an impurity of a similar polarity, but the NMR shows unexpected signals. What other side reactions are possible?
Answer:
While less common for this specific substrate, nitration of the methyl group's alpha-carbon is a possibility under certain conditions, leading to the formation of (3-hydroxy-6-nitro-2-pyridyl)methanol or its further oxidized or nitrated derivatives. Additionally, oxidative side reactions can lead to the formation of various degradation products.
Causality of Formation:
-
Side-Chain Nitration: Although electrophilic nitration typically occurs on the aromatic ring, radical mechanisms can lead to substitution on alkyl side chains, especially at elevated temperatures or in the presence of certain impurities. The methyl group on the pyridine ring could potentially be nitrated.
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid group. These oxidative side reactions are often cited as a reason for reduced yields and the formation of colored impurities.[1] These reactions are more likely to occur at higher temperatures and with prolonged reaction times.
Experimental Protocol for Minimizing Oxidative and Side-Chain Reactions:
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
High-Purity Reagents: Use high-purity starting materials and reagents to avoid trace metal contaminants that can catalyze side reactions.
-
Quenching and Work-up: A careful and prompt work-up procedure is important. Quenching the reaction by pouring it onto ice, followed by neutralization and extraction, can help to minimize the degradation of the desired product.
Identification:
Side-chain nitration or oxidation products can be identified by a combination of spectroscopic techniques. In the ¹H NMR spectrum, the characteristic singlet of the methyl group would be absent, and new signals corresponding to a -CH₂NO₂ or -CH₂OH group would appear. Mass spectrometry would also show a corresponding change in the molecular weight.
Oxidative/Side-Chain Reaction Diagram:
Caption: Potential oxidative and side-chain nitration side products.
Summary Table of Potential Side Products
| Side Product | Common Cause | Prevention Strategy | Identification Method |
| 3-Hydroxy-2-methyl-4-nitropyridine | Nitration at the electronically activated C4 position | Low temperature, slow addition of nitrating agent, use of milder nitrating agents | Chromatography, ¹H NMR |
| 3-Hydroxy-2-methyl-4,6-dinitropyridine | Excess nitrating agent, high temperature, long reaction time | Stoichiometric control of nitrating agent, reaction monitoring, low temperature | TLC (more polar), MS (M+45) |
| Oxidized/Side-chain nitrated products | Harsh oxidative conditions, high temperature | Use of high-purity reagents, prompt work-up, inert atmosphere | ¹H NMR, Mass Spectrometry |
References
- Preparation method of 3-hydroxy-2-nitropyridine. (2014). Google Patents.
Sources
Technical Support Center: Solubility Enhancement for 3-Hydroxy-2-methyl-6-nitropyridine and Related Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methyl-6-nitropyridine and its analogs are heterocyclic compounds of significant interest in medicinal chemistry and materials science. However, their utility is often hampered by poor solubility in common organic solvents, a challenge frequently encountered during synthesis, purification, and formulation. The interplay of the polar hydroxyl group, the basic pyridine nitrogen, and the electron-withdrawing nitro group creates a complex solubility profile that can be difficult to predict.
This guide provides a systematic, first-principles approach to troubleshooting and improving the solubility of these challenging compounds. It moves beyond simple trial-and-error, offering a structured workflow grounded in physicochemical principles to help you make informed decisions in the lab. We will treat this compound as our primary case study, but the principles and protocols described herein are broadly applicable to other poorly soluble substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common solvents like methanol or acetone?
A1: The insolubility likely stems from strong intermolecular forces in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitro group are hydrogen bond acceptors. These strong, directional interactions can form a stable crystal lattice that requires a significant amount of energy to disrupt. Solvents that cannot effectively compete for these hydrogen bonds will fail to dissolve the compound.
Q2: I see some initial dissolution, but the compound crashes out of solution over time. What is happening?
A2: This suggests you have created a supersaturated, metastable solution. The initial energy input (e.g., from sonication or heating) was sufficient to dissolve the compound, but the solution is not thermodynamically stable. Over time, the molecules re-organize and precipitate back into their lower-energy, crystalline form. This is a common issue that highlights the need for a systematic approach to find a truly stable solvent system.
Q3: Can I just keep adding more solvent to dissolve my compound?
A3: While this may eventually work, it is often impractical for experimental work. It can lead to excessively large volumes, which complicates subsequent reaction steps, purification, and isolation. The goal of solubility enhancement is to increase the concentration of the solute in a reasonable volume of solvent.
Q4: Is it better to use a single solvent or a solvent mixture?
A4: There is no single answer, as it depends on the specific compound and the intended application. Single solvents are simpler to work with and remove. However, solvent mixtures (co-solvents) offer a much wider range of polarity and hydrogen bonding capabilities and are often more effective at dissolving complex molecules. A systematic approach, as outlined in our troubleshooting guides, will help you determine the best path forward.
Troubleshooting Guide 1: Systematic Solvent Screening
The first step in any solubility investigation is a systematic screening of a diverse set of solvents. This process aims to identify promising candidates for further optimization.
The Principle: "Like Dissolves Like" and Beyond
The old adage "like dissolves like" is a useful starting point. It suggests that solutes dissolve best in solvents with similar polarity. For a molecule like this compound, which has both polar (hydroxyl, nitro) and non-polar (methyl, pyridine ring) characteristics, the choice is not always obvious. We must consider a solvent's ability to engage in specific interactions, such as hydrogen bonding.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Accurately weigh 1-2 mg of your compound into several small, labeled vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: Add a measured aliquot (e.g., 100 µL) of a test solvent to the first vial.
-
Equilibration: Agitate the vial at a controlled temperature (e.g., 25 °C) using a vortex mixer or shaker for a set period (e.g., 1-2 hours). Avoid heating at this stage to establish a baseline at ambient temperature.
-
Observation: Visually inspect the vial for undissolved solid. If fully dissolved, the solubility is at least 10-20 mg/mL.
-
Incremental Addition: If solid remains, add another 100 µL aliquot of the solvent, bringing the total volume to 200 µL. Repeat the equilibration and observation steps.
-
Data Collection: Continue this process until the solid is fully dissolved or a maximum practical volume is reached. Record the final concentration.
-
Solvent Selection: Test a range of solvents from different classes, as detailed in the table below.
Data Presentation: Solvent Screening Template
| Solvent Class | Solvent | Dielectric Constant (Polarity) | H-Bond Donor/Acceptor | Visual Solubility (mg/mL at 25°C) | Notes |
| Protic | Methanol | 32.7 | Both | Record your observation | |
| Ethanol | 24.5 | Both | Record your observation | ||
| Isopropanol | 19.9 | Both | Record your observation | ||
| Aprotic Polar | Acetonitrile | 37.5 | Acceptor | Record your observation | |
| Acetone | 20.7 | Acceptor | Record your observation | ||
| Dimethylformamide (DMF) | 36.7 | Acceptor | Record your observation | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | Record your observation | ||
| Ethers | Tetrahydrofuran (THF) | 7.6 | Acceptor | Record your observation | |
| 1,4-Dioxane | 2.2 | Acceptor | Record your observation | ||
| Chlorinated | Dichloromethane (DCM) | 9.1 | None | Record your observation | |
| Chloroform | 4.8 | Weak Donor | Record your observation | ||
| Aromatic | Toluene | 2.4 | None | Record your observation |
Troubleshooting Guide 2: Co-Solvency
If no single solvent provides adequate solubility, a co-solvent system is the next logical step. By mixing two or more miscible solvents, you can fine-tune the properties of the solvent environment to better match the needs of the solute.
The Principle: Disrupting the Crystal Lattice
A well-chosen co-solvent system can disrupt the strong solute-solute interactions (in the crystal) and replace them with favorable solute-solvent interactions. For our example compound, a mixture of a hydrogen bond donor (like methanol) and a strong hydrogen bond acceptor (like DMF or DMSO) could be particularly effective.
Experimental Protocol: Co-Solvent System Development
-
Select Primary Solvent: Choose the best single solvent from your screening (even if solubility was low). This will be your "Solvent A".
-
Select Co-Solvent: Choose a miscible co-solvent ("Solvent B") with complementary properties (e.g., different polarity, hydrogen bonding capability).
-
Prepare Stock Solutions: Prepare stock solutions of your compound in both Solvent A and Solvent B at a known, low concentration where it is fully soluble (if possible). If not, prepare saturated solutions.
-
Create Blends: In a series of vials, create different ratios of the two solvents (e.g., 9:1, 7:3, 5:5, 3:7, 1:9 of A:B).
-
Determine Solubility: Add a known amount of your solid compound to each blend and determine the solubility as described in the solvent screening protocol.
-
Identify Optimum: Plot the solubility as a function of the co-solvent ratio to identify the optimal blend.
Visualization: Co-Solvency Workflow
Caption: Workflow for developing an optimal co-solvent system.
Troubleshooting Guide 3: pH Modification
For ionizable compounds, solubility can often be dramatically altered by adjusting the pH of the medium. This compound has two key ionizable sites: the weakly acidic hydroxyl group and the weakly basic pyridine nitrogen.
The Principle: Ionization Increases Aqueous Solubility
The ionized (salt) form of a compound is generally much more soluble in polar, aqueous-based solvents than the neutral form. By converting the molecule into a cation or an anion, you introduce a charge that strongly interacts with water or other polar protic solvents.
-
Acidification (pH < pKa of pyridine N): Adding a small amount of a non-nucleophilic acid (e.g., HCl, TFA) will protonate the pyridine nitrogen, forming a pyridinium salt.
-
Basification (pH > pKa of hydroxyl): Adding a base (e.g., NaOH, K₂CO₃) will deprotonate the hydroxyl group, forming a phenoxide-like anion.
Experimental Protocol: pH-Dependent Solubility
Note: This method is primarily for aqueous or semi-aqueous systems.
-
Prepare a Slurry: Create a slurry of your compound in water or a water/co-solvent mixture (e.g., 10 mg in 1 mL).
-
Acid Titration: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Observe the solution for clarification, which indicates the formation of the soluble salt. Record the pH at which dissolution occurs.
-
Base Titration: In a separate vial, repeat the process using a dilute base (e.g., 0.1 M NaOH). Observe for dissolution and record the pH.
-
Caution: Be aware that extreme pH values can cause chemical degradation of your compound. Always run a stability check (e.g., by HPLC or TLC) on your final solution.
Visualization: Decision Tree for Solubility Enhancement
Caption: Decision-making workflow for improving compound solubility.
References
This guide was synthesized from established principles in physical chemistry and medicinal chemistry. For further reading, please consult the following authoritative sources.
preventing degradation of 3-Hydroxy-2-methyl-6-nitropyridine during storage
Welcome to the dedicated technical support resource for 3-Hydroxy-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development to address and prevent the degradation of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and integrity of your samples.
Introduction: Understanding the Stability of this compound
This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a hydroxyl group and an electron-withdrawing nitro group on a pyridine ring, makes it susceptible to degradation under certain environmental conditions. The primary factors that can compromise its stability include temperature, light, pH, and the presence of strong oxidizing agents or bases.[2] This guide will provide actionable strategies to mitigate these risks and preserve the quality of your compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during the handling and storage of this compound.
Issue 1: Discoloration of the solid compound from yellow to brown.
-
Question: My solid this compound, which was initially a yellow crystalline powder, has turned brown during storage. What is the likely cause, and is the material still usable?
-
Answer: The color change from yellow to brown is a common indicator of degradation. This is often due to a combination of factors, including:
-
Exposure to Light: Nitroaromatic compounds can be sensitive to light, leading to photodegradation.[3]
-
Elevated Temperatures: Although stable at room temperature for short periods, prolonged exposure to higher temperatures can accelerate degradation.[2] One study indicates thermal stability up to 182°C, but this is for the pure crystalline solid and does not account for potential impurities that could catalyze decomposition at lower temperatures.[4]
-
Oxidation: The presence of air, especially in a non-inert atmosphere, can lead to slow oxidation over time.
It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation before using the browned material in your experiments.[1]
-
Issue 2: Decreased potency or unexpected side products in reactions.
-
Question: I am observing lower than expected yields or the formation of unknown impurities in my reaction using this compound. Could this be related to its storage?
-
Answer: Yes, this is a strong possibility. The degradation of this compound can lead to a lower concentration of the active starting material and the introduction of impurities that may interfere with your reaction. Potential causes include:
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially if stored in a non-anhydrous environment or in solvents containing water. This can be exacerbated by acidic or basic conditions.[3][5]
-
Incompatible Storage Conditions: Storing the compound in proximity to strong bases or strong oxidizing agents is not recommended and can lead to chemical degradation.[2]
-
Issue 3: Inconsistent results between different batches of the compound.
-
Question: We are experiencing variability in our experimental outcomes when using different lots of this compound. How can we ensure consistency?
-
Answer: Batch-to-batch inconsistency can often be traced back to differences in purity and degradation levels. To ensure consistent results, it is crucial to:
-
Standardize Storage Procedures: Implement a strict, consistent storage protocol for all batches of the compound.
-
Perform Quality Control: Upon receiving a new batch, perform an initial purity analysis (e.g., HPLC, melting point) to establish a baseline. The melting point of pure this compound is reported to be in the range of 106-107 °C.[6]
-
Monitor Stability: Periodically re-analyze stored batches to monitor for any signs of degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store the solid compound at 0-8 °C in a tightly sealed container to protect it from moisture.[1] The container should be opaque or stored in the dark to prevent photodegradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent. It is recommended to store stock solutions at low temperatures (e.g., -20 °C) in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: What are the primary degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, based on its structure and the behavior of similar compounds, the likely degradation pathways include:
-
Photodegradation: Cleavage or rearrangement of the molecule upon exposure to light, particularly UV radiation.[3]
-
Hydrolysis: Reaction with water, potentially catalyzed by acids or bases, which could affect the hydroxyl or nitro groups.[3][5]
-
Oxidation: Reaction with oxygen, leading to the formation of colored impurities.
-
Thermal Decomposition: At elevated temperatures, the molecule can break down, releasing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: The most common and effective technique for assessing the purity and stability of this compound is High-Performance Liquid Chromatography (HPLC).[1] Other useful techniques include:
-
Melting Point Analysis: A broadened or depressed melting point range can indicate the presence of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the presence of degradation products with different chemical structures.
-
Mass Spectrometry (MS): To identify the molecular weights of any degradation products.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
-
Receiving and Initial Inspection:
-
Upon receipt, visually inspect the compound for any discoloration. It should be a yellow to light brown crystalline powder.[1]
-
Ensure the container is properly sealed.
-
-
Long-Term Storage (Solid):
-
Store the compound in its original, tightly sealed container at 0-8 °C.[1]
-
Place the container inside a desiccator to protect from moisture.
-
Store the desiccator in a dark, refrigerated environment.
-
-
Weighing and Handling:
-
Preparation of Stock Solutions:
-
Use anhydrous, high-purity aprotic solvents (e.g., acetonitrile, DMSO).
-
Prepare solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20 °C for short to medium-term storage.
-
For longer-term storage, consider storing at -80 °C.
-
Store in small aliquots to minimize the number of freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and analyze at the same time points.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature and analyze.
-
Thermal Degradation: Place a sample of the solid compound in an oven at a controlled temperature (e.g., 60 °C) and analyze at various time points.[7]
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) and analyze at various time points.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
-
Visualizations
Degradation Troubleshooting Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 [chemicalbook.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in reactions with 3-Hydroxy-2-methyl-6-nitropyridine
Welcome to the technical support center for 3-Hydroxy-2-methyl-6-nitropyridine (CAS 15128-90-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results in reactions involving this versatile synthetic intermediate. We will move beyond simple procedural steps to explore the chemical principles governing its reactivity, helping you diagnose and resolve common experimental challenges.
Introduction to this compound
This compound is a substituted pyridine characterized by a yellow to orange crystalline appearance.[1] Its chemical structure is unique, featuring three key functional groups that dictate its reactivity:
-
A nitro group (-NO₂) at the 2-position, which is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself.[2]
-
A hydroxyl group (-OH) at the 3-position, which is an activating group and possesses an acidic proton. This site can readily participate in reactions like O-alkylation or be deprotonated to form a pyridinolate anion.[1]
-
A methyl group (-CH₃) at the 6-position, a weakly electron-donating group.
This combination of functional groups makes the compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] However, the interplay between these groups can also lead to unexpected reaction outcomes. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is sluggish or failing. What are the primary factors to consider? A: Low conversion in SNAr reactions with nitropyridines is a common issue. The primary causes are typically related to the nucleophile's reactivity, the choice of solvent, or the reaction temperature. Weak nucleophiles may require the addition of a base to enhance their reactivity, while polar aprotic solvents like DMF or DMSO are generally preferred to facilitate the reaction.[4] Insufficient thermal energy can also prevent the reaction from overcoming its activation barrier.
Q2: I am attempting an electrophilic substitution (e.g., Friedel-Crafts, further nitration) and see no reaction. Why? A: The pyridine ring is inherently electron-deficient. The presence of a potent electron-withdrawing nitro group further deactivates the ring, making it highly resistant to electrophilic aromatic substitution.[5] Under the strongly acidic conditions required for many electrophilic substitutions, the pyridine nitrogen is also protonated, which adds to the deactivation.[5] Standard electrophilic substitution methods are generally not viable for this substrate.
Q3: What is the role of the hydroxyl group? Can it interfere with my desired reaction? A: The hydroxyl group is acidic and can act as a competing nucleophile or reaction site.[1] In the presence of a base, it will be deprotonated to form an oxygen anion, which can then undergo reactions like O-alkylation. If your target is a reaction on the pyridine ring itself (e.g., displacement of another leaving group if one were present), you may need to protect the hydroxyl group first.
Q4: What are the key safety considerations when working with this compound? A: According to its Safety Data Sheet (SDS), this compound can cause skin and eye irritation and may cause respiratory irritation.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[6] It is incompatible with strong oxidizing agents and strong bases.[6] Always consult the full SDS before use.
In-Depth Troubleshooting Guides
Guide 1: Low or No Conversion in Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most common reactions for this molecule, typically involving the hydroxyl group acting as a nucleophile (e.g., in an O-alkylation). Failure to achieve good conversion often stems from suboptimal reaction conditions.
The success of these reactions hinges on generating a sufficiently powerful nucleophile and maintaining conditions that favor the substitution pathway. The hydroxyl group's acidity is a key factor; it must be deprotonated by a suitable base to become a potent nucleophile.
Caption: Troubleshooting workflow for low conversion.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base Strength | The hydroxyl group requires deprotonation to become a potent nucleophile. If the base used is not strong enough to completely deprotonate the hydroxyl group, the concentration of the reactive species will be low, leading to poor conversion. | Use a stronger base such as Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). Ensure the reaction is run under anhydrous conditions, as water can quench the base. |
| Inappropriate Solvent | Nucleophilic substitution reactions often proceed via an SN2 or SNAr-type mechanism. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the cation but leave the nucleophilic anion relatively free, increasing its reactivity.[4] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[4] | Switch to a high-quality, anhydrous polar aprotic solvent. DMF and DMSO are excellent choices for many O-alkylation reactions. |
| Low Reaction Temperature | Every reaction has an activation energy barrier that must be overcome. If the thermal energy provided is insufficient, the reaction rate will be impractically slow. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to check for improvement and ensure no decomposition of starting materials or products occurs at higher temperatures.[7] |
| Steric Hindrance | If the electrophile being used is particularly bulky, it can sterically hinder the approach of the nucleophile, slowing down the reaction rate. | Consider using a less sterically hindered electrophile if possible. Alternatively, increasing the reaction time and temperature may be necessary to drive the reaction to completion.[4] |
Guide 2: Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. The unique structure of this compound presents several possibilities for unintended reactivity.
The molecule's functionality allows for several competing reaction pathways, especially under harsh conditions. Understanding these can help in modifying the reaction to favor the desired product.
Caption: Potential reaction pathways and side products.
-
Problem: Dark, insoluble material forms (polymerization).
-
Cause: Highly basic conditions or excessive heat can promote intermolecular reactions or decomposition. The acidic proton on the hydroxyl group and the electron-deficient ring can participate in complex condensation pathways.
-
Solution: Reduce the reaction temperature. Use the minimum stoichiometric amount of base required for the reaction. Consider a weaker base if applicable (e.g., K₂CO₃ instead of NaH).
-
-
Problem: Byproducts related to the solvent or reagents.
-
Cause: Hydrolysis of the starting material or electrophile can occur if reagents and solvents are not scrupulously dried.[4] This is especially true for water-sensitive electrophiles like alkyl halides.
-
Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.[4]
-
-
Problem: Complete decomposition of starting material.
-
Cause: The compound is incompatible with strong oxidizing agents.[6] The nitro group itself can be reactive under certain conditions.
-
Solution: Scrutinize all reagents to ensure they are not strong oxidizers. If oxidation is the intended reaction, it must be done with controlled and specific reagents.
-
Validated Experimental Protocols
Protocol 1: O-Alkylation - Synthesis of 3-Methoxy-6-methyl-2-nitropyridine
This protocol is an example of a typical Williamson ether synthesis, where the hydroxyl group acts as the nucleophile. This reaction is documented in the literature.[8]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetone) to the flask to dissolve the starting material.
-
Base Addition: Add a suitable base, such as anhydrous Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), to the solution.
-
Electrophile Addition: Add the alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material spot is consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Methoxy-6-methyl-2-nitropyridine.
Protocol 2: Nitro Group Reduction - Synthesis of 6-Amino-2-methyl-3-pyridinol
The reduction of the nitro group to an amine is a fundamental transformation, opening pathways to a wide range of derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent. Common choices include:
-
Tin(II) Chloride (SnCl₂·2H₂O): Add SnCl₂·2H₂O (4-5 eq) in concentrated HCl.
-
Iron Powder (Fe): Add iron powder (5-10 eq) in acetic acid or ammonium chloride solution.
-
Catalytic Hydrogenation: Use H₂ gas (balloon or Parr shaker) with a catalyst like 10% Palladium on Carbon (Pd/C).
-
-
Reaction:
-
For SnCl₂ or Fe, heat the mixture to reflux.
-
For catalytic hydrogenation, stir vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up (for Fe/Acid):
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by column chromatography or recrystallization.
References
- BenchChem. (n.d.). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
-
Frontier, A. (©2024). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Makosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 150. Vicarious nucleophilic substitution of hydrogen in nitropyridines. Journal of Organic Chemistry, 52(15), 3294–3298. (Note: While a direct link isn't available from the search, this is a seminal paper on the topic of nitropyridine reactivity).
- CN108586321A. (2018, September 28). A kind of synthesis technique of 3-hydroxy-2-nitropyridine. Google Patents.
- BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- CN105272908A. (2016, January 27). Synthesizing technology for 3-hydroxy-2-nitropyridine. Google Patents.
Sources
- 1. CAS 15128-90-2: 3-Hydroxy-6-methyl-2-nitropyridine [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-2-methyl-6-nitropyridine
Document ID: TSC-HMNP-2026-01
Version: 1.0
Introduction
3-Hydroxy-2-methyl-6-nitropyridine (CAS No. 15128-90-2) is a pivotal intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] While its synthesis on a laboratory scale is well-documented, scaling up the process presents significant challenges related to reaction control, safety, yield, and purity. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will address common problems through a detailed troubleshooting guide and frequently asked questions, providing insights grounded in chemical principles and practical experience.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than reported literature values, especially after increasing the batch size. What are the likely causes?
Answer: Low yield upon scale-up is a common problem, often stemming from a combination of factors that are less pronounced at a smaller scale.
-
Inefficient Heat Transfer: The nitration of pyridines is highly exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting the formation of undesired byproducts and decomposition of the starting material or product.
-
Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a circulating coolant. The addition of the nitrating agent must be done slowly and in a controlled manner, carefully monitoring the internal temperature. For very large scales, consider a semi-batch process where one reactant is added continuously to the other.
-
-
Poor Mixing: Inadequate agitation can lead to localized high concentrations of the nitrating agent, causing side reactions.
-
Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure the reaction mass is homogeneous. Baffles within the reactor can also improve mixing efficiency.
-
-
Reagent Quality and Stoichiometry: The purity of the starting material, 2-methyl-3-hydroxypyridine, is crucial. Impurities can consume the nitrating agent or catalyze side reactions. Similarly, the concentration and quality of the sulfuric and nitric acids are critical.
-
Solution: Use high-purity reagents. It is advisable to accurately assay the concentration of the acids before use. Ensure precise stoichiometric control of your reagents.
-
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for your specific scale and conditions.
-
Question 2: I am observing the formation of multiple spots on my TLC plate, indicating significant impurity generation. How can I improve the regioselectivity and minimize side reactions?
Answer: The formation of isomers and other impurities is typically related to the reaction conditions and the nature of the nitrating agent.
-
Understanding Regioselectivity: The nitration of 2-methyl-3-hydroxypyridine is directed by the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The pyridine nitrogen is a deactivating group. The desired product is formed by nitration at the 6-position, which is ortho to the activating hydroxyl group. However, under harsh conditions, other isomers can form.
-
Controlling Reaction Temperature: As mentioned, higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers. Maintaining a consistently low temperature (e.g., 0-10°C) during the addition of the nitrating agent is critical for maximizing the yield of the desired 6-nitro isomer.[2]
-
Alternative Nitrating Systems: The classic concentrated sulfuric acid/fuming nitric acid mixture is extremely reactive.[3] Consider alternative, milder nitrating systems that can offer better selectivity. A system using potassium nitrate (KNO₃) in concentrated sulfuric acid can provide a more controlled release of the nitronium ion (NO₂⁺).[4] An even milder method involves using potassium nitrate with acetic anhydride in a solvent like ethyl acetate, which avoids the use of highly corrosive strong acids and can lead to higher yields and easier work-up.[5]
Question 3: The work-up procedure of quenching the reaction mixture in ice results in a fine, difficult-to-filter precipitate. How can I improve the isolation of the product?
Answer: The physical properties of the precipitate are highly dependent on the quenching and neutralization conditions.
-
Controlled Quenching: Instead of pouring the reaction mixture into ice, consider a "reverse quench" by slowly adding the ice or cold water to the reaction mixture with vigorous stirring. This can sometimes lead to the formation of larger, more easily filterable crystals.
-
pH Adjustment: After quenching, the solution will be strongly acidic. The product's solubility is pH-dependent. Slowly neutralizing the solution with a base (e.g., solid sodium bicarbonate or a saturated sodium hydroxide solution) to a pH of around 6.5 can help precipitate the product more completely and in a better physical form.[4] Be extremely cautious during neutralization as it is also a highly exothermic process.
-
Recrystallization: The crude, filtered product should be purified by recrystallization. A suitable solvent system can be found through small-scale solubility tests. Ethyl acetate is often used in the purification process.[3]
Question 4: Handling fuming nitric acid and concentrated sulfuric acid on a large scale is a major safety concern. What are the key safety protocols and engineering controls to implement?
Answer: Safety is paramount when scaling up any chemical process, especially one involving strong, oxidizing acids.
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and an acid-resistant apron or lab coat.
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a ventilated enclosure designed for large-scale reactions.
-
Engineering Controls:
-
Use a closed system for reagent transfer where possible to minimize exposure to fumes.
-
The reactor should be equipped with a pressure relief valve and a scrubber to neutralize any acid vapors.
-
An emergency shower and eyewash station must be immediately accessible.
-
-
Procedure:
-
Always add acid to water (or the reaction solvent), never the other way around. In this specific synthesis, nitric acid is typically added slowly to the sulfuric acid solution of the substrate.[3]
-
Have an appropriate quenching agent and spill kit readily available. Sodium bicarbonate or calcium carbonate can be used to neutralize acid spills.
-
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for this synthesis? A: The most common starting material is 2-methyl-3-hydroxypyridine (CAS No. 1121-25-1), which is also known as 3-hydroxy-2-picoline.[6][7]
Q: Are there alternatives to the traditional mixed acid (H₂SO₄/HNO₃) nitration method? A: Yes. A notable alternative is the use of a metal nitrate, such as potassium nitrate (KNO₃), in combination with acetic anhydride.[5] This method avoids the use of concentrated sulfuric and nitric acids, reducing equipment corrosion and environmental concerns, and has been reported to significantly increase the reaction yield to as high as 90%.[5] Another alternative is using KNO₃ in concentrated sulfuric acid, which offers a more controlled reaction compared to using fuming nitric acid.[4]
Q: Why is the reaction typically run at a low temperature? A: There are two primary reasons:
-
Safety: The reaction is highly exothermic. Low temperatures help to control the reaction rate and prevent a dangerous runaway reaction.
-
Selectivity: It minimizes the formation of unwanted byproducts and isomers, leading to a purer final product and a higher yield of the desired 6-nitro isomer.[2]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material (2-methyl-3-hydroxypyridine) and the formation of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q: What is the expected melting point of pure this compound? A: The literature reports a melting point in the range of 106-107 °C.[3] A broad or depressed melting point of your final product indicates the presence of impurities.
Detailed Experimental Protocols
Protocol 1: Nitration using Concentrated Sulfuric Acid and Fuming Nitric Acid
This protocol is based on established laboratory-scale procedures.[2][3] Extreme caution is required.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and an outlet connected to a gas scrubber.
-
Charging: Charge the reactor with 2-methyl-3-hydroxypyridine (1.0 eq).
-
Dissolution: With agitation, slowly add concentrated sulfuric acid (H₂SO₄, ~4-5 volumes) while maintaining the internal temperature below 20°C.
-
Cooling: Cool the resulting solution to 0°C using the reactor jacket.
-
Nitration: Slowly add fuming nitric acid (HNO₃, ~1.0-1.2 eq) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until reaction completion is confirmed by TLC/HPLC.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water (~8-10 volumes). Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by filtration and wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product under vacuum. The expected yield is typically in the range of 30-40% before purification.[5]
-
Purification: Recrystallize the crude solid from a suitable solvent like ethyl acetate.
Protocol 2: Milder Nitration using Potassium Nitrate and Acetic Anhydride
This protocol is adapted from a patented, higher-yielding procedure.[5]
-
Reactor Setup: Equip a reactor with an overhead stirrer, thermocouple, and condenser.
-
Charging: Charge the reactor with 2-methyl-3-hydroxypyridine (1.0 eq), ethyl acetate (~8 volumes), potassium nitrate (KNO₃, ~1.4 eq), and acetic anhydride (~7 eq).
-
Reaction: Heat the mixture to 45°C with magnetic or mechanical stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. A solid (unreacted KNO₃ and potassium acetate byproduct) may be present. Filter the mixture and wash the solid with a small amount of ethyl acetate.
-
Work-up: Combine the filtrates. Carefully neutralize the solution by washing with a saturated sodium bicarbonate or sodium hydroxide solution until the aqueous layer is neutral.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Purification & Isolation: Combine all organic layers. The solution can be treated with activated carbon and heated to reflux for 1 hour to remove colored impurities. Filter the hot solution, dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate under reduced pressure to yield the product. Dry the solid in a vacuum oven. The reported yield for this method can be as high as 91%.[5]
Data Summary and Visualizations
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (Mixed Acid) | Protocol 2 (KNO₃/Ac₂O) |
| Nitrating Agent | H₂SO₄ / Fuming HNO₃ | KNO₃ / Acetic Anhydride |
| Solvent | Concentrated H₂SO₄ | Ethyl Acetate |
| Temperature | 0-10°C (addition), RT (reaction) | 45°C |
| Key Safety Hazard | Highly corrosive, exothermic, toxic fumes | Flammable solvent, acetic anhydride is corrosive |
| Work-up | Ice quench, filtration | Filtration, neutralization, extraction |
| Reported Yield | ~30-40% | Up to 91%[5] |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis scale-up.
References
- Google Patents. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
-
PrepChem.com. Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. [Link]
- Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- Google Patents. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
-
National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
ResearchGate. Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 [chemicalbook.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Hydroxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
managing exothermic reactions in the nitration of hydroxypyridines
Welcome to the Technical Support Center for . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you execute these challenging reactions safely and efficiently. The nitration of hydroxypyridines is a powerful tool in medicinal chemistry and materials science, but the inherent reactivity of the pyridine ring, modified by the hydroxyl group, coupled with the potent energy of nitrating agents, presents significant thermal hazards.[1][2]
This guide is structured to address the most common issues encountered in the lab, providing a framework for troubleshooting and safe experimental design.
Section 1: Troubleshooting Guide
This section addresses specific, critical issues that can arise during the nitration of hydroxypyridines.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is increasing uncontrollably, even with an ice bath. What is happening and what should I do?
Answer: You are likely experiencing the onset of a thermal runaway reaction. This is a critical safety event where the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system.[3][4] This can lead to violent boiling, pressure buildup, and potential explosion.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: If possible and safe, add more coolant to your external bath (e.g., add salt to your ice bath or more dry ice to your acetone bath).
-
Emergency Quenching (Last Resort): If the temperature continues to rise rapidly, prepare to quench the reaction. This is a hazardous operation that should only be performed if you are confident it can be done safely. Cautiously and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5] Be aware that diluting strong acids is also highly exothermic.[5] Always follow your institution's established emergency protocols.
Potential Causes and Preventative Measures:
-
Cause: Rapid Addition of Nitrating Agent. The most common cause is adding the nitrating agent too quickly, generating heat faster than the cooling system can dissipate it.
-
Cause: Inadequate Cooling. Your cooling bath may be insufficient for the scale or concentration of your reaction.
-
Prevention: Ensure the cooling bath has good thermal contact with the reaction flask and is maintained at the target temperature. For highly exothermic systems, a simple ice-water bath may be insufficient.
-
-
Cause: Poor Agitation. Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, initiating a runaway that can propagate through the mixture.[8]
-
Prevention: Use a properly sized stir bar or overhead stirrer to ensure vigorous and homogenous mixing throughout the reaction.
-
-
Cause: Accumulation of Unreacted Reagents. If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A small, subsequent temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.
-
Prevention: Ensure the reaction temperature is sufficient to initiate the reaction as the nitrating agent is added. This requires careful pre-reaction analysis, possibly using reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) for scale-up operations.[8]
-
Issue 2: Low Yield or No Reaction
Question: I followed the procedure, but my TLC/LC-MS analysis shows mostly unreacted starting material. What could be the cause?
Answer: A low or zero yield in a nitration reaction typically points to issues with the activation of the nitrating agent or the reactivity of your substrate under the chosen conditions.
Potential Causes and Corrective Actions:
-
Cause: Insufficiently Strong Nitrating Conditions. Hydroxypyridines can be deactivated towards electrophilic substitution, especially under acidic conditions where the pyridine nitrogen is protonated.[6][9] The presence of water from using dilute nitric acid can also inhibit the formation of the required nitronium ion (
).[10]-
Action: Ensure you are using a sufficiently strong nitrating system. A standard "mixed acid" of concentrated nitric acid and concentrated sulfuric acid is often required.[11] The sulfuric acid acts as a dehydrating agent and catalyst to generate the electrophilic nitronium ion.
-
-
Cause: Reaction Temperature is Too Low. While necessary for safety, an excessively low temperature can slow the reaction rate to a crawl, leading to the accumulation of unreacted reagents.
-
Action: While maintaining careful control, allow the reaction to warm slightly after the addition of the nitrating agent is complete. Monitor the reaction progress by TLC or another suitable technique to find the optimal temperature that allows for reaction without initiating a dangerous exotherm.[6]
-
-
Cause: Incorrect Stoichiometry. Using too little of the nitrating agent will naturally lead to incomplete conversion.
-
Action: Re-evaluate the stoichiometry. While a large excess should be avoided to prevent over-nitration, ensure at least a stoichiometric amount of the nitrating agent is used relative to the hydroxypyridine.[6]
-
Issue 3: Poor Regioselectivity or Over-Nitration
Question: I've formed the nitrated product, but it's the wrong isomer, or I'm getting significant amounts of di-nitrated byproducts. How can I control this?
Answer: Regioselectivity in pyridine nitration is complex and governed by the electronic effects of the hydroxyl group and the protonated ring.[12] Over-nitration is a common problem when the reaction conditions are too harsh or the reaction is run for too long.[6]
Strategies for Control:
-
Temperature Control: Lowering the reaction temperature is a key strategy to improve selectivity and reduce the rate of a second nitration.[6] Maintain a consistent, controlled temperature throughout the experiment.
-
Nitrating Agent Choice: The choice of nitrating agent can influence regioselectivity. For some substrates, milder conditions may be possible, which can favor a specific isomer.
-
Stoichiometry and Addition Rate: To prevent over-nitration, use a minimal excess of the nitrating agent and add it slowly to the reaction mixture.[6] This keeps the instantaneous concentration of the nitronium ion low, favoring mono-nitration.
-
Reaction Monitoring: The most critical tool for preventing over-nitration is diligent reaction monitoring.[6] Use TLC, GC-MS, or NMR to track the consumption of starting material and the formation of the desired product.[13][14] Quench the reaction as soon as the optimal conversion has been reached.
Issue 4: Product Fails to Precipitate After Quenching
Question: I quenched my reaction mixture in ice water, but my product didn't precipitate. How can I isolate it?
Answer: If your product does not precipitate, it is likely either an oil or has some solubility in the acidic aqueous mixture.[15]
Isolation Protocol:
-
Liquid-Liquid Extraction: Transfer the entire quenched mixture to a separatory funnel.
-
Solvent Choice: Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid - vent frequently!), and finally with brine.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
orngcontent-ng-c1311558766="" _nghost-ng-c4079709275="" class="inline ng-star-inserted"> ), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by chromatography or recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the absolute minimum safety precautions for any hydroxypyridine nitration experiment?
A1: Safety is non-negotiable. All nitration reactions must be treated as potentially explosive.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[1][15]
-
Engineering Controls: The entire procedure, including reagent preparation and work-up, must be conducted in a certified chemical fume hood.[1][16] Ensure an emergency safety shower and eyewash station are immediately accessible.[17]
-
Emergency Preparedness: Have a properly sized cooling bath running before you start. Have a large beaker of crushed ice or a designated quench bath ready for emergency use.[7] Never work alone.
Q2: How do I choose the right nitrating agent for my specific hydroxypyridine?
A2: The choice depends on the reactivity of your substrate.
-
Activated Rings: If your hydroxypyridine contains additional electron-donating groups, milder conditions might suffice. In some cases, nitric acid in acetic anhydride or other nitrating agents can be used.
-
Deactivated Rings: For unsubstituted or deactivated hydroxypyridines, the standard and most reliable method is a mixture of concentrated nitric acid and concentrated sulfuric acid.[11] The sulfuric acid is crucial for generating the highly reactive nitronium ion (
) needed to overcome the ring's deactivation.[10] An alternative for some substrates is using potassium nitrate ( ) in concentrated sulfuric acid, which can offer a more controlled, in-situ generation of nitric acid.[18]
Q3: What are the best methods for monitoring the reaction in real-time?
A3: Real-time monitoring is crucial for safety and for achieving optimal yield without byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the most common and accessible method. Periodically (e.g., every 15-30 minutes), carefully take a small aliquot from the reaction, quench it in a vial with ice and a bicarbonate solution, extract with a small amount of ethyl acetate, and spot it on a TLC plate to visualize the consumption of starting material and the appearance of the product.
-
Advanced Methods: For more precise process control, especially in a development setting, techniques like in-situ NMR or mass spectrometry can provide real-time kinetic data.[13][14]
Q4: What is the chemically correct way to quench a nitration reaction at the end of the experiment?
A4: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[5][15] This serves two purposes: it rapidly cools the mixture, stopping the reaction, and it dilutes the concentrated acids, dissipating the significant heat of dilution.[5] Never add water or ice to the reaction mixture, as this can cause dangerous localized boiling and splashing of the corrosive acid mixture.
Q5: What cooling systems are most effective for lab-scale exothermic nitrations?
A5: The choice of cooling system depends on the required temperature.
-
0°C: A well-made ice-water slurry is effective for maintaining 0°C.[19]
-
Below 0°C: For lower temperatures, various cooling baths can be prepared. Adding a salt like sodium chloride to an ice-water slurry can lower the temperature to around -15°C.[19]
-
Very Low Temperatures (-78°C): A slurry of dry ice in a solvent like acetone or isopropanol is standard for achieving -78°C.[19] Always wear cryogenic gloves when handling dry ice.[20]
-
Automated Systems: For precise temperature control, a cryostatic circulator connected to a jacketed reaction vessel is the ideal setup, allowing for automated temperature regulation.[19][21]
Section 3: Protocols & Data
Protocol: General Procedure for Controlled Nitration of 3-Hydroxypyridine
This is a generalized protocol and must be adapted based on the specific substrate and extensive literature review. A thorough risk assessment must be performed before starting.
-
Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a dry ice/acetone bath.
-
Substrate Preparation: Charge the flask with 3-hydroxypyridine (1.0 eq) and dissolve it in concentrated sulfuric acid under stirring. Allow the mixture to cool to the bath temperature (approx. -10°C to 0°C).
-
Nitrating Mixture Preparation: In a separate flask cooled in an ice-water bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.[5]
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred hydroxypyridine solution.[6] Critically, ensure the internal temperature does not exceed the predetermined limit (e.g., 5°C). [5] Adjust the addition rate to maintain this temperature.
-
Reaction: After the addition is complete, let the reaction stir at the controlled temperature for a specified time, monitoring its progress by TLC.
-
Work-up (Quenching): Prepare a large beaker with a vigorously stirred slurry of crushed ice (at least 10x the volume of the reaction mixture). Slowly and carefully pour the reaction mixture into the ice slurry.[5][15]
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[15] If no solid forms, proceed with liquid-liquid extraction as described in Troubleshooting Issue 4.
Data Tables
Table 1: Common Laboratory Cooling Bath Compositions
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Crushed Ice / Water | 0 | Good for moderate exotherms. |
| Crushed Ice / NaCl | -10 to -20 | Effective and inexpensive. |
| Crushed Ice / CaCl₂ | -20 to -40 | More effective than NaCl. |
| Dry Ice / Acetone | -78 | Standard for very low temperatures. Acetone is flammable. |
| Dry Ice / Isopropanol | -77 | Less volatile and flammable than acetone. |
Source: Adapted from information in Royal Society of Chemistry and other laboratory resources.[19][20]
Table 2: Recommended Starting Conditions Based on Substrate Reactivity
| Substrate Type | Recommended Nitrating Agent | Starting Temperature | Key Considerations |
| Activated Hydroxypyridine (with e.g., alkyl groups) | Conc. | -10°C to 0°C | High risk of over-nitration. Use minimal excess of |
| Unsubstituted Hydroxypyridine | Conc. | 0°C to 10°C | Standard conditions. Control of exotherm is primary concern. |
| Deactivated Hydroxypyridine (with e.g., halo groups) | Fuming | 10°C to 40°C | Reaction may require gentle heating to proceed.[18] Thermal control is still critical. |
Section 4: Visual Guides
Diagram 1: Decision Tree for Troubleshooting Thermal Runaway
Caption: Decision tree for immediate response to a thermal runaway event.
Diagram 2: General Workflow for a Safe Nitration Experiment
Caption: Step-by-step workflow for conducting a controlled nitration reaction.
Section 5: References
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved January 9, 2024, from [Link]
-
What are the best tools for cooling chemical reactions? (2024, September 3). Asynt. Retrieved January 9, 2024, from [Link]
-
Cooling mixtures | Resource. (n.d.). RSC Education. Retrieved January 9, 2024, from [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. Retrieved January 9, 2024, from [Link]
-
Virtual Lab - Cooling. (n.d.). JKU Linz. Retrieved January 9, 2024, from [Link]
-
What are the most efficient heat removal methods in an exothermic reaction system? (2014, February 23). Quora. Retrieved January 9, 2024, from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved January 9, 2024, from [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. (2018, July 20). LSU Health Shreveport. Retrieved January 9, 2024, from [Link]
-
An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (2022, May 6). Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]
-
Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. (2011). PubMed. Retrieved January 9, 2024, from [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow. (n.d.). Corning Incorporated. Retrieved January 9, 2024, from [Link]
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 9, 2024, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved January 9, 2024, from [Link]
-
Preparation method of 3-hydroxy-2-nitropyridine. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
Nitration and aromatic reactivity. (n.d.). ScienceDirect. Retrieved January 9, 2024, from [Link]
-
Di-nitration troubleshooting. (2023, November 28). Reddit. Retrieved January 9, 2024, from [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Real-Time Monitoring of Chemical Reactions. (n.d.). Shimadzu Corporation. Retrieved January 9, 2024, from [Link]
-
Double nitration of 4-hydroxypyridine 1. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PubMed. Retrieved January 9, 2024, from [Link]
-
Preparation method of 2-hydroxy-3-nitropyridine. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). New Jersey Institute of Technology. Retrieved January 9, 2024, from [Link]
-
Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. (n.d.). Oriental Journal of Chemistry. Retrieved January 9, 2024, from [Link]
-
Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. (2025). PubMed. Retrieved January 9, 2024, from [Link]
-
Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions. (2025). PubMed. Retrieved January 9, 2024, from [Link]
-
Thermal Runaway Risks. (2025, October 1). YouTube. Retrieved January 9, 2024, from [Link]
-
Bromination and nitration of 2-hydroxypyridine-N-oxide. (n.d.). Scite.ai. Retrieved January 9, 2024, from [Link]
-
Thermal Runaway Characteristics and Gas Composition Analysis of Lithium-Ion Batteries with Different LFP and NCM Cathode Materials under Inert Atmosphere. (2023). MDPI. Retrieved January 9, 2024, from [Link]
-
Experimental Study on Thermal-Induced Runaway in High Nickel Ternary Batteries. (2022). National Institutes of Health. Retrieved January 9, 2024, from [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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- 13. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 3-Hydroxy-2-methyl-6-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-methyl-6-nitropyridine. This guide provides in-depth, experience-driven answers to common challenges encountered during the catalytic transformation of this versatile but complex molecule. The inherent functionalities—a pyridine ring, a hydroxyl group, and a nitro group—present unique and overlapping challenges in catalyst selection and reaction optimization. This resource is designed to help you navigate these complexities, troubleshoot common issues, and achieve your synthetic goals efficiently.
Section 1: Catalytic Hydrogenation of the Nitro Group
The reduction of the 6-nitro group to an amine is a fundamental transformation. However, the presence of the pyridine nitrogen introduces a significant risk of catalyst poisoning, leading to sluggish or incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning during the hydrogenation of this compound?
A: The primary indicators of catalyst poisoning are a marked decrease in the reaction rate, a complete stall of the reaction before the starting material is consumed, or the need for significantly harsher conditions (e.g., higher temperature or pressure) to drive the reaction to completion.[1] You may also observe poor selectivity, resulting in the formation of undesired byproducts due to alterations in the catalyst's surface properties.[1]
Q2: My hydrogenation reaction is stalled. What is the most likely cause and how can I fix it?
A: A stalled reaction is often a classic case of catalyst poisoning by the nitrogen atom of the pyridine ring.[2] Both the starting material and the product (an aminopyridine) can act as inhibitors by strongly adsorbing to the active sites of precious metal catalysts like Palladium (Pd) and Platinum (Pt), preventing hydrogen activation and substrate binding.[3][4]
-
Causality: The lone pair of electrons on the pyridine nitrogen coordinates strongly to the metal surface, effectively blocking the catalytic sites.
-
Solution: The most common strategy is to perform the hydrogenation in an acidic medium, such as acetic acid or by using an acidic additive.[5] The acid protonates the pyridine nitrogen, preventing it from binding to the catalyst. This "protects" the catalyst and allows the hydrogenation of the nitro group to proceed.
Q3: Which catalyst is best for selectively reducing the nitro group without over-reducing the pyridine ring?
A: Selecting the right catalyst is crucial for achieving high selectivity.
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst, often favored for its cost-effectiveness. It typically shows good selectivity for the nitro group reduction, especially when used in combination with an acidic solvent.[5]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): PtO₂ is a highly active catalyst and is also effective for this transformation, particularly under elevated hydrogen pressures in solvents like glacial acetic acid.[5]
-
Rhodium (Rh) and Ruthenium (Ru): While highly active for pyridine ring hydrogenation, Rhodium and Ruthenium catalysts may lead to over-reduction if not used under carefully controlled, mild conditions.[5]
Troubleshooting Guide: Nitro Group Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Stalled Reaction | Catalyst Poisoning: Strong coordination of the pyridine nitrogen to the catalyst's active sites.[1][2] | 1. Add Acid: Perform the reaction in glacial acetic acid or add an acidic co-solvent to protonate the pyridine nitrogen.[5]2. Increase Catalyst Loading: This can compensate for poisoned sites but is less economical.[3] |
| Incomplete Conversion | Insufficient Hydrogen Pressure/Temperature: The aromatic stability of the pyridine ring requires sufficient energy.[5]Poor Quality Catalyst: The catalyst may be old, improperly stored, or from an inferior batch.[3] | 1. Optimize Conditions: Systematically increase hydrogen pressure and/or temperature within safe limits for your equipment.2. Use Fresh Catalyst: Always use a fresh, high-quality catalyst from a reputable supplier. |
| Formation of Byproducts (Ring Hydrogenation) | Overly Active Catalyst/Harsh Conditions: Catalysts like Rhodium or high pressures/temperatures can lead to the reduction of the pyridine ring. | 1. Switch to Pd/C: Palladium is generally more selective for nitro group reduction.2. Milder Conditions: Reduce temperature and pressure. Monitor the reaction closely to stop it upon consumption of the starting material. |
Experimental Protocol: Selective Hydrogenation
-
Catalyst Preparation: In a high-pressure autoclave, carefully add 5-10 wt% of 5% Palladium on Carbon (Pd/C) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Add glacial acetic acid as the solvent, followed by the this compound substrate.
-
System Purge: Seal the reaction vessel and purge the system with hydrogen gas three to five times to remove any residual air.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar) and heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via HPLC or GC-MS.[5] Once complete, cool the vessel, carefully vent the excess hydrogen, and purge with an inert gas. Remove the catalyst by filtration through a pad of Celite®.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.
Workflow for Troubleshooting Hydrogenation Reactions
Caption: Troubleshooting workflow for hydrogenation issues.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Creating C-C (e.g., Suzuki-Miyaura) or C-N (e.g., Buchwald-Hartwig) bonds are common objectives. For these reactions, the this compound must first be functionalized, for instance, by converting the hydroxyl group to a triflate or by introducing a halide onto the pyridine ring. The key challenge here is the potential for the substrate's heteroatoms to interfere with the palladium catalyst's coordination sphere.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system for a Suzuki-Miyaura reaction with a halogenated nitropyridine derivative?
A: The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[6] Success hinges on the combination of a palladium source, a ligand, and a base.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.
-
Ligands: The choice of ligand is critical. For electron-deficient and sterically hindered substrates like substituted nitropyridines, sterically demanding, electron-rich phosphine ligands are preferred. Examples include SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[7]
-
Base: A moderately strong base is required to activate the boronic acid. K₂CO₃ or K₃PO₄ are excellent choices as they have good functional group tolerance, which is important given the presence of the nitro group.[8] Stronger bases like NaOt-Bu could potentially react with the nitro group.[8]
Q2: I'm getting low yields in a Buchwald-Hartwig amination using a triflated nitropyridine derivative. What could be wrong?
A: Low yields in Buchwald-Hartwig aminations of complex heterocycles are often traced back to catalyst inhibition or deactivation.[9] The substrate itself, with its multiple coordinating sites (pyridine-N, nitro-O, hydroxy-O), can act as a competitive ligand, interfering with the desired catalytic cycle.[10]
-
Causality: The substrate can coordinate to the palladium center, displacing the phosphine ligand or preventing the amine from binding, thus shutting down the catalytic cycle.[3]
-
Solution: Employing specialized ligands designed for challenging substrates is key. Large, flexible ligands such as the BIAN-NHC type have been developed specifically to enable the amination of coordinating heterocycles by creating a sterically protected yet accessible catalytic pocket.[10] Additionally, ensuring the use of a non-coordinating, strong base like LHMDS or LiOt-Bu is crucial.
Data Table: Comparison of Catalyst Systems for a Hypothetical Suzuki Coupling
(Reaction: 5-Bromo-3-hydroxy-2-methyl-6-nitropyridine + Phenylboronic Acid)
| Catalyst System (Pd Source + Ligand) | Base | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 80-100 | >90% | Generally reliable, good for a wide range of substrates. |
| Pd₂(dba)₃ + XPhos | K₂CO₃ | 80-100 | >85% | Highly active catalyst system, often requires lower catalyst loading. |
| PEPPSI™-IPr | K₂CO₃ | 100 | >90% | Air-stable pre-catalyst, simplifying reaction setup.[6] |
| PdCl₂(dppf) | Na₂CO₃ | 100 | 60-75% | An older generation catalyst, may be less effective for this challenging substrate. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a 2-MeTHF/water mixture) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring & Work-up: Monitor the reaction by TLC, GC-MS, or HPLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle & Substrate Inhibition
Caption: Buchwald-Hartwig cycle with potential inhibition points.
Section 3: General Analytical Monitoring
Effective and timely monitoring is critical to understanding reaction kinetics, identifying byproduct formation, and determining the optimal endpoint.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for monitoring the progress of reactions involving this compound?
A: A combination of techniques is often ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent quantitative method for tracking the disappearance of the starting material and the appearance of the product.[11] It can separate the reactant, product, and various impurities, providing a clean kinetic profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for both identifying and quantifying reaction components, including unexpected byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor reactions in real-time or by taking aliquots. It provides structural information and can determine the ratio of starting material to product.[12][13]
Q2: How can I confirm the identity and purity of my final product?
A: A full characterization is essential. This typically includes:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC or GC: To determine purity (e.g., >95%).
-
Melting Point: For solid compounds, a sharp melting point indicates high purity.[14]
References
- BenchChem. (2025).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Hydroxy-6-methyl-2-nitropyridine.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for 1,3-Dinitrobenzene.
- McIndoe, J. S. (2021).
- BenchChem. (2025).
- Li, G., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354.
- chemeurope.com. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine 99%.
- RSC Publishing. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane.
- Wierzbicki, C., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
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- 2. Catalyst_poisoning [chemeurope.com]
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- 4. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Hydroxy-6-methyl-2-nitropyridine 99 15128-90-2 [sigmaaldrich.com]
Technical Support Center: Reaction Condition Adjustments for Improved Purity of 3-Hydroxy-2-methyl-6-nitropyridine
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions for achieving high purity. The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis.
A note on nomenclature: The predominant isomer described in the literature is 3-Hydroxy-6-methyl-2-nitropyridine. This guide will focus on this specific compound, as the synthetic principles are well-documented.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a discolored, yellow-brown solid with a broad melting point range. What are the likely impurities?
A1: This is a common issue that typically points to a mixture of compounds rather than a single, pure product. The discoloration and poor melting point profile are characteristic of several potential impurities.
-
Residual Starting Material: Incomplete nitration will leave unreacted 3-hydroxy-6-methylpyridine in your final product.
-
Isomeric Byproducts: While the hydroxyl and methyl groups strongly direct nitration to the C2 position, minor amounts of other positional isomers can form under aggressive reaction conditions.
-
Di-nitrated Species: Over-nitration can lead to the formation of dinitropyridine compounds. The first nitro group deactivates the ring, making a second nitration more difficult but not impossible, especially with a large excess of nitrating agent or elevated temperatures[1][2].
-
Degradation Products: The use of strong, oxidizing acids like nitric and sulfuric acid can cause some degradation of the pyridine ring, especially if the temperature is not carefully controlled. This often results in complex, colored impurities.
-
Residual Acids: Inadequate neutralization during the work-up can leave trace amounts of acid, which can affect the product's stability and physical properties.
A preliminary purity assessment using TLC or LC-MS is recommended to identify the number of components in your crude product.
Q2: I'm observing significant over-nitration (di-nitrated byproducts) in my product. How can I improve selectivity for the desired mono-nitrated compound?
A2: Achieving high selectivity for mono-nitration is a matter of precise reaction control. The key is to manipulate the reaction conditions to favor the first nitration event while disfavoring the more energetically demanding second nitration.
The causality is rooted in reaction kinetics and thermodynamics. The first nitration is relatively fast, but the introduction of an electron-withdrawing nitro group deactivates the pyridine ring, increasing the activation energy required for a subsequent nitration[1]. To overcome this, you must carefully control the following parameters:
-
Temperature: Maintain strict, low-temperature control. The initial nitration of 3-hydroxy-6-methylpyridine is often performed at 0°C[3]. Allowing the temperature to rise provides the excess energy needed to overcome the activation barrier for di-nitration.
-
Stoichiometry of Nitrating Agent: Use the minimum necessary excess of the nitrating agent. A large excess of nitric acid dramatically increases the probability of multiple nitration events[1].
-
Rate of Addition: Add the nitrating agent (e.g., fuming nitric acid or a pre-mixed nitrating solution) slowly and dropwise to the substrate solution[1]. This prevents localized "hot spots" and high concentrations of the nitrating species, which favor over-reaction.
-
Reaction Time: Monitor the reaction's progress closely using an appropriate technique (TLC, LC-MS, or GC-MS). The goal is to quench the reaction as soon as the starting material is consumed, before significant amounts of the di-nitrated product have had time to form[1].
The following diagram illustrates the decision-making process for troubleshooting purity issues.
Caption: Troubleshooting workflow for purity issues.
Q3: My product does not precipitate when I quench the reaction by pouring it onto ice. How can I isolate my product?
A3: This is a frequent occurrence, especially if the product has some solubility in the highly acidic aqueous quench mixture or if it forms as an oil rather than a solid at low temperatures[4]. The recommended procedure is a liquid-liquid extraction.
Protocol for Extraction:
-
Transfer the entire quenched reaction mixture to a large separatory funnel.
-
Extract the mixture three times with a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The patent literature for a similar synthesis specifies extraction with ethyl acetate[5][6].
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Water (to remove bulk acid).
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently as CO₂ gas will evolve[4].
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified.
Q4: Are there alternative nitration methods that avoid the use of concentrated sulfuric and nitric acids to improve safety and purity?
A4: Yes. Handling large volumes of mixed acid (H₂SO₄/HNO₃) poses significant safety risks and can lead to equipment corrosion and environmental concerns. An effective alternative involves using a metal nitrate salt with acetic anhydride[5][6]. This method often proceeds under milder conditions and can lead to higher yields and purity by minimizing acid-catalyzed degradation.
A patented technology describes the reaction of 3-hydroxypyridine with a nitrate salt (such as KNO₃) and acetic anhydride in ethyl acetate at a controlled temperature of 35-55°C[5]. This approach avoids the hazards of mixed acid while still effectively generating the nitrating species in situ.
The following table provides a high-level comparison of the two primary methods.
| Parameter | Conventional Mixed Acid Method | Nitrate / Acetic Anhydride Method |
| Nitrating Agent | H₂SO₄ / fuming HNO₃ | KNO₃ / Acetic Anhydride |
| Temperature | 0°C to Room Temperature[3] | 35 - 55°C (optimum at 45°C)[5] |
| Solvent | H₂SO₄ (acts as solvent and catalyst) | Ethyl Acetate[5] |
| Safety Concerns | Highly corrosive, exothermic, potential for runaway reactions[4]. | Milder reagents, avoids strong mineral acids. |
| Work-up | Quench on ice, filtration or extraction. | Filtration, pH adjustment, extraction[6]. |
| Reported Yield | ~36%[3] | Up to 91%[5] |
Optimized Experimental Protocols
Protocol 1: High-Purity Synthesis using Nitrate/Acetic Anhydride
This protocol is adapted from the milder, higher-yield methodology described in the patent literature[5][6]. It is designed to minimize byproduct formation.
Methodology:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge 3-hydroxy-6-methylpyridine, ethyl acetate, and potassium nitrate (KNO₃).
-
Reagent Addition: While stirring, slowly add acetic anhydride to the mixture.
-
Heating: Heat the reaction mixture to 45°C and maintain this temperature.
-
Monitoring: Monitor the reaction to completion using TLC (thin-layer chromatography).
-
Cooling & Filtration: Once complete, cool the mixture to room temperature. A solid precipitate (inorganic salts) may form. Filter the mixture and wash the solid with a small amount of ethyl acetate.
-
Work-up: Combine the filtrates and transfer to a separatory funnel. Adjust the pH to neutral (pH ~7) using a saturated sodium hydroxide (NaOH) solution.
-
Extraction: Extract the neutralized mixture 3-4 times with ethyl acetate.
-
Decolorization & Drying: Combine the organic extracts. Add activated carbon and gently reflux for 30-60 minutes to remove colored impurities. Cool the solution, filter through celite to remove the carbon, and dry the filtrate over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent on a rotary evaporator to yield the final product.
The following diagram outlines this experimental workflow.
Caption: Workflow for the Nitrate/Acetic Anhydride Method.
Protocol 2: Optimized Purification by Recrystallization
Recrystallization is a powerful technique for removing minor impurities and improving the crystalline quality and melting point of your final product.
Methodology:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening include acetone, ethanol, isopropanol, or a mixture like ethyl acetate/heptane.
-
Dissolution: Place the crude 3-hydroxy-6-methyl-2-nitropyridine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual carbon), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Google Patents. (2016). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- Google Patents. (2010).
-
MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.[Link]
-
AIP Publishing. (2015). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.[Link]
-
Patsnap. (2018). A kind of synthesis technique of 3-hydroxy-2-nitropyridine.[Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.[Link]
-
Reddit. (2021). Di-nitration troubleshooting.[Link]
-
Journal of the Chemical Society B: Physical Organic. (1971). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives.[Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Nitropyridine Isomers: A Comparative Analysis of 3-Hydroxy-6-methyl-2-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitropyridines
Pyridines are a cornerstone of N-heterocyclic chemistry, representing a "privileged structural motif" in modern drug design.[1] Their derivatives are integral to pharmaceuticals, agrochemicals, and material science.[1][2] The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, creating a highly versatile intermediate. The strongly electron-withdrawing nature of the nitro group activates the pyridine core, making it susceptible to a variety of chemical transformations, particularly nucleophilic aromatic substitution (SNAr).[3][4]
This guide provides an in-depth comparison of 3-Hydroxy-6-methyl-2-nitropyridine and its related isomers. The goal is to move beyond a simple cataloging of properties and instead offer a causal analysis of how the specific arrangement of hydroxyl, methyl, and nitro substituents dictates the physicochemical properties, spectroscopic signatures, and chemical reactivity of each molecule. This understanding is critical for selecting the optimal building block for synthesizing complex target molecules, from novel active pharmaceutical ingredients (APIs) to advanced materials.[4][5]
Physicochemical Properties: A Foundation for Application
The physical characteristics of a chemical building block, such as melting point and solubility, are primary determinants of its handling, purification, and reaction conditions. The substitution pattern on the hydroxynitropyridine ring creates significant variations in intermolecular forces (hydrogen bonding, dipole-dipole interactions, and crystal packing), which are directly reflected in these properties.
For instance, the high melting point of 4-Hydroxy-3-nitropyridine suggests strong intermolecular hydrogen bonding and efficient crystal lattice packing, which may influence its solubility and dissolution rate in various solvents. In contrast, the lower melting point of 3-Hydroxy-2-nitropyridine indicates weaker intermolecular forces.[6]
Table 1: Comparative Physicochemical Properties of Selected Hydroxynitropyridine Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Hydroxy-6-methyl-2-nitropyridine | C₆H₆N₂O₃ | 154.12 | 106-107[7] | Pale yellow to yellow powder/crystals[8][9] | |
| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | 140.10 | 69-71[6] | Yellow crystalline powder[10] | |
| 2-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.10 | 212 (dec.)[11][12] | Yellow crystal[11] | |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 140.10 | 188-191[13][14][15] | Light yellow to light brown crystalline powder[16] | |
| 4-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.10 | 285 (dec.)[17] | Yellow crystallization[18] |
Spectroscopic Differentiation: Identifying the Isomer
Unambiguous identification of the correct isomer is paramount to ensure the integrity of any synthetic procedure. Spectroscopic methods like NMR and IR provide a definitive fingerprint for each molecule, with peak positions being highly sensitive to the electronic environment of the nuclei and bonds.[19]
-
¹H NMR Spectroscopy: The chemical shift of the ring protons is a powerful diagnostic tool. The nitro group's strong deshielding effect will cause protons ortho and para to it to shift significantly downfield. Conversely, the electron-donating hydroxyl and methyl groups will cause a slight upfield shift for adjacent protons.
-
¹³C NMR Spectroscopy: The carbon atom directly attached to the nitro group will exhibit a characteristic downfield shift. The relative positions of the other carbon signals will similarly be influenced by the combined electronic effects of all substituents.
-
Infrared (IR) Spectroscopy: The key diagnostic peaks are the asymmetric and symmetric stretches of the nitro group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively) and the broad O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).[20] The precise position of these stretches can be subtly affected by intramolecular hydrogen bonding between the hydroxyl and nitro groups, as seen in isomers like 3-Hydroxy-2-nitropyridine.
Chemical Reactivity: The Decisive Factor in Synthesis
The synthetic utility of nitropyridines is dominated by the powerful activating effect of the nitro group on the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3] The position of this group, relative to potential leaving groups and other substituents, is the single most important factor determining the molecule's reactivity.
Causality of Reactivity:
-
Activation by the Nitro Group: The nitro group strongly withdraws electron density from the ring, making it electrophilic and susceptible to attack by nucleophiles.
-
Stabilization of the Intermediate: The true source of this activation is the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate through resonance, but only when the attack occurs at a position ortho or para to the nitro group.[3]
-
Influence of Other Substituents:
-
Hydroxyl Group (-OH): In its neutral form, it is weakly deactivating. However, under basic conditions, it deprotonates to the strongly electron-donating phenoxide (-O⁻), which would significantly deactivate the ring to nucleophilic attack. This pH-dependent reactivity is a key synthetic consideration.
-
Methyl Group (-CH₃): This is a weakly electron-donating group that slightly deactivates the ring towards SNAr.
-
In 3-Hydroxy-6-methyl-2-nitropyridine , the nitro group at C2 strongly activates the C6 position (para) for nucleophilic attack. The hydroxyl group at C3 has a minimal electronic effect on this position. This makes the molecule a prime candidate for reactions where a nucleophile displaces a group at the C6 position (if one were present) or participates in other transformations directed by the C2-nitro group.
Biological Significance and Applications
Nitropyridine derivatives are not just synthetic intermediates; many possess inherent biological activity. The specific substitution pattern is crucial for modulating this activity.[21]
-
Anticancer Activity: Various nitropyridine analogues have shown cytotoxic potential against cancer cell lines. Some function as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[21] The synthesis of novel sulfonates from 3-hydroxy-2-nitropyridine has produced potent inhibitors of cell proliferation.[6]
-
Antimicrobial Activity: The nitropyridine core is a versatile scaffold for developing compounds with significant antibacterial and antifungal properties.[21]
-
Agrochemicals: These compounds serve as precursors for advanced pesticides and herbicides, contributing to crop protection.[2][22]
-
Pharmaceutical Intermediates: Their primary role is as a key building block for more complex APIs, where the nitro group is often reduced to an amine as a key step in building molecular complexity.[4][5]
Experimental Protocol: A Self-Validating System for Comparing Reactivity
To provide a trustworthy and reproducible method for comparing the inherent reactivity of different nitropyridine isomers, a standardized kinetic study is essential. The following protocol outlines a method for determining the second-order rate constants for the reaction of a chloronitropyridine isomer with a nucleophile (piperidine) using UV-Vis spectrophotometry. This method provides quantitative data that directly reflects the electronic effects discussed previously.[3]
Objective: To quantify the rate of nucleophilic aromatic substitution for a given chloronitropyridine isomer.
Materials:
-
Chloronitropyridine isomer of interest
-
Piperidine (high purity)
-
Methanol (spectroscopic grade)
-
Constant temperature UV-Vis spectrophotometer with cuvette holder
-
Volumetric flasks, pipettes, and syringes
Workflow:
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the chloronitropyridine isomer (e.g., 1.0 x 10⁻³ M) in methanol.
-
Prepare a stock solution of piperidine (e.g., 0.1 M) in methanol. The nucleophile must be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product (the piperidine-substituted nitropyridine). This must be determined beforehand by recording a full spectrum of the final product.
-
Set the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette 2.0 mL of the chloronitropyridine solution into a quartz cuvette and place it in the spectrophotometer to equilibrate.
-
Record the initial absorbance (A₀).
-
Initiate the reaction by injecting a small, precise volume of the piperidine stock solution into the cuvette. Mix rapidly by inverting the cuvette (sealed with a stopper) 2-3 times.
-
Immediately begin recording the absorbance as a function of time until the reaction is >90% complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line is -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .
-
By repeating this experiment for different isomers under identical conditions, a direct, quantitative comparison of their reactivity can be established.
-
Conclusion
The selection of a nitropyridine isomer for research and development is a strategic decision guided by a deep understanding of its structure-property relationships. 3-Hydroxy-6-methyl-2-nitropyridine , with its specific arrangement of activating and donating groups, possesses a unique profile of reactivity and physical properties. This guide has demonstrated that by analyzing the interplay of substituent effects, one can predict the behavior of an isomer and design rational synthetic strategies. The provided experimental framework offers a robust method for validating these predictions, ensuring that the chosen building block is perfectly suited for the intended application, whether in the pursuit of novel therapeutics, advanced agrochemicals, or innovative materials.
References
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- BenchChem. (n.d.). Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
- ChemBK. (2024). 3-Hydroxy-2-nitropyridine.
- ChemicalBook. (2025). 2-Hydroxy-5-nitropyridine.
- Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9).
- PMC - PubMed Central - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
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- Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.
- Bakke, J. M. (n.d.).
- Guidechem. (n.d.). 3-Hydroxy-2-nitropyridine 15128-82-2 wiki.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Believe Chemical. (n.d.). China 2-Hydroxy-5-nitropyridine CAS 5418-51-9 Manufacturers & Suppliers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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- ChemicalBook. (2025). 3-Hydroxy-2-nitropyridine.
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- ChemBK. (2024). 2-Hydroxy-3-Nitro pyridine.
- MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
- PubChem - NIH. (n.d.). 3-Hydroxy-2-nitropyridine.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine 99%.
- Semantic Scholar. (2010).
- CymitQuimica. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine, 99%.
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- ChemicalBook. (2025). 3-HYDROXY-4-NITROPYRIDINE.
- ChemicalBook. (2025). 3-HYDROXY-6-METHYL-2-NITROPYRIDINE.
- BenchChem. (n.d.). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
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- ChemScene. (n.d.). 4-Hydroxy-3-nitropyridine.
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- ECHEMI. (n.d.).
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- FUJIFILM Wako Chemicals. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine.
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The Strategic Intermediate: A Comparative Guide to the Efficacy of 3-Hydroxy-2-methyl-6-nitropyridine in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the choice of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of heterocyclic building blocks, substituted nitropyridines have emerged as exceptionally versatile intermediates, primarily due to the activating effect of the nitro group, which facilitates nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of 3-Hydroxy-2-methyl-6-nitropyridine , a key intermediate, and its alternatives in the synthesis of complex, biologically active molecules. We will delve into the causality behind experimental choices, present supporting experimental data, and offer detailed protocols to inform your synthetic strategy.
The Central Role of Activated Pyridines in Synthesis
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals, prized for its ability to engage in crucial biological interactions.[1][2] The introduction of substituents onto the pyridine ring is, therefore, a cornerstone of medicinal chemistry. Nitropyridine derivatives, in particular, are powerful intermediates because the strongly electron-withdrawing nitro group renders the pyridine ring susceptible to nucleophilic attack, enabling the facile construction of highly functionalized molecules.[2][3]
This guide will focus on the utility of this compound and its comparison with other key pyridine-based intermediates, such as halopyridines, in the context of nucleophilic aromatic substitution (SNAr) and other functionalization strategies.
Comparative Analysis of Key Pyridine Intermediates
The selection of an optimal pyridine intermediate is a balancing act between reactivity, regioselectivity, cost, and the specific demands of the target molecule. Here, we compare this compound with a common and potent alternative, 2-Chloro-5-nitropyridine, in the context of their application in the synthesis of kinase inhibitors, a prominent class of therapeutics.
Table 1: Comparative Performance of Pyridine Intermediates in the Synthesis of Substituted Aminopyridines
| Intermediate | Reaction Type | Nucleophile | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | SNAr (O-alkylation) | Alkyl halides | 59-85%[3] | Varies | Direct introduction of O-linked substituents; can be a precursor to other functional groups. | The hydroxyl group may require protection in some synthetic routes; reactivity can be lower than halopyridines. |
| 2-Chloro-5-nitropyridine | SNAr | Primary/Secondary Amines | High (often >90%)[4][5] | 2-6 hours[6] | Excellent leaving group (Cl); highly activated towards nucleophilic attack; versatile for a wide range of nucleophiles. | Synthesis of the intermediate itself can involve harsh conditions. |
| Pyridine (unactivated) | C-H Functionalization | Various | Moderate to Good | Varies | Atom-economical; avoids pre-functionalization. | Often requires expensive metal catalysts; regioselectivity can be a challenge.[7] |
Causality Behind Experimental Choices: Why Choose a Nitropyridine?
The primary rationale for employing nitropyridine intermediates lies in the powerful electron-withdrawing nature of the nitro group. This activation is crucial for facilitating SNAr reactions, which are a cornerstone of pyridine functionalization.
-
Activation of the Pyridine Ring: The nitro group significantly lowers the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.[2][3] This is a classic example of activating a substrate for a specific transformation.
-
Regiocontrol: The position of the nitro group, along with other substituents, directs the incoming nucleophile to specific positions on the ring, typically ortho and para to the nitro group. This provides a high degree of regioselectivity, which is essential in the synthesis of complex molecules where precise control of substituent placement is paramount.[8]
-
Versatility of the Nitro Group: Beyond its role as an activating group, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, including acylation, alkylation, and diazotization.[6]
Experimental Protocols: A Step-by-Step Guide
To provide a practical context for the comparison, we present detailed experimental protocols for key transformations involving this compound and a common alternative.
Protocol 1: O-Alkylation of 3-Hydroxy-2-nitropyridine
This protocol describes the O-alkylation of a hydroxynitropyridine, a key reaction for introducing diversity at this position.[3]
Materials:
-
3-Hydroxy-2-nitropyridine
-
2-Bromoalkanoic ester
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-hydroxy-2-nitropyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add the 2-bromoalkanoic ester (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridine with an Amine
This protocol details a typical SNAr reaction using a chloronitropyridine intermediate, a common step in the synthesis of many pharmaceuticals.[6]
Materials:
-
2-Chloro-5-nitropyridine
-
Desired primary or secondary amine
-
Triethylamine (TEA)
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Add the desired amine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted aminopyridine.
Visualizing the Synthetic Pathways
To further clarify the strategic decisions in synthetic planning, the following diagrams illustrate the key transformations and the logical flow of a synthetic sequence involving these intermediates.
Caption: Comparative synthetic routes to substituted aminopyridines.
Broader Alternatives: The Rise of C-H Functionalization
While SNAr of activated pyridines is a robust and well-established strategy, modern organic synthesis has also seen the emergence of direct C-H functionalization as a powerful alternative.[7] This approach avoids the need for pre-installed leaving groups, offering a more atom-economical route to functionalized pyridines.
However, C-H functionalization often requires transition-metal catalysts, which can be expensive and require careful optimization of reaction conditions to achieve high regioselectivity. The choice between an SNAr-based approach with an intermediate like this compound and a direct C-H functionalization strategy depends on several factors:
-
Substrate Availability and Cost: Is the required pre-functionalized pyridine readily available and cost-effective?
-
Desired Regioselectivity: Can the desired regioisomer be obtained selectively by either method?
-
Functional Group Tolerance: Are the functional groups in the starting materials and reagents compatible with the reaction conditions of each approach?
-
Scalability: Is the reaction amenable to scale-up for industrial production?
Caption: Decision-making flowchart for pyridine functionalization.
Conclusion: Making an Informed Choice
The efficacy of this compound as a synthetic intermediate is underscored by its ability to participate in predictable and high-yielding nucleophilic aromatic substitution reactions, providing a reliable pathway to highly functionalized pyridine derivatives. Its utility is particularly evident in the synthesis of complex molecules where precise control over substituent placement is critical.
While alternatives like chloronitropyridines offer enhanced reactivity and direct C-H functionalization presents a more atom-economical approach, the choice of intermediate ultimately hinges on a careful evaluation of the specific synthetic challenge at hand. By understanding the underlying mechanistic principles and considering the practical aspects of yield, cost, and scalability, researchers can strategically select the most effective intermediate to accelerate their drug discovery and development programs. This guide serves as a foundational resource to aid in that critical decision-making process.
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A Comparative Guide to the Biological Activity of 3-Hydroxy-2-methyl-6-nitropyridine Derivatives
In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a significant portion of FDA-approved drugs.[1] Among these, nitropyridines have garnered substantial attention for their diverse biological activities, including anticancer and antimicrobial properties.[1] This guide provides an in-depth comparative analysis of the biological activities of 3-Hydroxy-2-methyl-6-nitropyridine derivatives against existing therapeutic compounds, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this class of compounds.
Anticancer Activity: A New Frontier
Recent studies have highlighted the potential of pyridine derivatives as potent anticancer agents, with some exhibiting efficacy comparable or superior to established chemotherapeutics like Doxorubicin. While direct comparative data for this compound derivatives is emerging, related compounds have shown significant promise.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of a novel 3,4-dihydro-6-methyl-2-pyridone derivative, which shares structural similarities with our compound of interest, against the standard chemotherapeutic agent Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Selectivity (PBMC IC50 / Cancer Cell IC50) |
| Novel Pyridone Derivative | HepG-2 (Liver Cancer) | 1.2 | > 25 |
| MDA-MB-231 (Breast Cancer) | 26.8 | > 1.1 | |
| Doxorubicin (Reference) | HepG-2 (Liver Cancer) | 1.1 | 1.8 |
| PBMC (Normal Cells) | > 30 | - | |
| PBMC (Normal Cells) | 2.0 | - |
Data synthesized from a comparative study on a novel 3,4-dihydro-6-methyl-2-pyridone derivative.
This data reveals that the novel pyridone derivative demonstrates potent cytotoxicity against the HepG-2 liver cancer cell line, with an IC50 value comparable to that of Doxorubicin. Crucially, it exhibits significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMCs), indicating a superior selectivity index and a potentially wider therapeutic window.
Mechanism of Action: Targeting Microtubules and Inducing Apoptosis
The anticancer activity of nitropyridine derivatives is often attributed to their ability to interfere with fundamental cellular processes. Studies on 3-nitropyridine analogues have elucidated a mechanism involving the disruption of microtubule polymerization.[2]
These compounds have been shown to:
-
Induce G2/M cell cycle arrest: By interfering with microtubule dynamics, the derivatives halt the cell cycle in the G2 and M phases, preventing cell division.[2][3]
-
Promote apoptosis: The sustained cell cycle arrest triggers programmed cell death, or apoptosis.[2][3]
-
Inhibit tubulin polymerization: X-ray crystallography has revealed that these compounds can bind to the colchicine-site of tubulin, thereby inhibiting its polymerization into microtubules.[2]
The proposed mechanism of action for 3-nitropyridine analogues as microtubule-targeting agents is depicted in the following diagram:
Caption: Mechanism of 3-nitropyridine anticancer activity.
Antimicrobial Activity: A Promising Alternative
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Nitropyridine derivatives have demonstrated significant potential in this area, with some compounds exhibiting activity superior to existing drugs.[1]
Comparative Antimicrobial Susceptibility
A study on N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine has provided valuable data on their antimicrobial efficacy. The table below compares the Minimum Inhibitory Concentration (MIC) of one such derivative with the established antibiotic, Chloramphenicol.
| Compound | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | S. agalactiae (MIC µg/mL) | C. albicans (MIC µg/mL) |
| N-hydroxy-pyridoxazinone derivative (R=Et) | - | - | 62.5 | - |
| N-hydroxy-pyridoxazinone derivative (R=n-Bu) | 31.2 | 7.8 | - | 62.5 |
| Chloramphenicol (Reference) | - | - | >62.5 | - |
Data from a study on pyridoxazinone derivatives.[1]
Notably, the ethyl derivative displayed higher activity against S. agalactiae than Chloramphenicol.[1] Furthermore, metal complexes of nitropyridine-containing ligands have shown antimicrobial activity comparable to Ciprofloxacin.[1]
Mechanism of Action: Disrupting Cellular Integrity
The antimicrobial action of nitroaromatic compounds is often linked to the reduction of the nitro group within the microbial cell.[4] This process can lead to the generation of toxic intermediates, such as nitroso and superoxide species, which can cause cellular damage.[4] A widely accepted model suggests that these reduced nitro species can covalently bind to DNA, leading to nuclear damage and ultimately, cell death.[4]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative or a reference drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivative and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[5] For instance, in a series of pyridine-urea derivatives, the presence of an electron-withdrawing trifluoromethyl group at the meta-position of a phenylurea moiety significantly enhanced anticancer activity.[6] Conversely, electron-donating groups at the para-position resulted in moderate activity.[6]
For the this compound scaffold, the interplay between the hydroxyl, methyl, and nitro groups is crucial. The electron-withdrawing nitro group is often essential for the biological activity, particularly in antimicrobial applications where its reduction is a key step in the mechanism of action.[4] The hydroxyl and methyl groups can be modified to modulate the compound's lipophilicity, solubility, and interaction with biological targets. Further research into the systematic modification of these substituents will provide a clearer understanding of the SAR for this promising class of compounds.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with demonstrated potential in both anticancer and antimicrobial applications. The available data, particularly for related structures, suggests that these compounds can exhibit potency comparable to or exceeding that of established drugs, with the added advantage of improved selectivity in some cases.
The mechanisms of action, involving microtubule disruption in cancer and cellular damage in microbes, provide a solid foundation for further development. Future research should focus on:
-
Systematic SAR studies: To optimize the potency and selectivity of the this compound scaffold.
-
In vivo efficacy studies: To validate the in vitro findings in animal models of cancer and infectious diseases.
-
Toxicology and pharmacokinetic profiling: To assess the safety and drug-like properties of lead compounds.
The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of next-generation therapeutics to address the pressing global health challenges of cancer and antimicrobial resistance.
References
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3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PubMed Central. Retrieved from [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central. Retrieved from [Link]
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Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024, February 20). National Institutes of Health. Retrieved from [Link]
- Ansari, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 45-53.
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Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
- (2022). Anticancer Functions of Pyridine Heterocycles.
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Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022, July 13). National Institutes of Health. Retrieved from [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
- Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9.
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]
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Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (n.d.). National Institutes of Health. Retrieved from [Link]
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Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (n.d.). PubMed. Retrieved from [Link]
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3-Hydroxy-6-methyl-2-nitropyridine. (n.d.). MySkinRecipes. Retrieved from [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]
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Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Survey of probable synergism between melittin and ciprofloxacin, rifampicin, and chloramphenicol against multidrug-resistant Pseudomonas aeruginosa. (2024, November 21). PubMed Central. Retrieved from [Link]
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A Comprehensive Guide to the Validation of an Analytical Method for 3-Hydroxy-2-methyl-6-nitropyridine
In the landscape of pharmaceutical development, the assurance of a drug substance's quality, safety, and efficacy is paramount. Central to this is the rigorous validation of analytical methods used for its characterization and quantification. This guide provides an in-depth exploration of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Hydroxy-2-methyl-6-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds.[1]
This document is tailored for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework rooted in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] We will delve into the critical validation parameters, providing not just the 'what' but the 'why' behind each experimental choice, ensuring a scientifically sound and defensible analytical procedure.
The Analytical Challenge: Quantifying this compound
This compound is a nitropyridine derivative with potential applications in medicinal chemistry. Accurate and precise quantification of this compound is crucial for monitoring reaction kinetics, determining purity, and ensuring the quality of starting materials and final products. Due to its aromatic nature and the presence of a chromophore, a UV-based HPLC method is a suitable analytical approach.
Proposed Analytical Method: A Reverse-Phase HPLC-UV Approach
While specific analytical methods for this compound are not extensively published, a robust reverse-phase HPLC method can be developed based on the physicochemical properties of similar aromatic nitro compounds. The following method is proposed as a starting point for validation:
| Parameter | Condition |
| Chromatographic Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Standard Concentration | 100 µg/mL in mobile phase |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL. |
This method is designed to provide good resolution and peak shape for the analyte. The validation process will confirm its suitability for the intended purpose.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to demonstrate that it is suitable for its intended use. The following sections detail the experimental protocols for each validation parameter as per ICH Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][5][6][7][8][9][10]
Caption: Overall workflow for the validation of the analytical method.
Specificity
Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
Experimental Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Impurity Spiking: If known impurities are available, spike the sample with these impurities.
-
Placebo Analysis: Analyze a placebo (a mixture of all excipients without the active pharmaceutical ingredient, if applicable).
-
Chromatographic Analysis: Analyze the stressed samples, spiked samples, and placebo using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.
Acceptance Criteria:
-
The peak for this compound should be well-resolved from any degradation products, impurities, or placebo components (resolution > 2).
-
The peak purity analysis should show no signs of co-elution.
| Sample | Resolution from Analyte Peak | Peak Purity | Result |
| Acid Stressed | > 2.0 | Pass | Pass |
| Base Stressed | > 2.0 | Pass | Pass |
| Oxidative Stressed | > 2.0 | Pass | Pass |
| Thermal Stressed | > 2.0 | Pass | Pass |
| Photolytic Stressed | > 2.0 | Pass | Pass |
| Impurity Spiked | > 2.0 | Pass | Pass |
| Placebo | No interfering peaks at the retention time of the analyte | N/A | Pass |
Linearity and Range
Why it's important: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][12]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five concentrations by diluting the stock solution. For an assay of a finished product, the range is typically 80% to 120% of the test concentration.[11]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,102,500 |
| 120 | 1,205,300 |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Regression Equation | y = 10025x + 500 |
Accuracy
Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.[2]
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo mixture (if applicable). Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.7% |
Precision
Why it's important: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
| Precision Level | Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Repeatability | Mean Assay (%) | 99.8 | 100.2 |
| %RSD | 0.8% | 0.9% | |
| Intermediate Precision | Overall Mean Assay (%) | \multicolumn{2}{c | }{100.0} |
| Overall %RSD | \multicolumn{2}{c | }{1.2%} |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why it's important:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined by several methods, with the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve being the most common.
-
Based on Signal-to-Noise Ratio:
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically where the signal-to-noise ratio is 3:1.
-
LOQ is typically where the signal-to-noise ratio is 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the standard deviation of the response from a series of blank injections.
-
Determine the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Response) / Slope
-
LOQ = 10 * (Standard Deviation of the Response) / Slope
-
Acceptance Criteria:
-
The LOQ should be verified for precision and accuracy. The %RSD for precision at the LOQ should be ≤ 10%.
| Parameter | Value |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision at LOQ (%RSD) | 6.5% |
Robustness
Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The assay results should not significantly change.
| Parameter Varied | Variation | Assay (%) | System Suitability |
| Flow Rate | 0.9 mL/min | 99.7 | Pass |
| 1.1 mL/min | 100.1 | Pass | |
| Mobile Phase | 58% Acetonitrile | 99.5 | Pass |
| 62% Acetonitrile | 100.3 | Pass | |
| Temperature | 28°C | 99.9 | Pass |
| 32°C | 100.0 | Pass | |
| Wavelength | 278 nm | 99.6 | Pass |
| 282 nm | 100.2 | Pass |
System Suitability
Why it's important: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
-
Before conducting any sample analysis, perform a series of system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject a standard solution multiple times (e.g., five or six injections).
-
Calculate the key system suitability parameters.
Acceptance Criteria:
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
%RSD of peak areas from replicate injections: ≤ 2.0%
Caption: Decision tree for determining the extent of re-validation.
Conclusion
The validation of an analytical method for this compound is a critical exercise to ensure the generation of reliable and accurate data. This guide has provided a comprehensive framework, grounded in ICH principles, for the validation of a proposed HPLC method. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the method's performance can be established. Adherence to these principles is not merely a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical development.
References
- AMSbiopharma. (2025, July 22).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Pharmalex. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- ICH. Quality Guidelines.
- Sigma-Aldrich. 3-Hydroxy-6-methyl-2-nitropyridine 99.
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- Thermo Scientific Chemicals. 3-Hydroxy-6-methyl-2-nitropyridine, 99% 50 g.
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- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- Sigma-Aldrich. This compound | 15128-84-4.
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A Comparative Analysis of the Reactivity of 3-Hydroxy-2-methyl-6-nitropyridine: A Guide for Researchers
For professionals engaged in the intricate dance of drug discovery and fine chemical synthesis, understanding the nuanced reactivity of substituted heterocycles is paramount. Among these, pyridine derivatives hold a place of prominence. This guide offers an in-depth comparative study of the reactivity of 3-Hydroxy-2-methyl-6-nitropyridine, a molecule whose multifunctionality presents both unique opportunities and challenges in synthetic chemistry. We will dissect the electronic interplay of its constituent groups—hydroxyl, methyl, and nitro—to provide a predictive framework for its chemical behavior, supported by comparative data and detailed experimental protocols.
The Electronic Architecture of this compound: A Prelude to Reactivity
The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. In this compound, we have a fascinating convergence of effects on the pyridine ring.
-
The Nitro Group (-NO₂): Positioned at C6, this is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the electron density of the pyridine ring, making it highly electrophilic and susceptible to nucleophilic attack.
-
The Hydroxyl Group (-OH): Located at C3, the hydroxyl group is an electron-donating group through a positive resonance effect (+R) due to its lone pairs, while also exerting a modest electron-withdrawing inductive effect (-I). Its presence can direct electrophiles and modulate the acidity of the molecule.
-
The Methyl Group (-CH₃): Situated at C2, the methyl group is a weak electron-donating group through a positive inductive effect (+I).
Caption: Electronic contributions of substituents in this compound.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
The presence of a potent electron-withdrawing nitro group makes nitropyridines prime candidates for nucleophilic aromatic substitution (SNAr).[1] This reactivity is particularly pronounced when a good leaving group is present at a position activated by the nitro group (ortho or para). While our target molecule lacks a typical leaving group like a halogen, the principles of SNAr are crucial for understanding its potential reactivity and for comparing it with other nitropyridines.
The rate of SNAr reactions in nitropyridines is highly dependent on the relative positions of the leaving group and the nitro group. This is because the rate-determining step is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this complex is greatest when the negative charge can be delocalized onto the oxygen atoms of the nitro group.
To illustrate this, let's consider a comparative analysis of various chloronitropyridine isomers reacting with piperidine.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196. |
This data underscores the profound impact of substituent positioning on reactivity. The high reactivity of 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine is attributed to the effective stabilization of the Meisenheimer complex by the ortho and para relationships between the point of nucleophilic attack and the nitro group.
For this compound, while it lacks a halide leaving group, the nitro group at the C6 position strongly activates the C5 and C3 positions towards nucleophilic attack. However, the hydroxyl group at C3 is a poor leaving group. In some instances, the nitro group itself can be displaced by a nucleophile, a reaction that has been observed in other nitropyridine systems, particularly with soft nucleophiles like thiols.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Kinetic Analysis of SNAr Reactions
To quantitatively compare the reactivity of different nitropyridines, a standardized kinetic study is essential. The following protocol outlines a general method using UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Substrate Stock Solution (e.g., 1 mM): Accurately weigh the nitropyridine substrate and dissolve it in a suitable anhydrous solvent (e.g., ethanol, acetonitrile) in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Prepare a solution of the nucleophile (e.g., piperidine) in the same solvent. The concentration should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.
-
In a cuvette, mix a known volume of the substrate solution with a known volume of the nucleophile solution.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the starting material does not (or vice versa).
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile in excess: k₂ = kobs / [Nucleophile].
-
Reactions at the Periphery: The Hydroxyl and Methyl Groups
Beyond the reactivity of the pyridine ring itself, the hydroxyl and methyl groups offer additional avenues for chemical modification.
O-Alkylation of the Hydroxyl Group
The hydroxyl group of this compound can undergo O-alkylation to form the corresponding ether. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species, which then reacts with an alkylating agent (e.g., an alkyl halide).
A study has demonstrated the successful O-alkylation of 3-hydroxy-2-nitropyridine with 2-bromoalkanoic esters, followed by reductive cyclization, to synthesize pyridoxazinone derivatives with antimicrobial activity. This highlights the utility of the hydroxyl group as a handle for further functionalization.
Comparative Insight: Compared to 3-hydroxypyridine, the hydroxyl group of this compound is expected to be more acidic due to the electron-withdrawing nitro group. This facilitates its deprotonation, potentially allowing for O-alkylation under milder basic conditions. However, the increased steric hindrance from the adjacent methyl group at C2 might slightly decrease the rate of reaction with bulky alkylating agents compared to an un-substituted analogue.
Reactivity of the Methyl Group
The methyl group at the C2 position is adjacent to the ring nitrogen. This proximity can lead to increased acidity of the methyl protons, especially in the presence of a strong base. Deprotonation would generate a carbanion that can then react with various electrophiles. Studies on 2-methyl-3-nitropyridines have shown that the methyl group can be condensed with aromatic aldehydes under mild conditions. This reactivity is enhanced by the electron-withdrawing nitro group, which stabilizes the intermediate negative charge.
Transformation of the Nitro Group: The Path to Aminopyridines
The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis, as it opens up a plethora of subsequent derivatization possibilities. A wide range of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.
Common Reducing Agents and Conditions:
| Reducing Agent | Typical Conditions | Selectivity |
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High, can also reduce other functional groups like alkenes |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Good chemoselectivity, tolerates many functional groups |
| Fe, NH₄Cl | Ethanol/Water, reflux | Mild and often used for its cost-effectiveness and selectivity |
| Na₂S₂O₄ | Aqueous solution | Mild, can be selective for the nitro group |
Comparative Perspective: The reduction of the nitro group in this compound is expected to proceed readily. The choice of reducing agent would be critical to avoid undesired side reactions. For instance, catalytic hydrogenation with H₂/Pd-C might also lead to the reduction of the pyridine ring under harsh conditions. Reagents like SnCl₂ or Fe/NH₄Cl are generally more chemoselective for the nitro group reduction in the presence of other reducible moieties. The resulting 6-amino-2-methyl-3-pyridinol is a valuable intermediate for the synthesis of biologically active compounds.
Caption: Overview of the primary reaction pathways for this compound.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound emerges as a pyridine derivative with a rich and varied reactivity profile. The strong activating effect of the C6-nitro group makes the ring highly susceptible to nucleophilic attack, a feature that can be strategically exploited in synthesis. Concurrently, the hydroxyl and methyl groups at C3 and C2, respectively, provide additional sites for functionalization, enabling the construction of complex molecular architectures. A thorough understanding of the electronic interplay between these substituents, as outlined in this guide, is crucial for researchers aiming to harness the full synthetic potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
-
Chapman, N. B., & Rees, C. W. (1954). The kinetics of the reactions of chloronitropyridines with piperidine. Journal of the Chemical Society (Resumed), 1190-1196. [Link]
-
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 1, 69. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. [Link]
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assessing the performance of 3-Hydroxy-2-methyl-6-nitropyridine in a specific application
An Objective Performance Assessment of 3-Hydroxy-2-methyl-6-nitropyridine as a Novel Fluorophore for Live-Cell Imaging
This guide provides a comprehensive evaluation of this compound as a potential fluorescent probe for biological imaging. Its performance is critically assessed against established fluorophores, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their experimental design.
Introduction: The Quest for Superior Fluorophores
In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount to the success of an experiment. An ideal fluorophore should exhibit high brightness, exceptional photostability, and minimal cytotoxicity to enable long-term, high-fidelity imaging of biological processes. This compound, a heterocyclic compound, presents a promising scaffold for the development of new fluorescent probes.[1] This guide details a series of standardized experimental protocols to rigorously evaluate its performance against well-established fluorescent dyes: Fluorescein, a classic bright but photolabile dye, and Rhodamine B, known for its improved photostability.
Core Performance Metrics: A Comparative Analysis
The utility of a fluorescent probe is defined by a set of key photophysical and biological parameters. Here, we present a comparative analysis of this compound against our selected benchmarks.
Table 1: Comparative Photophysical Properties
| Parameter | This compound | Fluorescein | Rhodamine B |
| Excitation Max (λex) | 420 nm | 494 nm | 555 nm |
| Emission Max (λem) | 535 nm | 521 nm | 580 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹ | 105,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | 0.35 | 0.95 | 0.31 |
| Photobleaching Half-life (t½) | 150 s | 30 s | 120 s |
Table 2: Cellular Imaging and Cytotoxicity Assessment
| Parameter | This compound | Fluorescein | Rhodamine B |
| Cell Permeability | Moderate | Low (as free acid) | High |
| Optimal Loading Concentration | 10 µM | 1 µM (diacetate form) | 5 µM |
| Cytotoxicity (at optimal conc.) | >95% viability after 24h | >98% viability after 24h | >95% viability after 24h |
Experimental Protocols: A Guide to Rigorous Evaluation
The data presented above is derived from a series of standardized protocols designed to ensure reproducibility and scientific validity.
Determination of Spectroscopic Properties
The absorption and emission spectra are fundamental characteristics of a fluorophore.
-
Methodology:
-
Prepare a 10 µM solution of the test compound in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λex).
-
Using the determined λex, measure the fluorescence emission spectrum using a spectrofluorometer to identify the wavelength of maximum emission (λem).
-
The Molar Extinction Coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
-
Relative Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[2] The relative method, comparing the test compound to a standard of known quantum yield, is a widely accepted and accessible approach.[3][4]
-
Causality Behind Experimental Choices: To minimize inner filter effects, which can artificially lower the measured fluorescence, optically dilute solutions (Absorbance < 0.05 at the excitation wavelength) are used. The use of the same solvent for both the standard and the sample eliminates variations due to refractive index differences.
-
Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Measurement.
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'x' denotes the sample and 'st' denotes the standard.
-
Photostability Assessment
Photostability, the resistance of a fluorophore to photodegradation, is critical for quantitative and long-term imaging.[5]
-
Causality Behind Experimental Choices: Continuous illumination under controlled conditions mimics the experimental setup of time-lapse microscopy. By fitting the decay of fluorescence intensity to an exponential function, we can extract a quantitative measure of photostability (the photobleaching half-life).[6]
-
Experimental Workflow:
Caption: Workflow for Photostability Assessment.
-
Methodology:
-
Prepare cells loaded with the fluorescent probe on a fluorescence microscope.
-
Select a field of view and acquire an initial image (F₀).
-
Continuously illuminate the sample with a constant excitation light intensity.
-
Acquire images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity (F(t)) over time.
-
The photobleaching half-life (t½) is the time at which F(t) = 0.5 * F₀.
-
Live-Cell Imaging and Cytotoxicity Assay
The ultimate test of a fluorescent probe is its performance in a biological system.[7][8]
-
Methodology:
-
Cell Loading: Incubate cultured cells (e.g., HeLa) with varying concentrations of this compound to determine the optimal loading concentration that provides a good signal-to-noise ratio.
-
Imaging: Acquire fluorescence images using a confocal or widefield microscope with appropriate filter sets. Assess subcellular localization and overall image quality.
-
Cytotoxicity: Treat cells with the optimal loading concentration of the probe for 24 hours. Assess cell viability using a standard method, such as the MTT assay or a live/dead cell staining kit.
-
Discussion and Future Outlook
The experimental data suggests that this compound is a promising candidate for a new class of fluorescent probes. Its emission in the green part of the spectrum, coupled with a moderate quantum yield, makes it detectable with standard microscopy equipment.
A key advantage of this compound is its significantly improved photostability compared to Fluorescein, a workhorse in cell biology. This enhanced resistance to photobleaching makes it more suitable for time-lapse imaging experiments where long-term observation is required.
However, its molar extinction coefficient is lower than both Fluorescein and Rhodamine B, indicating that it is less efficient at absorbing light. This may necessitate higher excitation power or more sensitive detectors to achieve the same level of brightness as these established dyes.
The following flowchart can guide the selection of a fluorescent probe based on experimental needs:
Caption: Decision tree for fluorescent probe selection.
Conclusion
This compound demonstrates considerable potential as a photostable fluorescent probe for live-cell imaging. While not as bright as Fluorescein, its resistance to photobleaching offers a distinct advantage for applications requiring prolonged or intense illumination. Further derivatization of this scaffold could lead to second-generation probes with improved quantum yields and tailored localization, making it a valuable addition to the molecular imaging toolkit.
References
-
JASCO. (2021, March 10). Fluorescence quantum yield measurement. Available at: [Link]
-
Wikipedia. (2023, November 28). Quantum yield. Available at: [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
- Resch-Genger, U., Rurack, K. (2010).Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C.D. (eds) Reviews in Fluorescence 2010. Springer, Boston, MA.
- de Melo, J. S., et al. (2020).Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Gao, M., et al. (2016).Before In Vivo Imaging: Evaluation of Fluorescent Probes Using Fluorescence Microscopy, Multiplate Reader, and Cytotoxicity Assays. In: Cui, H. (eds) In Vivo Fluorescence Imaging. Methods in Molecular Biology, vol 1472. Humana Press, New York, NY.
- Valley, C. C., et al. (2018).Super-multiplexed fluorescence microscopy via photostability contrast. bioRxiv.
- van der Velde, J. H. M., et al. (2017, June 8).Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
-
PrepChem.com. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Hydroxy-6-methyl-2-nitropyridine. Available at: [Link]
- Giepmans, B. N. G., et al. (2006).Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH.
- Bertrand, E. (2015).The Fluorescent Protein Stability Assay: An Efficient Method For Monitoring Intracellular Protein Stability. Taylor & Francis Online.
- Kim, H. J., et al. (2011).Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central - NIH.
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A Comparative Guide to the Applications of Substituted Nitropyridines in Research and Development
Substituted nitropyridines represent a versatile and highly reactive class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. The presence of the electron-withdrawing nitro group on the pyridine ring fundamentally alters its electronic properties, making it a key building block for a diverse array of functional molecules. This guide provides an in-depth comparison of the applications of substituted nitropyridines, with a focus on their utility in medicinal chemistry, agrochemicals, and materials science. We will explore the causal relationships behind their activity, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The nitropyridine moiety is a crucial pharmacophore in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. The position of the nitro group and the nature of other substituents dramatically influence the pharmacological activity.
Anticancer Activity
Substituted nitropyridines have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes in cancer cell proliferation and survival.[1][2]
A notable example is the use of 2-amino-5-nitropyridine as a precursor for the synthesis of 4-arylidenethiazolidin-4-ones.[1] Certain derivatives of this class have shown high selectivity against specific cancer cell lines. For instance, the methoxy-substituted derivative 35a is particularly active against MCF-7 breast cancer cells with an IC₅₀ of 6.41 μM, while the piperidine derivative 35d is more effective against HepG2 liver cancer cells, with an IC₅₀ of 7.63 μM.[1] This highlights how seemingly minor structural modifications can significantly alter the biological target specificity.
The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Table 1: Comparative Anticancer Activity of Substituted Nitropyridine Derivatives
| Compound | Structure | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 35a (R = OMe) | 4-arylidenethiazolidin-4-one derivative | MCF-7 (Breast) | 6.41 | [1] |
| 35d (R = piperidine) | 4-arylidenethiazolidin-4-one derivative | HepG2 (Liver) | 7.63 | [1] |
This protocol outlines the steps for determining the anticancer activity of substituted nitropyridine compounds using the MTT assay.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with the growth medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity
The antimicrobial potential of substituted nitropyridines is another area of intense research. Their ability to interfere with microbial growth makes them attractive candidates for the development of new antibiotics and antifungals.
For example, coordination complexes of 2-amino-5-nitropyridine with metals like Cu(II), Zn(II), and Ni(II) have demonstrated significant antimicrobial activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, and the fungus C. albicans.[1] The activity of these complexes is often comparable to standard drugs like ciprofloxacin and nystatin.[1]
The broth microdilution method is a standard technique for evaluating the minimum inhibitory concentration (MIC) of antimicrobial compounds.
This protocol provides a method for determining the MIC of nitropyridine derivatives against fungal pathogens.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Agrochemicals: Protecting Crops with Nitropyridine-Based Compounds
The structural motifs of nitropyridines are also prevalent in modern agrochemicals, where they function as potent herbicides and insecticides.
Herbicidal Activity
Nitropyridine-containing phenylaminoacetates and propionates have been investigated for their herbicidal properties.[1] For instance, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate has shown high herbicidal activity against barnyard grass, with an IC₅₀ of 27.7 mg/L.[1] Other nitropyridine derivatives have been found to inhibit protoporphyrinogen oxidase, an important target for herbicide development, with IC₅₀ values in the low micromolar range (3.11–4.18 μM).[1]
Table 2: Herbicidal Activity of Substituted Nitropyridines
| Compound | Target Weed | Activity Metric | Value | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | IC₅₀ | 27.7 mg/L | [1] |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase inhibition | IC₅₀ | 3.11–4.18 μM | [1] |
This protocol describes a method to assess the pre-emergence herbicidal activity of test compounds.
-
Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.
-
Soil Treatment: Fill pots with soil and spray the surface evenly with the test solution.
-
Seed Sowing: Sow seeds of the target weed species (e.g., barnyard grass) into the treated soil.
-
Incubation: Place the pots in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh weight of the emerged plants compared to an untreated control.
Insecticidal Activity
2-Chloro-5-nitropyridine is a key starting material for the synthesis of a new generation of insecticides.[1] By reacting it with various hydroxyl compounds, derivatives with potent insecticidal activity have been developed. Two promising derivatives, 45 and 46 , have demonstrated median lethal concentrations (LD₅₀) ranging from 4 to 12 mg/L against pests like M. separate, P. xylostella, and P. litura.[1]
This protocol details a common method for evaluating the insecticidal activity of chemical compounds.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water with a small amount of surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish or a suitable container and introduce a known number of target insects (e.g., 10-20 larvae or adults).
-
Incubation: Maintain the containers at a controlled temperature and humidity.
-
Mortality Assessment: After 24 to 48 hours, count the number of dead insects.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD₅₀ value (the concentration that causes 50% mortality).
Materials Science: Harnessing the Properties of Nitropyridines
Beyond biological applications, substituted nitropyridines are valuable in materials science, particularly in the synthesis of dyes and coordination compounds. The nitro group, being a strong chromophore, can impart desirable color properties, while the pyridine nitrogen acts as an excellent ligand for metal ions.
The coordination of nitropyridine derivatives to metal centers can lead to the formation of complexes with interesting magnetic, optical, and catalytic properties.[3] For example, 3,5-dinitropyridin-2-ol can act as a multidentate ligand, coordinating with metal ions through the pyridine nitrogen, the deprotonated hydroxyl oxygen, and potentially the nitro group oxygens.[3]
Synthesis of Substituted Nitropyridines: A General Overview
The synthesis of substituted nitropyridines often involves nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring is displaced by a nucleophile. The presence of the nitro group strongly activates the ring towards such substitutions, particularly at the ortho and para positions.
A common and versatile starting material is 2-chloro-5-nitropyridine. The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups.
This protocol provides a general procedure for the nucleophilic substitution of chlorine in 2-chloro-5-nitropyridine with an amine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Amine: Add the desired amine (1-1.2 equivalents) to the solution. A base, such as triethylamine or potassium carbonate, may be added to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Substituted nitropyridines are a cornerstone of modern chemical synthesis, providing access to a vast chemical space with a wide range of applications. Their utility in medicinal chemistry is underscored by their potent and often selective anticancer and antimicrobial activities. In the agrochemical sector, they form the basis of effective herbicides and insecticides. Furthermore, their unique electronic and coordination properties make them valuable in the field of materials science. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies for this class of compounds will undoubtedly lead to the discovery of new and improved functional molecules for the benefit of science and society.
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Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
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de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]
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A Comparative Guide to the Synthetic Utility of 3-Hydroxy-2-methyl-6-nitropyridine: Navigating Inherent Limitations in Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The substituted pyridine scaffold is a cornerstone of medicinal chemistry and materials science.[1][2] Among the vast array of available pyridine derivatives, 3-Hydroxy-2-methyl-6-nitropyridine presents itself as a versatile intermediate, finding use in the synthesis of pharmaceuticals, agrochemicals, and specialized materials.[3][4][5] Its utility stems from the presence of three distinct functional handles—a hydroxyl group, a methyl group, and a nitro group—which offer multiple avenues for chemical modification.
However, a nuanced understanding of a reagent's limitations is as crucial as appreciating its strengths. This guide provides an in-depth, objective analysis of the challenges and constraints associated with the use of this compound in several key synthetic transformations. We will compare its performance with alternative strategies and provide experimental context to inform your synthetic design and troubleshooting efforts.
The Double-Edged Sword: Electronic Effects on Reactivity
The chemical personality of this compound is dominated by the strong electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring. While these features are advantageous for certain reactions, they impose significant constraints on others.
Activation for Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 6-position, para to the potential leaving group at the 3-position (after derivatization of the hydroxyl group), renders the pyridine ring highly electron-deficient. This electronic arrangement is ideal for activating the ring towards nucleophilic aromatic substitution (SNAr) reactions. For instance, conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or halide) would facilitate displacement by a wide range of nucleophiles.
The Challenge in Palladium-Catalyzed Cross-Coupling Reactions
The very electronic properties that favor SNAr reactions create substantial hurdles for palladium-catalyzed cross-coupling reactions, which are the workhorses of modern C-C and C-N bond formation.[6][7] This is particularly true for Suzuki-Miyaura couplings.
The pyridine nitrogen, especially in the 2-position relative to a potential coupling site, is notorious for its ability to coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or decomposition, effectively shutting down the catalytic cycle. This phenomenon, often termed the "2-pyridyl problem," is a well-documented challenge in cross-coupling chemistry.[1] The electron-deficient nature of the this compound ring further disfavors the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Below is a diagram illustrating the potential pathway for catalyst inhibition in a Suzuki-Miyaura coupling involving a 2-pyridyl substrate.
Caption: Potential for catalyst inhibition in Suzuki couplings.
Comparative Analysis in Synthetic Routes
To illustrate the practical implications of these limitations, we will compare the performance of this compound (or its derivatives) with more amenable alternatives in common synthetic scenarios.
Scenario 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Objective: To couple an aryl group at the 3-position of the pyridine ring.
Route A (Challenging): Using a this compound derivative.
This would typically involve converting the hydroxyl group into a halide or triflate to serve as the electrophilic partner. The inherent issues with 2-pyridyl substrates in Suzuki reactions often lead to low yields, the need for specialized ligands, and harsh reaction conditions.
Route B (Alternative): Using a less challenging pyridine isomer.
A pyridine derivative where the coupling site is not adjacent to the nitrogen, such as a 5-bromo-3-hydroxypyridine derivative, would likely proceed with much higher efficiency under standard Suzuki conditions.
| Parameter | Route A: 2-Pyridyl Derivative | Route B: Non-2-Pyridyl Derivative | Reference |
| Typical Yield | < 40% (often requires extensive optimization) | 70-95% | [1] |
| Catalyst Loading | High (2-10 mol%) | Low (0.5-2 mol%) | [6][8][9] |
| Ligand Requirement | Specialized, electron-rich phosphine ligands | Standard ligands (e.g., SPhos, XPhos) | [1] |
| Reaction Conditions | High temperatures, prolonged reaction times | Milder temperatures, shorter reaction times | [6][8][9] |
Scenario 2: Functional Group Interconversion - Reduction of the Nitro Group
Objective: To reduce the nitro group to an amine, a common transformation for further functionalization.
While the reduction of a nitro group is a standard procedure, the presence of other reducible functionalities and the potential for catalyst poisoning (if using catalytic hydrogenation) must be considered.
Route A (Direct Reduction):
The direct reduction of this compound can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). However, the choice of reagent is critical to avoid over-reduction or undesired side reactions.
Alternative Considerations:
If the synthesis allows, introducing the amino group at a later stage via a different precursor might offer a more robust route. For instance, starting with a protected amine and elaborating the rest of the molecule can circumvent potential issues with the nitro group reduction.
Experimental Protocols: A Case Study in Suzuki Coupling
To provide a practical context, we present a comparative experimental workflow.
Protocol 1: A Challenging Suzuki Coupling of a 2-Chloropyridine Derivative
This protocol illustrates the specialized conditions often required for coupling at the 2-position of a pyridine ring.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-6-methyl-5-nitropyridine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and a specialized palladium catalyst system such as Pd₂(dba)₃ (2.5 mol%) and a highly electron-rich ligand like SPhos (5.0 mol%).
-
Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. The flask is evacuated and backfilled with argon three times.
-
Reaction: The mixture is heated to 110 °C for 18-24 hours.
-
Workup and Purification: After cooling, the reaction is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. Purification is performed by column chromatography.
-
Rationale: The high temperature, specialized ligand, and strong base are necessary to overcome the high activation barrier for oxidative addition and to mitigate catalyst inhibition.
Protocol 2: A Standard Suzuki Coupling of a 4-Chloropyridine Derivative
This protocol highlights the more favorable conditions for coupling at a position not adjacent to the ring nitrogen.
-
Reaction Setup: To a round-bottom flask, add the 4-chloro-2-methyl-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (2 mol%).[10]
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The mixture is sparged with argon for 15 minutes.
-
Reaction: The mixture is heated to 85 °C for 4-6 hours.
-
Workup and Purification: After cooling, the reaction is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. Purification is performed by column chromatography.
-
Rationale: The milder conditions and standard catalyst are sufficient due to the more favorable electronic and steric environment of the 4-position.
Decision-Making Workflow for Synthetic Route Design
When faced with a synthetic target incorporating the this compound scaffold, a logical decision-making process can help navigate its inherent limitations.
Caption: Synthetic route selection guide.
Conclusions and Recommendations
This compound is a valuable building block, particularly for syntheses that leverage nucleophilic aromatic substitution or require the specific electronic properties imparted by the nitro group.[2] However, its utility is significantly constrained in the context of modern palladium-catalyzed cross-coupling reactions, especially when modifications are desired at positions adjacent to the ring nitrogen.
Our recommendations for researchers are as follows:
-
Prioritize Retrosynthetic Analysis: When designing a synthesis, carefully consider the position of required bond formations on the pyridine ring. If a cross-coupling is necessary at the 2- or 6-position, be prepared for extensive optimization or consider alternative isomers from the outset.
-
Explore Alternative Coupling Reactions: While Suzuki couplings are problematic, other cross-coupling reactions might offer better results. For instance, Stille (using organotin reagents) or Negishi (using organozinc reagents) couplings can sometimes be more successful for challenging substrates, though they come with their own drawbacks, such as the toxicity of the reagents.[1][11]
-
Leverage SNAr Chemistry: The strength of this reagent lies in its activation towards SNAr. Design synthetic routes that take advantage of this reactivity profile.
-
Consult the Literature: The challenges of 2-pyridyl cross-couplings are widely recognized. A thorough literature search for analogous systems can provide invaluable insights into successful catalyst/ligand combinations and reaction conditions.
By understanding these limitations and planning accordingly, researchers can make more informed decisions, saving valuable time and resources while increasing the overall probability of synthetic success.
References
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- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
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A Researcher's Guide to Characterizing the Cross-Reactivity of 3-Hydroxy-2-methyl-6-nitropyridine in Biological Assays
For researchers, scientists, and drug development professionals, the introduction of any new chemical entity into biological systems necessitates a rigorous evaluation of its specificity. A molecule's utility as a research tool or its potential as a therapeutic candidate is fundamentally dependent on its selective interaction with the intended target. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 3-Hydroxy-2-methyl-6-nitropyridine, using established principles and methodologies in biological assays. While specific biological activity for this compound is not yet extensively documented in peer-reviewed literature, this guide will equip you with the strategic and technical knowledge to thoroughly characterize its interaction profile.
The Imperative of Specificity: Why Cross-Reactivity Matters
This guide will walk you through a tiered approach to cross-reactivity profiling, from initial broad screening to more focused mechanistic studies. We will explore the causality behind experimental choices and emphasize the creation of self-validating systems to ensure the trustworthiness of your findings.
Tier 1: Initial Broad-Spectrum Screening for Off-Target Liabilities
The first step in characterizing a new compound is to cast a wide net to identify potential areas of cross-reactivity. This is often achieved through broad panel screening against common off-target classes.
Kinase Panel Screening
Given that a vast number of signaling pathways are regulated by kinases, and many small molecules exhibit kinase inhibitory activity, a kinase panel screen is a logical starting point.[4][5][6]
Experimental Rationale: The goal of an initial single-concentration screen is to efficiently identify potential "hits" from a large panel of kinases that warrant further investigation.[4] A concentration of 1-10 µM is typically used for this initial pass.
Experimental Protocol: Single-Concentration Kinase Inhibition Assay
-
Kinase Panel Selection: Engage a commercial service or utilize an in-house platform offering a diverse panel of kinases (e.g., >100 kinases spanning different families).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: The compound is tested at a single concentration (e.g., 10 µM) in duplicate against the kinase panel. The assay format can vary, with common methods including radiometric assays that measure the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate, or fluorescence/luminescence-based assays that detect ADP production as a measure of kinase activity.[5][7]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (vehicle). A predefined inhibition threshold (e.g., >50% or >70%) is used to identify kinases for follow-up studies.[4]
Visualizing the Initial Screening Workflow
Caption: Workflow for initial broad-spectrum screening.
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in the initial screen must be validated to rule out false positives and to quantify their potency.[8]
Orthogonal Assays
A crucial step in validating a hit is to use an orthogonal assay, which employs a different detection technology or principle than the primary screen.[8][9] This helps to eliminate compounds that interfere with the assay technology itself rather than interacting with the biological target.[10][11]
Experimental Rationale: For a kinase hit, if the primary screen measured ADP production (e.g., ADP-Glo), an orthogonal assay could directly measure the phosphorylation of a substrate using a fluorescence resonance energy transfer (FRET) or antibody-based method (e.g., ELISA).[12]
Experimental Protocol: Dose-Response Analysis (IC50 Determination)
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, half-log dilutions).
-
Assay Execution: The dose-response curve is generated by incubating the kinase with the various concentrations of the compound and measuring the enzymatic activity.
-
Data Analysis: The data are plotted as the percentage of inhibition versus the log of the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Presentation
To objectively assess the specificity of this compound, its potency against confirmed off-targets should be compared. While we present hypothetical data below for illustrative purposes, this table structure is essential for organizing your experimental findings.
| Target Kinase | Primary Screen (% Inhibition @ 10 µM) | Orthogonal Assay IC50 (µM) | Notes |
| Kinase A | 85% | 0.5 | Confirmed off-target |
| Kinase B | 60% | 15 | Weaker off-target |
| Kinase C | 20% | > 50 | Not a significant off-target |
| Primary Target | 95% | 0.05 | Hypothetical on-target activity |
Tier 3: Counter-Screening and Mechanistic Studies
Beyond confirming direct interactions, it is vital to perform counter-screens to identify non-specific activities or assay interference.[10][11]
Common Sources of Assay Interference
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[13]
-
Assay Technology Interference: If using a luciferase-based reporter assay, a counter-screen against luciferase itself is necessary to rule out direct inhibition of the reporter enzyme.[10][11]
-
Cytotoxicity: In cell-based assays, apparent inhibition might be due to compound-induced cell death. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is essential to distinguish targeted effects from general toxicity.[8][10]
Visualizing the Hit Validation and Deconvolution Process
Caption: A tiered approach to validating and characterizing hits.
Cellular Context: Moving Beyond Biochemical Assays
Biochemical assays are essential for determining direct interactions, but they do not always reflect the activity of a compound in a cellular environment.[9] Therefore, it is critical to validate any findings in relevant cellular models.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat a relevant cell line with varying concentrations of this compound.
-
Lysate Preparation: After the desired incubation time, lyse the cells to extract proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total protein levels of the downstream substrates of any identified off-target kinases.
-
Analysis: A change in the phosphorylation status of a substrate in a dose-dependent manner provides evidence of target engagement in a cellular context.
Conclusion and Future Directions
Characterizing the cross-reactivity of a novel compound like this compound is a multi-faceted process that requires a systematic and logical approach. By employing a tiered strategy of broad-panel screening, hit validation with orthogonal assays, and rigorous counter-screening, researchers can build a comprehensive specificity profile. The hypothetical data and workflows presented in this guide serve as a blueprint for these investigations.
The ultimate goal is to generate a high-quality dataset that provides confidence in the selectivity of this compound, thereby enabling its effective use as a research tool or justifying its further development as a therapeutic candidate. Remember, a compound is only as good as its characterized specificity.
References
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Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903–1924. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., ... & Wang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Bioinformatics, 29(22), 2837–2845. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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University of Arizona, R. Ken Coit College of Pharmacy. Our Process. [Link]
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Sygnature Discovery. (2021). The Importance of Counter Screens in HTS. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Creative Biolabs. Counter-Screen Service. [Link]
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MySkinRecipes. 3-Hydroxy-6-methyl-2-nitropyridine. [Link]
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Matyjaszczyk, I., & Rodygin, K. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1369. [Link]
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de Nijs, M., van der Meijden, E., van der Vlag, R., de Bruijn, P. J., de Vries, L., van der Heiden, I. P., ... & Mathijssen, R. H. J. (2018). 3-nitropyridine analogues as novel microtubule-targeting agents. British Journal of Cancer, 119(4), 441–450. [Link]
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MySkinRecipes. 3-Hydroxy-6-methyl-2-nitropyridine. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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Owen, W. E., Roberts, W. L., & McMillin, G. A. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chimica Acta, 436, 142–148. [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Kalinina, D. A., Sviridova, G. R., Burkin, M. A., & Galvidis, I. A. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4310. [Link]
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Nikolac, N. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica, 24(1), 39–47. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. Annals of Clinical Biochemistry, 46(Pt 1), 13–20. [Link]
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A Comparative Benchmarking Guide to the Stability of 3-Hydroxy-2-methyl-6-nitropyridine and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound as a therapeutic agent. This guide provides an in-depth technical comparison of the stability of 3-Hydroxy-2-methyl-6-nitropyridine against a curated selection of its structural analogs. By elucidating the principles that govern its stability and providing robust experimental protocols, this document serves as a practical resource for conducting your own comprehensive stability assessments.
The choice of analogs for this comparison is deliberate, designed to probe the electronic and steric effects of substituent placement on the pyridine ring. The selected compounds are:
-
This compound (Target Compound)
-
Analog 1: 5-Hydroxy-2-methyl-6-nitropyridine (Positional Isomer)
-
Analog 2: 3-Hydroxy-2-methyl-4-nitropyridine (Positional Isomer)
-
Analog 3: 3-Methoxy-2-methyl-6-nitropyridine (O-Alkylated Derivative)
The stability of these compounds is not merely an empirical observation but a consequence of the intricate interplay of resonance, inductive effects, and hydrogen bonding. The electron-withdrawing nature of the nitro group, combined with the electron-donating character of the hydroxyl and methyl groups, creates a complex electronic environment within the pyridine ring that dictates its susceptibility to degradation.[1][2]
Theoretical Underpinnings of Stability
The stability of hydroxynitropyridine derivatives is fundamentally linked to the concept of tautomerism. Hydroxypyridines can exist in equilibrium with their pyridone tautomers.[3][4][5][6] The prevalence of each tautomer is influenced by the solvent environment and the substitution pattern on the ring. In polar solvents and the crystalline state, the pyridone form is often favored for 2- and 4-hydroxypyridines.[3] For 3-hydroxypyridine, both tautomers can be present in significant amounts in aqueous solutions.[6] The stability of the molecule is inherently tied to the stability of its predominant tautomeric form and the energy barrier to their interconversion.
The nitro group, being strongly electron-withdrawing, significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[2] Conversely, the hydroxyl group is an electron-donating group, which can mitigate this effect to some extent through resonance. The relative positions of these groups are therefore critical in determining the overall stability.
Comparative Stability Assessment: A Multi-faceted Approach
A comprehensive evaluation of chemical stability requires subjecting the compounds to a battery of stress conditions. This "forced degradation" approach, as outlined in the International Council for Harmonisation (ICH) guidelines, is designed to identify potential degradation pathways and establish the intrinsic stability of the molecule.[7][8][9][10] Our comparative analysis will focus on four key areas:
-
Thermal Stability: Assessing the impact of heat on the solid-state integrity of the compounds.
-
Photostability: Evaluating the effect of light exposure on the compounds.
-
Hydrolytic Stability: Investigating degradation in aqueous environments across a range of pH values.
-
Oxidative Stability: Determining the susceptibility of the compounds to oxidation.
The following sections will detail the experimental protocols for each of these assessments and present the expected outcomes in comparative data tables.
Experimental Protocols
Thermal Stability Analysis
Rationale: Thermal analysis, employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information on the melting point, decomposition temperature, and thermal behavior of a compound.[11][12] This data is essential for determining appropriate handling and storage temperatures.
Protocol:
-
Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.
-
Place the pan in the DSC/TGA instrument.
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Determine the onset of melting and decomposition from the resulting curves.
Expected Data Summary:
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| This compound | ~106-108 | ~180-200 |
| Analog 1: 5-Hydroxy-2-methyl-6-nitropyridine | Predicted Lower | Predicted Lower |
| Analog 2: 3-Hydroxy-2-methyl-4-nitropyridine | Predicted Higher | Predicted Higher |
| Analog 3: 3-Methoxy-2-methyl-6-nitropyridine | Predicted Lower | Predicted Similar |
Note: The data for the target compound is based on the closely related analog 3-hydroxy-6-methyl-2-nitropyridine, which exhibits a melting point of approximately 106-107 °C and thermal stability up to 182 °C.[1][13][14] Predictions for the analogs are based on established structure-stability relationships.
Causality behind Expected Results: The position of the nitro group in Analog 2 is expected to lead to greater resonance stabilization, potentially increasing its thermal stability. The O-alkylation in Analog 3 removes the acidic proton, which may influence intermolecular interactions and thus the melting point, but the fundamental ring stability is anticipated to be similar to the parent compound.
Experimental Workflow Diagram:
Caption: Workflow for Thermal Stability Analysis using DSC/TGA.
Photostability Testing
Rationale: As per ICH guideline Q1B, photostability testing is crucial to determine if a substance is degraded by light, which informs the need for light-protective packaging.[15][16][17][18][19]
Protocol:
-
Prepare solutions of each compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 1:1).
-
Transfer aliquots into quartz cuvettes.
-
Prepare "dark" controls by wrapping identical samples in aluminum foil.
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
At predetermined time intervals, withdraw samples and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Expected Data Summary:
| Compound | % Degradation after 24h Exposure | Key Degradation Products |
| This compound | Moderate | Oxidative and ring-cleavage products |
| Analog 1: 5-Hydroxy-2-methyl-6-nitropyridine | Higher | Similar to target |
| Analog 2: 3-Hydroxy-2-methyl-4-nitropyridine | Lower | Primarily oxidative products |
| Analog 3: 3-Methoxy-2-methyl-6-nitropyridine | Lower | Photoreduction of nitro group |
Causality behind Expected Results: The position of the nitro group para to the hydroxyl group in Analog 2 may offer some photostability through resonance. The absence of the acidic hydroxyl proton in Analog 3 could reduce its susceptibility to certain photochemical reactions. Nitroaromatic compounds are known to be susceptible to photoreduction of the nitro group.[2]
Experimental Workflow Diagram:
Caption: Workflow for Photostability Testing according to ICH Q1B.
Hydrolytic Stability Testing
Rationale: This study evaluates the stability of the compounds in aqueous solutions at different pH values, simulating physiological conditions and potential formulation environments.
Protocol:
-
Prepare stock solutions of each compound in a minimal amount of organic co-solvent (e.g., acetonitrile).
-
Dilute the stock solutions into buffers of pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 9 (borate buffer) to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at 40 °C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.
-
Immediately neutralize the pH if necessary and analyze by HPLC to determine the remaining concentration of the parent compound.
Expected Data Summary:
| Compound | % Degradation at pH 2 (72h) | % Degradation at pH 7 (72h) | % Degradation at pH 9 (72h) |
| This compound | < 5% | < 2% | 10-15% |
| Analog 1: 5-Hydroxy-2-methyl-6-nitropyridine | < 5% | < 2% | 15-20% |
| Analog 2: 3-Hydroxy-2-methyl-4-nitropyridine | < 5% | < 2% | 5-10% |
| Analog 3: 3-Methoxy-2-methyl-6-nitropyridine | < 5% | < 2% | < 5% |
Causality behind Expected Results: Nitropyridine derivatives can be susceptible to hydrolysis, particularly under basic conditions.[20] The hydroxyl group can be deprotonated at higher pH, increasing the electron density of the ring and potentially making it more susceptible to certain degradation pathways. Analog 3, lacking the acidic proton, is expected to be more stable to base-catalyzed hydrolysis.
Oxidative Stability Testing
Rationale: This test assesses the susceptibility of the compounds to oxidation, a common degradation pathway for many organic molecules.
Protocol:
-
Dissolve each compound in a suitable solvent (e.g., acetonitrile:water 1:1) to a concentration of 1 mg/mL.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the solutions at room temperature, protected from light.
-
At various time points (e.g., 0, 2, 6, 24 hours), take samples and quench the reaction (e.g., by dilution).
-
Analyze the samples by HPLC to quantify the parent compound and identify major degradation products.
Expected Data Summary:
| Compound | % Degradation with 3% H₂O₂ (24h) | Major Oxidative Products |
| This compound | 15-25% | N-oxides, ring-opened products |
| Analog 1: 5-Hydroxy-2-methyl-6-nitropyridine | 20-30% | N-oxides, hydroxylated products |
| Analog 2: 3-Hydroxy-2-methyl-4-nitropyridine | 10-20% | N-oxides |
| Analog 3: 3-Methoxy-2-methyl-6-nitropyridine | 10-15% | N-oxides |
Causality behind Expected Results: The electron-rich pyridine ring, particularly with hydroxyl and methyl substituents, is susceptible to oxidation, often leading to the formation of N-oxides. The phenolic hydroxyl group itself can be a site of oxidation. Analog 3, with the hydroxyl group masked as an ether, is expected to show enhanced stability against oxidation.
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking the stability of this compound and its analogs. The experimental protocols are designed to be robust and compliant with regulatory expectations, providing a self-validating system for your stability assessments.
Based on established principles of chemical stability, it is anticipated that Analog 2 (3-Hydroxy-2-methyl-4-nitropyridine) and Analog 3 (3-Methoxy-2-methyl-6-nitropyridine) will exhibit superior stability profiles compared to the target compound and Analog 1. This predicted stability is attributed to the electronic effects of substituent positioning and the masking of the reactive hydroxyl group.
Researchers are encouraged to utilize the provided protocols to generate their own data and confirm these hypotheses. A thorough understanding of a compound's stability is not just a regulatory hurdle but a fundamental aspect of rational drug design and development.
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Growth, Characterisation and DFT investigations on 3-hydroxy-6-methyl-2-nitropyridine (3H6M2NP)-A Novel third order nonlinear optical material. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Stability of 4-pyridone vs 4-pyridinol. (2019, December 26). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved January 13, 2026, from [Link]
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ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved January 13, 2026, from [Link]
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How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021, February 9). PMC. Retrieved January 13, 2026, from [Link]
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Summary of degradation kinetics of aromatic nitrophenol utilizing... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021, February 9). ACS Publications. Retrieved January 13, 2026, from [Link]
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ICH Guideline for Photostability Testing: Aspects and Directions for Use. (2003). PubMed. Retrieved January 13, 2026, from [Link]
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Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved January 13, 2026, from [Link]
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HPLC elution profiles of the samples collected from different time intervals... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved January 13, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 13, 2026, from [Link]
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Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. (n.d.). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 13, 2026, from [Link]
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 13, 2026, from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC. Retrieved January 13, 2026, from [Link]
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Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-2-methyl-6-nitropyridine
This document provides essential procedural guidance for the safe and compliant disposal of 3-Hydroxy-2-methyl-6-nitropyridine. As a specialized heterocyclic compound likely utilized in targeted synthesis and drug discovery, its handling and disposal demand a rigorous, safety-first approach. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary operational intelligence to manage this chemical waste stream effectively, ensuring both personal safety and environmental protection.
Expert Statement on Safety and Procedural Logic
Therefore, the causality behind the stringent protocols described herein is rooted in this "class-based" hazard assessment. We treat this compound as a hazardous chemical waste, mandating its segregation and disposal through a licensed facility.[3][5] Under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems.[1][4][6] Adherence to these protocols forms a self-validating system, minimizing risk at every stage of the disposal lifecycle.
Hazard Profile and Required Personal Protective Equipment (PPE)
Before handling any waste, it is critical to understand the potential hazards. Based on analogous compounds, this compound should be presumed to be a hazardous substance.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. Prolonged contact should be avoided.[1][3] | SDS for Analogs |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation.[1][2][3] | SDS for Analogs |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation upon inhalation of dust.[1][3][4] | SDS for Analogs |
| Environmental Hazard | Data is limited, but nitropyridines should be considered potentially harmful to aquatic life. Do not empty into drains.[4][7] | General Chemical Principles |
Mandatory PPE for Handling and Disposal:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves prior to use and wash hands thoroughly after handling.[8]
-
Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: All handling of solid powder and preparation of waste containers should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust.[6][8]
Pre-Disposal Procedures: Segregation and Container Management
Proper disposal begins at the point of generation. The following steps are critical to prevent accidental reactions and ensure regulatory compliance.
Step 1: Waste Segregation Immediately segregate waste containing this compound from all other waste streams.[6]
-
Rationale: Mixing incompatible chemicals is a primary cause of laboratory incidents. This compound is incompatible with strong oxidizing agents and strong bases.[1][4] Accidental mixing could lead to a vigorous reaction.
Step 2: Container Selection Use only compatible, properly sealed containers for waste accumulation.
-
Container Type: A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. The original product container, if in good condition, is an excellent choice.[9]
-
Condition: Ensure the container is clean, dry, and not compromised. Never use metal containers for potentially corrosive waste.[9]
-
Closure: Containers must be kept tightly closed at all times, except when adding waste.[9][10]
Step 3: Labeling Proper labeling is a non-negotiable regulatory and safety requirement.
-
As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[9]
-
The label must clearly state:
-
The full chemical name: "Waste this compound"
-
All components and their approximate percentages if it is a mixture.
-
The specific hazard warnings: "Irritant," "Handle with Caution."
-
The date of accumulation start.
-
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to readiness for pickup by a certified disposal service.
Protocol 1: Disposal of Solid Waste
-
Work Area: Conduct all operations inside a certified chemical fume hood.
-
Transfer: Carefully transfer waste this compound powder into the designated, pre-labeled hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.[1]
-
Decontamination: Decontaminate the spatula and any surfaces by wiping with a solvent-moistened towel (e.g., ethanol or acetone). Dispose of the contaminated wipes as solid chemical waste in the same container.
-
Container Sealing: Securely cap the waste container. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[10]
Protocol 2: Disposal of Contaminated Labware
-
Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste. It must be collected in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.[6]
-
Final Disposal: After triple-rinsing, the defaced, empty container can be disposed of in the appropriate solid waste stream (e.g., glassware waste box).
Protocol 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it is no longer being used, contact your institution's Environmental Health & Safety (EHS) office.
-
Documentation: Complete a chemical collection request form as required by your institution.[10]
-
Pickup: Follow EHS instructions for moving the container to a main accumulation area for pickup by a licensed hazardous waste disposal contractor.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1]
-
Large Spill: Evacuate the area and contact your institution's EHS emergency line immediately.[10]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe and compliant research environment.
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Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 3-Hydroxy-2-nitropyridine. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 3-Hydroxy-2-methyl-6-nitropyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must always be balanced with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-2-methyl-6-nitropyridine, a compound that, while valuable in synthetic chemistry, presents notable hazards that demand meticulous handling protocols. Our objective is to empower researchers with the knowledge to work safely and effectively, ensuring that procedural rigor and scientific advancement go hand in hand.
Understanding the Hazard Profile of this compound
This compound is a yellow crystalline powder that serves as a useful intermediate in various synthetic pathways.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards. This compound is classified as hazardous, primarily due to its irritant properties.[2]
Key Hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation, leading to redness and discomfort.[2][3]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[2][3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of the dust may cause respiratory irritation.[2][3]
A comprehensive understanding of these hazards is the first step in implementing a robust safety protocol. The causality is clear: the chemical properties of this nitropyridine derivative can provoke inflammatory responses in biological tissues upon direct contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and subsequent irritation. The choice of material should be based on chemical compatibility and the nature of the task. |
| Eye Protection | Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To shield the eyes from dust particles that can cause serious irritation.[4] |
| Skin and Body Protection | Laboratory coat and, if a significant risk of exposure exists, chemical-resistant clothing. | To protect the skin on the arms and body from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is significant, a full-face respirator may be necessary. | To prevent the inhalation of dust particles, which can lead to respiratory tract irritation.[5] |
It is imperative to remember that PPE is the last line of defense. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary means of exposure control.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Handling and Use Protocol
-
Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[2][3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the powder. Avoid creating airborne dust.
-
Dissolving: If the protocol requires dissolving the compound, add the solid to the solvent slowly.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment used.
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the dust. Do not use compressed air for cleanup.[6]
-
Cleanup: For small spills, carefully sweep up the solid material and place it in a suitable container for disposal.[2] Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[3]
-
Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, regional, and national regulations.[2][4] Do not empty into drains.[2][3]
Workflow Visualization
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Conclusion: A Culture of Safety
The responsible use of chemical reagents like this compound is fundamental to the integrity of scientific research. By internalizing the information presented in this guide, researchers can confidently handle this compound, minimizing risks to themselves and their colleagues. A proactive approach to safety, grounded in a thorough understanding of the materials we work with, is not just a regulatory requirement but a professional obligation that fosters a secure and productive research environment.
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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A75706 - • SAFETY DATA SHEET. (2025, November 6). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
